Karbin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3240-85-5 |
|---|---|
Molecular Formula |
C11H13Cl2NO2 |
Molecular Weight |
262.13 g/mol |
IUPAC Name |
4-chlorobutan-2-yl N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C11H13Cl2NO2/c1-8(5-6-12)16-11(15)14-10-4-2-3-9(13)7-10/h2-4,7-8H,5-6H2,1H3,(H,14,15) |
InChI Key |
KSKYPNHTIPUWNA-UHFFFAOYSA-N |
SMILES |
CC(CCCl)OC(=O)NC1=CC(=CC=C1)Cl |
Canonical SMILES |
CC(CCCl)OC(=O)NC1=CC(=CC=C1)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Theoretical Stability of Linear Carbon Chains
Executive Summary
Linear carbon chains (LCCs), the one-dimensional sp-hybridized allotropes of carbon, represent the ultimate limit of miniaturization in nanotechnology. Known as carbyne in their infinite form, these chains exhibit extraordinary theoretical properties, including mechanical strength surpassing all other known materials and tunable electronic characteristics.[1][2] However, their extreme chemical reactivity and inherent instability pose significant challenges to their synthesis and application.[1][3] This technical guide provides an in-depth analysis of the theoretical principles governing the stability of LCCs. It covers the critical role of Peierls distortion, quantum vibrational effects, and stabilization strategies such as end-capping and nano-confinement. Furthermore, it summarizes key quantitative data, details experimental protocols for synthesis and characterization, and presents logical and experimental workflows through diagrams.
Theoretical Framework of Stability
The stability of a linear carbon chain is primarily dictated by its bonding structure. LCCs can theoretically exist in two forms: cumulene, with consecutive double bonds (=C=C=)n, or polyyne, with alternating single and triple bonds (–C≡C–)n.[2] Ab-initio studies and experimental evidence have consistently shown that the polyynic structure is energetically more favorable and thus more stable.[4][5] This preference is a direct consequence of a fundamental electronic instability in one-dimensional metals known as the Peierls transition.
Peierls Distortion
Peierls' theorem states that a one-dimensional, equally spaced atomic chain with one electron per atom is inherently unstable.[6][7] The cumulenic form of carbyne, with its equidistant atoms, would be a 1D metal.[8] This metallic state is unstable and undergoes a spontaneous lattice distortion to open a bandgap at the Fermi level, lowering the overall energy of the system.[6][9] This distortion results in the bond length alternation (BLA) characteristic of the semiconducting polyyne structure.[9] The Peierls distortion is therefore the primary driving force behind the greater stability of the polyynic configuration over the cumulenic one. DFT calculations have shown this distortion plays a major role in the stability of LCCs, particularly for chains with more than fifty carbon atoms.
Quantum and Environmental Effects
While Peierls distortion is dominant, other factors modulate the stability of LCCs:
-
Zero-Point Vibrations: First-principles calculations have revealed that for mechanically free chains, zero-point atomic vibrations can counteract and even eliminate the Peierls distortion, preserving the metallic cumulene symmetry.[10][11] However, applying mechanical strain (stretching) enhances the Peierls distortion, inducing a metal-to-insulator transition at around 3% strain.[10][11] This highlights a delicate balance between quantum vibrations and mechanical forces in determining the chain's final state.[11]
-
End-Group Stabilization: The high reactivity of the chain ends makes unterminated LCCs extremely unstable. A widely used and effective strategy is the addition of "end-caps," which are bulky chemical groups that sterically and electronically stabilize the chain.[12] Various groups have been successfully employed, including alkyl, aryl, and trialkylsilyl moieties. This approach has enabled the synthesis of polyynes with up to 44 contiguous carbon atoms in solution.
-
Nanotube Confinement: To achieve much longer chains, researchers have utilized single- and double-walled carbon nanotubes (CNTs) as protective nanoreactors.[4] Encapsulating LCCs within CNTs prevents cross-linking reactions and other degradation pathways, leading to the formation of remarkably long and stable chains comprising over 6,000 carbon atoms. The interaction between the chain and the nanotube can also influence the chain's properties through charge transfer, which tends to suppress the Peierls dimerization.[6]
Quantitative Stability and Property Metrics
Theoretical calculations, primarily using Density Functional Theory (DFT), provide quantitative insights into the properties of LCCs. These metrics are crucial for predicting behavior and designing new molecular systems.
Table 1: Structural and Energetic Properties of Polyyne-type Chains
| Property | Theoretical Value | Method | Reference(s) |
|---|---|---|---|
| Bond Lengths | Single: 1.309 ÅTriple: 1.264 Å | DFT | [13] |
| Cohesive Energy | 6.99 eV per atom | DFT | [14] |
| Cross-Linking Activation Barrier | 0.6 eV | DFT | [14][15] |
| Equilibrium Cross-Link Density | 1 per 17 atoms (2.2 nm) | DFT |[14][15] |
Table 2: Electronic and Mechanical Properties
| Property | Theoretical Value | Notes | Reference(s) |
|---|---|---|---|
| Band Gap | Varies with length; ~3.2 eV (infinite) | Increases to 4.4 eV under 10% strain. | [14][15] |
| Specific Strength | Up to 7.5 × 10⁷ N·m/kg | Surpasses graphene and diamond. | [2][14] |
| Breaking Force | ~10-12 nN | Force required to break a single chain. | [2][14] |
| Young's Modulus (Nominal) | 32.7 TPa | Approximately twice as stiff as graphene. |[14] |
Note: Experimental values can vary. For a C₁₄ polyyne synthesized on a surface, the band gap was measured to be 5.8 eV by STS, in good agreement with theoretical calculations for that specific length (5.48 eV).[3][4]
Experimental Protocols for Synthesis and Characterization
Validating theoretical models requires robust experimental methods for synthesizing and characterizing LCCs. On-surface synthesis has emerged as a powerful technique for creating and analyzing atomically precise chains.
On-Surface Synthesis of Polyynic Chains
This method provides atomic-level control over the formation of LCCs on a metallic substrate, typically under ultra-high vacuum (UHV) conditions.
Objective: To synthesize long, end-group-free polyynic carbon chains on a Au(111) surface for structural and electronic characterization.
Methodology:
-
Substrate Preparation: An atomically clean Au(111) single crystal is prepared in UHV via cycles of Argon ion sputtering and subsequent annealing.
-
Precursor Deposition: A precursor molecule, such as C₄Br₆, is thermally evaporated from a Knudsen cell and deposited onto the clean Au(111) surface held at a low temperature (e.g., cryogenic temperatures).[1][4]
-
Debrominative Polymerization: The substrate is gently annealed to a specific temperature. This thermal energy induces the cleavage of C-Br bonds and promotes the homocoupling of the carbon-based fragments, forming organometallic polyyne chains.[4]
-
Demetallization: Further annealing at a higher temperature causes the cleavage of the carbon-gold bonds, releasing the final polyynic carbon chains (PCCs) onto the Au(111) surface.[3][4] Chains of up to ~120 carbon atoms have been achieved with this method.[3]
-
Characterization: The resulting chains are investigated in situ at low temperatures (e.g., 4.7 K) using Scanning Tunneling Microscopy (STM) for imaging, Scanning Tunneling Spectroscopy (STS) for measuring the electronic band gap, and non-contact Atomic Force Microscopy (AFM) for resolving the bond structure (alternating single and triple bonds).[3][4]
Conclusion and Future Perspectives
The theoretical stability of linear carbon chains is governed by a complex interplay of electronic effects, quantum mechanics, and environmental interactions. The Peierls distortion dictates a fundamental preference for the semiconducting polyynic structure over the metallic cumulenic form. While inherently unstable, LCCs can be effectively stabilized through chemical end-capping or physical confinement within carbon nanotubes, enabling the study of chains thousands of atoms long. Theoretical calculations have established carbyne as a material with unparalleled mechanical properties and tunable electronics, which are progressively being verified by advanced experimental techniques like on-surface synthesis and scanning probe microscopy.[2][4][14]
Future research will likely focus on scaling the synthesis of long, stable LCCs and integrating them into functional devices. Overcoming the activation barrier for cross-linking remains a critical challenge.[14][15] The development of novel end-caps or confinement matrices could pave the way for applications in molecular electronics, optoelectronics, and ultra-strong nanocomposites, transitioning this fascinating one-dimensional material from a theoretical curiosity to a tangible technological asset.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. mdpi.com [mdpi.com]
- 3. On-surface synthesis and characterization of polyynic carbon chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A review of functional linear carbon chains (oligoynes, polyynes, cumulenes) and their applications as molecular wires in molecular electronics and op ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D1TC01406D [pubs.rsc.org]
- 6. Linear carbon chain | Eötvös Quantum Transport Group [eqt.elte.hu]
- 7. Peierls transition - Wikipedia [en.wikipedia.org]
- 8. Carbyne's List of Amazing Properties Grows - IEEE Spectrum [spectrum.ieee.org]
- 9. repository.arizona.edu [repository.arizona.edu]
- 10. [1302.7250] Mechanically induced metal-insulator transition in carbyne [arxiv.org]
- 11. Mechanically induced metal-insulator transition in carbyne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 14. arxiv.org [arxiv.org]
- 15. researchgate.net [researchgate.net]
Discovery and history of carbyne synthesis
An In-depth Technical Guide to the Discovery and Synthesis of Carbyne
Introduction
Carbyne, the one-dimensional allotrope of carbon, is a linear chain of sp-hybridized carbon atoms.[1][2] Theoretically predicted to be the strongest material known, its properties have captivated the scientific community for over a century.[3][4] First proposed by Adolf von Baeyer in 1885, the existence of carbyne was long debated due to its extreme instability and reactivity, which made its synthesis a formidable challenge.[5] This guide provides a comprehensive overview of the historical milestones, modern synthesis protocols, and key quantitative data related to carbyne, intended for researchers and professionals in materials science and drug development.
Historical Overview and Discovery
The concept of a linear carbon chain dates back to 1885, when Adolf von Baeyer suggested that its high reactivity would likely prevent its isolation.[5] The first claims of carbyne synthesis appeared in the 1960s from Soviet scientists, though definitive proof remained elusive, sparking a long-standing controversy.[1][6] For decades, the primary challenge was carbyne's inherent instability; the chains would readily bend, snap, or react with one another.[7]
A significant breakthrough came with the strategy of stabilizing the carbon chains. This was approached in two main ways:
-
End-capping: Synthesizing finite-length chains (polyynes) and terminating them with bulky functional groups to prevent reactions.[8][9]
-
Confinement: Using nanostructures as reactors and protective shields for the growing carbyne chain.
The confinement method proved particularly successful. In 2003, researchers synthesized carbyne chains of over 100 carbon atoms inside multi-walled carbon nanotubes (MWCNTs).[10] By 2016, this method was refined to grow ultra-long chains of up to 6,400 atoms within double-walled carbon nanotubes (DWCNTs), providing the first definitive, large-scale synthesis of stable carbyne.[5][11][12]
Synthesis Methodologies and Experimental Protocols
The synthesis of carbyne has evolved from high-energy, difficult-to-control methods to more refined, low-temperature techniques that offer higher yields and stability.
High-Temperature Confinement Synthesis
This was one of the earliest successful methods for producing long, stable carbyne chains. It involves using the hollow core of a carbon nanotube as a nano-reactor.
Experimental Protocol (Arc-Discharge Method):
-
Precursor: Graphite electrodes are used as the carbon source.
-
Apparatus: An arc-discharge apparatus is set up, typically filled with a low-pressure inert gas like helium.
-
Synthesis: A high current is passed between the graphite electrodes, creating a plasma that vaporizes the carbon.
-
Formation: As the carbon vapor cools and condenses, single-walled, double-walled, or multi-walled carbon nanotubes are formed. Within the confined space inside these tubes, linear carbon chains (carbyne) self-assemble.[10]
-
Isolation & Characterization: The resulting soot is collected and purified to isolate the carbyne-containing nanotubes. Characterization is primarily done using Transmission Electron Microscopy (TEM) to visualize the chains and Raman Spectroscopy to confirm the sp-hybridized bond signature.[10][12]
Low-Temperature Confinement Synthesis
Recent advancements have enabled carbyne synthesis at significantly lower temperatures, which preserves the integrity of the host nanotubes and improves yield.[7][10]
Experimental Protocol (Precursor Annealing):
-
Precursor Loading: Single-walled carbon nanotubes (SWCNTs) are filled with a precursor molecule, such as ammonium deoxycholate (ADC) or ammonium cholate.[7][10] This is typically done by creating a solution of the precursor and dispersing the SWCNTs in it.
-
Annealing: The precursor-filled SWCNTs are placed in a tube furnace and annealed at relatively low temperatures (e.g., 400 °C) under an inert argon atmosphere for approximately 1.5 hours.[10]
-
Conversion: The heat causes the precursor molecules inside the nanotubes to decompose and rearrange, forming long, linear carbyne chains. The SWCNT acts as a protective shell.[7][10]
-
Characterization: The product (CC@SWCNT) is analyzed using Raman spectroscopy, which reveals a strong characteristic peak for carbyne between 1860-1870 cm⁻¹.[10] Raman mapping can confirm the uniformity and high yield of the synthesis.[10]
Laser Ablation in Liquid
This method allows for the synthesis of finite-length carbyne chains that can be isolated as a crystalline powder.
Experimental Protocol:
-
Setup: A target (e.g., graphite) is submerged in a liquid, typically an alcohol. A gold catalyst is crucial for the reaction.[2]
-
Ablation: A high-power pulsed laser is focused on the target. The laser energy ablates the material, creating a plasma plume in the liquid.
-
Formation: Within the favorable thermodynamic environment of the plasma, carbon-hydrogen bonds are cleaved with the help of the gold catalyst, and sp-hybridized carbon atoms link to form carbyne chains with alternating single and triple bonds, capped by hydrogen.[2]
-
Isolation: The resulting solution contains carbyne nanorods. Drying this solution yields a white, crystalline carbyne powder.[2]
-
Characterization: The product is analyzed using X-ray Diffraction (XRD) to confirm crystallinity, Scanning Electron Microscopy (SEM) and TEM to observe morphology, and Raman spectroscopy to identify the characteristic C-C single bond (~1050 cm⁻¹) and triple bond (~2175 cm⁻¹) peaks.[2]
Metal-Carbyne Complexes
In the context of organometallic chemistry, "carbyne" refers to a ligand with a carbon atom triply bonded to a metal center (M≡CR). These are distinct from the pure carbon allotrope but are crucial in synthetic chemistry. They are broadly classified into Fischer carbynes and Schrock carbynes.[13]
Experimental Protocol (Fischer Carbyne Synthesis):
-
Precursor: A methoxy metal carbene complex, such as (CO)₅W=C(OCH₃)R, is used as the starting material.[1][13]
-
Reaction: The carbene complex is treated with a Lewis acid (e.g., boron trihalide) or an electrophile.[1][13]
-
Abstraction: The Lewis acid abstracts the methoxy group from the carbene carbon.
-
Formation: This abstraction results in the formation of a metal-carbyne triple bond, yielding a complex like Br(CO)₄W≡CR.[13]
Quantitative Data Summary
The unique bonding of carbyne results in extraordinary physical and electronic properties.
Table 1: Mechanical Properties of Carbyne
| Property | Value | Notes |
| Young's Modulus | 32.7 TPa | Approximately double that of graphene and 40 times that of diamond.[4][12] |
| Specific Strength | Up to 7.5 × 10⁷ N·m/kg | Unrivaled by any other known stable material.[4] |
| Tensile Strength | ~10 nN | Force required to break a single atomic chain.[4] |
| Persistence Length | ~14 nm | A measure of stiffness at room temperature.[4] |
Table 2: Structural and Electronic Properties
| Property | Value | Notes |
| Hybridization | sp | Linear chain of carbon atoms.[1][2] |
| Bond Structure | Polyyne (-C≡C-)n | Alternating single and triple bonds.[2] |
| Band Gap | 2.6 - 4.7 eV | Can be tuned by applying mechanical strain (increases with tension).[4] |
| Magnetic State | Non-magnetic | Can be switched to a magnetic semiconductor by mechanical twisting.[3][4] |
Table 3: Synthesis and Characterization Data
| Parameter | Value | Method / Technique |
| Max. Chain Length | ~6,400 atoms | Confined synthesis in DWCNTs.[11] |
| Raman Peak (Confined) | 1860 - 1870 cm⁻¹ | Low-temperature synthesis in SWCNTs.[10] |
| Raman Peaks (Powder) | ~1050 cm⁻¹ (single), ~2175 cm⁻¹ (triple) | Laser ablation in liquid.[2] |
| Morphology | Nanorods (10-30 nm width, >100 nm length) | TEM imaging of laser-ablated carbyne.[2][14] |
Conclusion and Future Outlook
The journey from a theoretical concept to a synthesized material has been long and challenging for carbyne. The development of confinement and low-temperature synthesis methods has finally made stable, long-chain carbyne accessible for in-depth study.[7] Its unparalleled strength and tunable electronic properties position it as a revolutionary material for nanoelectronics, spintronics, and high-strength composites.[3][4] Current challenges include scaling up production and developing methods to process and assemble carbyne outside its protective nanotube environment.[15] Future research will likely focus on these areas, as well as exploring its potential applications in energy storage and as a building block for novel carbon-based devices.[3]
References
- 1. Carbyne - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. azom.com [azom.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Route to Carbyne: Scientists Create Ultra-Long 1D Carbon Chains | Sci.News [sci.news]
- 6. researchgate.net [researchgate.net]
- 7. New Method Stabilizes Carbyne for Next-Gen Electronics | Technology Networks [technologynetworks.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. [PDF] Toward carbyne: Synthesis and stability of really long polyynes | Semantic Scholar [semanticscholar.org]
- 10. Low-Temperature Synthesis of Weakly Confined Carbyne Inside Single-Walled Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbyne was made for the first time - said to be stronger than graphene | Graphene-Info [graphene-info.com]
- 12. readaroundyoursubject.wordpress.com [readaroundyoursubject.wordpress.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and properties of confined carbyne and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
The Band Gap of Carbyne: A Technical Guide for Advanced Research
An in-depth exploration of the electronic properties of the one-dimensional carbon allotrope, carbyne, tailored for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of carbyne's band gap, the experimental methodologies used to characterize it, and its emerging applications in biosensing.
Introduction to Carbyne and its Band Gap
Carbyne, a one-dimensional chain of sp-hybridized carbon atoms, stands as the ultimate thin wire and a fascinating allotrope of carbon. It exists in two primary forms: polyyne, with alternating single and triple bonds, and cumulene, with consecutive double bonds. The arrangement of these bonds dictates its electronic properties, most notably its band gap, which is the energy difference between the top of the valence band and the bottom of the conduction band. This property is crucial as it determines the material's electrical conductivity and optical properties, making it a key parameter for its application in electronics and photonics.
The band gap of carbyne is not a fixed value but is highly tunable, influenced by a variety of factors. This tunability is a significant area of research, as it opens the door to engineering carbyne for specific applications. Theoretical studies have predicted a wide range of band gap values, and experimental investigations have sought to validate these predictions and understand the underlying mechanisms of this tunability. For professionals in drug development, the unique electronic properties of carbyne are being explored for advanced biosensing and drug delivery platforms.
Quantitative Data on Carbyne's Band Gap
The band gap of carbyne has been investigated through both theoretical calculations and experimental measurements. The reported values exhibit a significant range, underscoring the material's sensitivity to its environment and structural characteristics. The following table summarizes key quantitative data on the band gap of carbyne from various studies.
| Methodology | System | Band Gap (eV) | Reference |
| Theoretical (First-principles) | Infinite carbyne chain | 3.2 - 4.4 (with 10% strain) | [1][2] |
| Theoretical (First-principles) | Polyyne | 0.37 | [3] |
| Experimental (Resonant Raman Spectroscopy) | Carbyne confined in DWCNTs | 1.848 - 2.253 | [4][5] |
| Experimental (Resonant Raman Spectroscopy) | Carbyne confined in SWCNTs | ~2.33 | [6] |
| Experimental (Absorption Spectroscopy) | End-capped LCCs (4-44 atoms) | 2.6 - 4.7 | [4] |
| Experimental (Fluorescence Spectroscopy) | Carbyne nanocrystals | ~2.56 | [7] |
LCCs: Linear Carbon Chains; DWCNTs: Double-Walled Carbon Nanotubes; SWCNTs: Single-Walled Carbon Nanotubes.
Factors Influencing the Band Gap of Carbyne
The band gap of carbyne is highly sensitive to its structural and environmental conditions. Understanding these factors is critical for designing carbyne-based materials with desired electronic properties.
-
Chain Length: The band gap of finite carbyne chains is inversely proportional to the chain length. Longer chains exhibit smaller band gaps due to increased π-electron delocalization.
-
Strain: Applying mechanical strain to a carbyne chain can significantly alter its band gap. Stretching carbyne by as little as 10% can increase its band gap from 3.2 eV to 4.4 eV.[1][8] This is attributed to a more pronounced bond length alternation under tension.[2]
-
Twisting: The torsional angle of the carbyne chain also influences its electronic properties. A 90-degree end-to-end rotation can transform the material into a magnetic semiconductor, thereby altering its band gap.[8]
-
End-Group Functionalization: The chemical groups attached to the ends of a finite carbyne chain can modify its electronic structure and, consequently, its band gap.
-
Encapsulation: Confining carbyne chains within carbon nanotubes (CNTs) has been shown to be an effective method for stabilizing them. This encapsulation, however, also affects the band gap due to van der Waals interactions between the carbyne chain and the host nanotube. The diameter of the CNT plays a crucial role in the degree of confinement and the resulting band gap.[4][5]
Experimental Protocols
The experimental investigation of carbyne's properties, including its band gap, requires specialized synthesis and characterization techniques due to its inherent instability in bulk form.
Synthesis of Carbyne
4.1.1. Synthesis of Confined Carbyne within Carbon Nanotubes (CC@CNT)
A prevalent method for stabilizing carbyne is its synthesis within the protective environment of carbon nanotubes.
-
Precursor Filling: Single-walled or double-walled carbon nanotubes (SWCNTs or DWCNTs) are filled with a carbon-rich precursor. Aromatic hydrocarbon molecules are commonly used as precursors.[4]
-
Annealing: The precursor-filled CNTs are subjected to a high-temperature annealing process in a high-vacuum environment. Temperatures can range from 400 °C for low-temperature methods to over 900 °C.[2][5] This process facilitates the transformation of the precursor molecules into linear carbyne chains inside the nanotubes.
-
Purification: The resulting CC@CNT material may be purified to remove any remaining precursor or amorphous carbon.
4.1.2. Pulsed Laser Ablation in Liquid (PLAL)
This technique is used to synthesize finite-length carbyne chains (polyynes).
-
Target and Liquid Medium: A graphite target is immersed in a liquid, often deionized water or an organic solvent.
-
Laser Ablation: The graphite target is irradiated with a high-power pulsed laser. The intense laser pulses ablate carbon atoms from the target, which then form polyyne chains in the liquid medium.
-
Stabilization: The synthesized polyynes are often capped with hydrogen atoms from the solvent, which helps to stabilize the chains.
Characterization of the Band Gap
4.2.1. Resonant Raman Spectroscopy
Resonant Raman spectroscopy is a powerful non-destructive technique for determining the band gap of carbyne, particularly for confined carbyne.
-
Experimental Setup: The setup consists of a tunable laser source, a spectrometer, and a detector. The laser is focused on the carbyne sample, and the scattered light is collected and analyzed.
-
Methodology: The excitation wavelength of the laser is varied, and the intensity of the characteristic Raman peak of carbyne (the C-mode, typically between 1790 and 1860 cm⁻¹) is measured.[9] A plot of the Raman intensity as a function of the excitation energy (a resonance profile) will show a maximum when the laser energy matches the energy of an electronic transition, i.e., the band gap.[4][5] By identifying the energy at which the resonance occurs, the band gap can be determined.
4.2.2. UV-Visible Absorption Spectroscopy
This technique is suitable for determining the band gap of carbyne in solution or as a thin film.
-
Experimental Setup: A UV-Vis spectrophotometer is used, which consists of a light source (UV and visible), a monochromator to select the wavelength, a sample holder, and a detector.
-
Methodology: A beam of light with a continuously varying wavelength is passed through the sample. The amount of light absorbed by the sample at each wavelength is measured. The absorption spectrum will show a sharp increase in absorption at a wavelength corresponding to the band gap energy. The band gap can be calculated from the absorption edge using the Tauc plot method.
Applications in Biosensing and Drug Development
While direct modulation of cellular signaling pathways by carbyne is not yet an established field, its unique electronic and material properties are being leveraged for applications in biosensing, which is of significant interest to drug development professionals for diagnostics and monitoring.
Carbyne-Based Biosensors
Carbyne-enriched materials can serve as highly sensitive platforms for the detection of biomolecules.
-
Principle: The high surface area and tunable electronic properties of carbyne make it an excellent material for sensor surfaces. The adsorption of a target biomolecule onto a carbyne-based sensor can induce a measurable change in its electrical or optical properties.
-
Example Application: Carbyne-enriched carbon coatings on silicon chips have been used as biosensing surfaces for the detection of C-reactive protein (CRP), a biomarker for inflammation.[10] In this application, antibodies against CRP are immobilized on the carbyne surface. The binding of CRP to the antibodies causes a change in the optical properties of the surface, which can be detected by techniques like White Light Reflectance Spectroscopy (WLRS).
The "signaling" in this context refers to the transduction of a biological binding event into a measurable physical signal, a foundational concept in biosensor technology. The development of such sensitive and stable biosensors has the potential to significantly impact drug development by enabling rapid and precise monitoring of disease biomarkers and therapeutic efficacy.
Conclusion
The band gap of carbyne is a fundamental property with significant implications for its application in advanced technologies. Its high degree of tunability through various physical and chemical means offers a unique platform for designing materials with tailored electronic and optical characteristics. While the direct interaction of carbyne with biological signaling pathways remains an area for future exploration, its current application in the development of highly sensitive biosensors demonstrates its potential to contribute significantly to the fields of medical diagnostics and drug development. Further research into the synthesis of stable, long-chain carbyne and a deeper understanding of its interactions with biological systems will undoubtedly unlock new and exciting applications.
References
- 1. Systematic Optimization of the Synthesis of Confined Carbyne - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [2412.20394] A Universal Method to Transform Aromatic Hydrocarbon Molecules into Confined Carbyne inside Single-Walled Carbon Nanotubes [arxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Spatially Controlled Plasma Jet Synthesis of Carbyne Encapsulated in Carbon Nanotubes | MDPI [mdpi.com]
- 9. Research Collection | ETH Library [research-collection.ethz.ch]
- 10. Carbyne-Enriched Carbon Coatings on Silicon Chips as Biosensing Surfaces with Stable-over-Time Biomolecule Binding Capacity | MDPI [mdpi.com]
Carbyne: A Technical Guide to the Ultimate One-Dimensional Carbon Allotrope
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carbyne, a truly one-dimensional allotrope of carbon, consists of a linear chain of sp-hybridized carbon atoms. First theorized in the 19th century, its extreme instability has long hindered its synthesis and characterization. However, recent breakthroughs, particularly the synthesis of stable carbyne chains encapsulated within carbon nanotubes, have opened the door to exploring its remarkable and potentially revolutionary properties. This technical guide provides an in-depth overview of carbyne, focusing on its core characteristics, synthesis methodologies, and potential applications, with a forward-looking perspective for the fields of materials science and drug development.
Introduction to Carbyne
Carbyne is structurally the simplest allotrope of carbon, existing as a single chain of carbon atoms linked by alternating single and triple bonds (polyyne structure: (-C≡C-)n) or consecutive double bonds (cumulene structure: (=C=C=)n).[1] Theoretical studies suggest that the polyyne structure is energetically more favorable.[2] This one-dimensional arrangement bestows upon carbyne a unique set of properties that are predicted to surpass those of other carbon allotropes like graphene and diamond.[1][2]
Physicochemical Properties of Carbyne
Carbyne's defining characteristic is its unparalleled strength. Theoretical calculations and computational models predict it to be the strongest material ever conceived. Its electronic properties are also highly tunable, making it a promising candidate for next-generation nanoelectronics.
Mechanical Properties
Carbyne is predicted to have the highest specific tensile strength and Young's modulus of any known material.[3] Its exceptional stiffness and strength are direct consequences of the strong covalent bonds in its one-dimensional chain.
Table 1: Comparative Mechanical Properties of Carbyne and Other Carbon Allotropes
| Property | Carbyne (theoretical) | Graphene (experimental) | Carbon Nanotubes (experimental) | Diamond (experimental) |
| Young's Modulus (TPa) | ~32.7[1] | ~1.0 | ~1.0 | ~1.2 |
| Tensile Strength (GPa) | ~393[3] | ~130 | 11-63 | 2.8 |
| Specific Tensile Strength (10⁷ N·m/kg) | 6.0 - 7.5 | 4.7 - 5.5 | 4.3 - 5.0 | 2.5 - 6.5 |
Note: Theoretical values for carbyne can vary based on the computational method and the length of the carbon chain studied.
Electronic and Optical Properties
The electronic properties of carbyne are highly dependent on its length and the nature of its end-capping groups. Theoretical studies indicate that carbyne can exhibit both semiconducting and metallic behavior. Its band gap is tunable, which is a highly desirable characteristic for electronic and optoelectronic applications. For instance, stretching the carbyne chain can alter its band gap.
Table 2: Electronic Properties of Carbyne
| Property | Value (Theoretical) | Conditions/Notes |
| Band Gap (eV) | 2.1 - 4.2 | Dependent on chain length and strain. Can be tuned. |
| Electron Mobility | High | Predicted to be high due to its 1D structure. |
Synthesis of Carbyne
The primary challenge in realizing the potential of carbyne has been its synthesis. Its high reactivity makes it prone to immediate degradation or cross-linking with adjacent chains. The most successful strategy to date for creating long, stable carbyne chains is their encapsulation within the protective environment of carbon nanotubes (CNTs).
Synthesis of Carbyne within Single-Walled Carbon Nanotubes (SWCNTs)
A promising and reproducible method for synthesizing carbyne involves the low-temperature thermal decomposition of a precursor molecule inside SWCNTs. One such precursor is ammonium deoxycholate.[4]
This protocol is a synthesis of methodologies reported in the literature.[4][5]
1. Preparation of SWCNT Dispersion:
- Disperse high-purity SWCNTs in deionized water using a surfactant, such as sodium deoxycholate (DOC), through tip sonication.
- Separate metallic and semiconducting SWCNTs using liquid chromatography if specific electronic types are desired.
2. Surfactant Exchange with Precursor:
- Prepare a 1 wt% solution of ammonium deoxycholate (ADC) in deionized water.
- Use ultrafiltration to replace the initial surfactant (e.g., DOC) with the ADC precursor solution in the SWCNT dispersion.
3. Film Formation:
- Filter the SWCNT-ADC dispersion through an anodic aluminum oxide (AAO) membrane to form a thin film of SWCNTs filled with the ADC precursor.
4. Thermal Annealing (Carbyne Formation):
- Place the SWCNT-ADC film on a substrate (e.g., silicon).
- Transfer the substrate to a chemical vapor deposition (CVD) chamber.
- Heat the chamber to 400 °C under an inert argon atmosphere.
- Maintain the temperature for 1.5 hours to thermally decompose the ADC into linear carbon chains (carbyne) within the SWCNTs.
- Allow the chamber to cool down to room temperature naturally.
5. Characterization:
- Confirm the presence and quality of the synthesized carbyne using Raman spectroscopy. A characteristic peak for carbyne is typically observed in the range of 1800-1860 cm⁻¹.
- Transmission electron microscopy (TEM) can be used for direct visualization of the carbyne chains inside the nanotubes.
Below is a Graphviz diagram illustrating the experimental workflow for the synthesis of carbyne within single-walled carbon nanotubes.
Potential Applications in Drug Development and Biomedical Fields
While the primary focus of carbyne research has been on its materials science and nanoelectronic applications, its unique properties suggest potential, albeit largely unexplored, avenues in the biomedical field. It is important to note that research into the biocompatibility and specific drug delivery applications of carbyne is still in its infancy.[6][7]
Biosensing
The high surface-to-volume ratio and tunable electronic properties of carbyne make it a theoretical candidate for highly sensitive biosensors. Carbyne-enriched carbon coatings have been evaluated as substrates for optical biosensing, demonstrating a stable capacity for biomolecule immobilization.[8] This suggests that carbyne could be used to create next-generation biosensors with enhanced sensitivity and specificity.
Drug Delivery: A Forward Look
Direct research on carbyne for drug delivery is currently limited. However, by drawing parallels with other carbon nanomaterials like CNTs and graphene, we can speculate on its future potential.[9][10] The ability to functionalize the ends of carbyne chains could allow for the attachment of drug molecules. Its one-dimensional structure could, in theory, enable it to act as a molecular "wire" to deliver therapeutic agents to specific cellular locations.
Key Challenges and Future Directions:
-
Biocompatibility and Toxicity: Extensive studies are required to understand the interaction of carbyne with biological systems. The biocompatibility of carbyne, both in its pristine and functionalized forms, needs to be thoroughly investigated.[11]
-
Functionalization: Developing reliable methods to functionalize carbyne chains with targeting ligands and drug molecules is crucial for any drug delivery application.[6][7]
-
Controlled Release: Mechanisms for the controlled release of drugs from a carbyne-based delivery system would need to be developed and validated.
The following diagram illustrates the logical relationship between carbyne's synthesis, its unique properties, and its potential, yet to be fully explored, biomedical applications.
Conclusion and Outlook
Carbyne stands as a frontier material with the potential to redefine the limits of material strength and nanoelectronic device performance. While significant hurdles remain, particularly in its large-scale synthesis and handling, the progress in stabilizing carbyne within carbon nanotubes has been a monumental step forward. For the drug development and biomedical communities, carbyne represents a long-term, high-risk, but potentially high-reward area of research. The foundational knowledge of its synthesis and properties, as outlined in this guide, provides the basis from which future investigations into its biocompatibility and therapeutic potential can be launched. As our ability to manipulate matter at the atomic scale continues to advance, carbyne may one day transition from a scientific curiosity to a cornerstone of transformative technologies in medicine and beyond.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanical properties of carbyne: experiment and simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low-Temperature Synthesis of Weakly Confined Carbyne Inside Single-Walled Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drum.lib.umd.edu [drum.lib.umd.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Applications of Pristine and Functionalized Carbon Nanotubes, Graphene, and Graphene Nanoribbons in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in Drug Delivery Nanosystems Using Graphene-Based Materials and Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current trends in biocompatibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Carbyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbyne is a one-dimensional allotrope of carbon, consisting of a linear chain of sp-hybridized carbon atoms.[1] It is considered the ultimate member of the polyyne family of organic compounds.[2][3] This truly one-dimensional material, unlike two-dimensional graphene or three-dimensional diamond, exhibits extraordinary and unique properties that have captured the attention of the scientific community.[2][4] Carbyne exists in two primary forms: polyyne, with alternating single and triple covalent bonds (–C≡C–)n, and cumulene, with consecutive double bonds (=C=C=)n.[2][3] Theoretical and experimental studies have revealed that the polyyne structure is generally more stable.[5]
First discovered in 1967, carbyne has been a subject of intense research due to its predicted superlative mechanical and electronic properties.[6] However, its high reactivity and instability in bulk form have posed significant challenges to its synthesis and characterization.[7][8] Recent advancements in synthetic techniques, such as encapsulation within carbon nanotubes and the use of end-capping groups, have enabled the production and study of longer, more stable carbyne chains, paving the way for potential applications in nanoelectronics, materials science, and potentially, drug delivery and biosensing.[1][8][9]
Structure and Bonding
The fundamental structure of carbyne is a chain of carbon atoms, each undergoing sp orbital hybridization.[10] This linear arrangement results in a true one-dimensional material.[2] The bonding between the carbon atoms dictates the two forms of carbyne:
-
Polyyne: Characterized by alternating single and triple bonds (–C≡C–)n. The estimated bond lengths are approximately 137.9 pm for the single bond and 120.7 pm for the triple bond.[10] This form is generally considered to be more stable.[5]
-
Cumulene: Features a sequence of consecutive double bonds (=C=C=)n, with an estimated bond length of 128.2 pm.[10] While cumulene is a conductor, polyyne behaves as a semiconductor.[11][12]
The properties of carbyne are intrinsically linked to its one-dimensional structure and sp-hybridization, which distinguishes it from other carbon allotropes like sp³-hybridized diamond and sp²-hybridized graphite and graphene.[1][13]
Physical Properties
Carbyne is predicted to be the strongest material known, exhibiting exceptional mechanical and unique electronic properties.[10][14]
Mechanical Properties
Theoretical calculations and experimental evidence suggest that carbyne possesses a tensile strength and stiffness far exceeding that of any other known material, including graphene and diamond.[1][15] Its specific strength (strength-to-density ratio) is unrivaled.[15][16] A force of approximately 10 nanonewtons is required to break a single atomic chain of carbyne.[15][16]
| Property | Carbyne | Graphene | Carbon Nanotubes | Diamond |
| Young's Modulus | ~32.7 TPa[1][15][17] | ~1 TPa[15] | ~1 TPa | ~1.22 TPa[15] |
| Specific Strength | (6.0–7.5) × 10⁷ (N·m)/kg[10][15][16] | (4.7–5.5) × 10⁷ (N·m)/kg[10] | (4.3–5.0) × 10⁷ (N·m)/kg[10] | (2.5–6.5) × 10⁷ (N·m)/kg[10] |
| Specific Modulus | ~10⁹ (N·m)/kg[10] | ~4.5 × 10⁸ (N·m)/kg[10] | - | - |
Electronic and Optical Properties
The electronic properties of carbyne are highly tunable and depend on its structure and environment. The polyyne form is a semiconductor, while the cumulene form is predicted to be metallic.[11][12] The bandgap of polyynic carbyne is sensitive to mechanical strain; a 10% stretch can increase its bandgap from 3.2 to 4.4 eV.[10][15] Furthermore, twisting the carbyne chain can alter its bandgap, and a 90° twist can induce a transition to a magnetic semiconductor.[10]
For linear carbon chains confined within double-walled carbon nanotubes, bandgaps have been measured in the range of 1.848 to 2.253 eV.[10] The unique electronic and optical properties of carbyne make it a promising candidate for nanoelectronic and photonic applications.[4]
| Property | Value / Characteristic |
| Bandgap (Polyyne) | 3.2 - 4.4 eV (tunable with 10% strain)[10][15] |
| Bandgap (Confined) | 1.848 - 2.253 eV (inside double-walled carbon nanotubes)[10] |
| Conductivity | Polyyne: Semiconductor; Cumulene: Conductor[11][12] |
| Tunability | Bandgap is highly sensitive to mechanical stretching and twisting.[10] |
| Fluorescence | Exhibits strong purple-blue fluorescence.[18] |
Thermal Properties
Carbyne is also predicted to have exceptionally high thermal conductivity, potentially surpassing that of graphene and diamond.[1]
Chemical Properties
Reactivity and Stability
Carbyne is a highly reactive allotrope of carbon, particularly in its linear, unprotected form.[7] Long chains are inherently unstable and have a strong tendency to crosslink with neighboring chains, which can be an exothermic and potentially explosive reaction.[10][19] This instability is a major obstacle to the synthesis of bulk carbyne.[20] Oxygen has been shown to react with and cause the degradation of carbyne species.[21]
Several strategies have been developed to stabilize carbyne chains:
-
End-capping: Attaching bulky functional groups to the ends of the chain prevents them from reacting.[7][20]
-
Encapsulation: Synthesizing carbyne chains within the hollow core of single or double-walled carbon nanotubes provides a protective environment, allowing for the creation of chains containing thousands of atoms.[1][8][22]
Chemical Reactions
The reactivity of carbyne can be harnessed in organometallic chemistry, where it can act as a trivalent ligand in complexes with transition metals.[6][23] These "metal-carbyne" complexes exhibit distinct reactivity patterns. For instance, Fischer-type carbyne complexes undergo nucleophilic attack at the carbyne carbon, whereas Schrock-type carbynes are susceptible to electrophilic attack at the carbyne carbon.[23][24] The carbyne moiety in these complexes can participate in various reactions, including cycloadditions and insertions.[25]
Experimental Protocols: Synthesis and Characterization
The synthesis of stable, long-chain carbyne remains a significant challenge. Several methods have been developed, each with its own advantages and limitations.
Synthesis Methodologies
-
Laser Ablation in Liquid (LAL): This method involves the ablation of a graphite target submerged in a liquid, often in the presence of nanoparticles (e.g., gold) that act as catalysts and stabilizing agents.[1][4] Finite-length carbyne chains can be produced using this technique.[18]
-
Chemical Synthesis from Carbene Precursors: Carbyne complexes can be synthesized from corresponding carbene complexes. For example, Fischer-type carbynes can be prepared by the electrophilic abstraction of a methoxy group from a Fischer carbene.[23][24][26] Schrock-type carbynes can be formed via the deprotonation of an α-CH bond of a metal-carbene complex.[23][24]
-
Encapsulation within Carbon Nanotubes: This is a prominent method for producing long, stable carbyne chains. Precursor molecules, such as short polyynes or even surfactant molecules, are introduced into the hollow core of single-walled carbon nanotubes (SWCNTs).[22] Subsequent annealing at elevated temperatures (though recent methods have lowered this to 400 °C) causes the precursors to polymerize into long carbyne chains, which are stabilized by the surrounding nanotube.[22][27]
Characterization Techniques
A suite of analytical techniques is employed to confirm the synthesis of carbyne and to characterize its structure and properties:
-
Raman Spectroscopy: This is a key technique for identifying carbyne. The characteristic Raman peaks for the polyyne structure appear around 1050 cm⁻¹ (C-C single bonds) and 2150 cm⁻¹ (C≡C triple bonds).[4][18]
-
X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the chemical composition and hybridization states of the carbon atoms.[9]
-
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): These imaging techniques are used to visualize the morphology of carbyne crystals and encapsulated chains.[18][28][29] High-resolution TEM (HRTEM) and selected area electron diffraction (SAED) can provide detailed structural information.[28][30]
-
X-ray Diffraction (XRD): XRD patterns are used to determine the crystal structure of carbyne samples, confirming their crystallinity.[18][28][29]
-
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR helps to identify the carbon-carbon triple bonds, which typically show a signal around 2157 cm⁻¹.[28]
-
High-Performance Liquid Chromatography (HPLC): HPLC is often used to separate and purify carbyne from the as-synthesized solution.[18]
Logical Relationships of Carbyne Properties
The extraordinary properties of carbyne are a direct consequence of its unique one-dimensional, sp-hybridized structure. This relationship dictates its potential applications.
Conclusion and Future Outlook
Carbyne stands as a frontier material with a combination of physical and chemical properties that are unmatched by other carbon allotropes. Its immense strength, tunable electronic properties, and one-dimensional nature make it a highly attractive candidate for a new generation of technologies, from ultra-strong lightweight materials to novel nanoelectronic devices and sensitive biosensors.[5][14] The primary hurdle remains its inherent instability, but ongoing research into stabilization techniques, particularly through encapsulation, is rapidly advancing the field. As synthesis and characterization methods become more refined, the translation of carbyne's remarkable theoretical properties into practical applications for researchers, scientists, and drug development professionals is becoming an increasingly tangible reality.
References
- 1. grokipedia.com [grokipedia.com]
- 2. What is the structure of the Carbyne Molecule? [worldofmolecules.com]
- 3. What is the structure of the Carbyne Molecule? [edinformatics.com]
- 4. Carbyne: A simple yet strong chain of carbon atoms [researchfeatures.com]
- 5. researchgate.net [researchgate.net]
- 6. Carbyne - Wikipedia [en.wikipedia.org]
- 7. Carbyne – an unusual form of carbon - Faculty of Sciences [nat.fau.eu]
- 8. sciencedaily.com [sciencedaily.com]
- 9. mdpi.com [mdpi.com]
- 10. Linear acetylenic carbon - Wikipedia [en.wikipedia.org]
- 11. HTTP500 内部服务器出错 [cpb.iphy.ac.cn]
- 12. arxiv.org [arxiv.org]
- 13. study.com [study.com]
- 14. azom.com [azom.com]
- 15. arxiv.org [arxiv.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. LabXchange [labxchange.org]
- 18. Carbyne with finite length: The one-dimensional sp carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Recent Advances in the Reactions of Cyclic Carbynes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Thieme E-Books & E-Journals [thieme-connect.de]
- 27. Synthesis and properties of confined carbyne and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. pubs.acs.org [pubs.acs.org]
Initial Computational Studies of Carbyne's Structure and Properties: A Technical Guide
Abstract: Carbyne, a one-dimensional allotrope of carbon, has captivated the scientific community with its extraordinary predicted properties. Composed of a linear chain of sp-hybridized carbon atoms, it theoretically exists in two primary forms: the cumulene structure with consecutive double bonds and the more stable polyyne structure with alternating single and triple bonds.[1][2] Due to its extreme reactivity and the challenges in synthesizing long, stable chains, initial investigations into its fundamental characteristics have been heavily reliant on computational, first-principles studies.[3] This guide provides an in-depth overview of these foundational computational explorations, summarizing key quantitative data, detailing common theoretical protocols, and visualizing the logical workflows used to predict carbyne's remarkable mechanical and electronic properties.
Introduction to Carbyne
Carbyne is a true one-dimensional material, representing the ultimate nanowire.[1] Its structure is typically described in one of two forms:
-
Polyyne (α-carbyne): A chain of alternating single and triple carbon-carbon bonds (–C≡C–)n.[1]
-
Cumulene (β-carbyne): A chain with consecutive double bonds (=C=C=)n.[1]
Computational studies consistently show that the polyyne structure is energetically more favorable.[2] This stability arises from a Peierls transition, a distortion in one-dimensional systems that lowers the overall electronic energy by opening a band gap, which transforms the metallic cumulene form into the semiconducting polyyne form.[4][5] The energy difference is subtle, calculated to be around 2 meV per atom.[4][5] These theoretical predictions have been crucial in understanding carbyne's potential, suggesting it is the strongest material ever conceived and possesses highly tunable electronic properties, making it a target for future nanoelectronic and materials science applications.[1][6]
Key Structural and Physicochemical Properties
The primary structural descriptor for carbyne is the Bond Length Alternation (BLA) , defined as the difference in length between the single and triple bonds in the polyyne structure.[7][8] A higher BLA is characteristic of the polyyne form, while a BLA approaching zero indicates a cumulene-like structure.[9] Computational studies have quantified numerous properties, which are summarized below.
Table 1: Calculated Mechanical Properties of Carbyne
| Property | Predicted Value | Reference |
|---|---|---|
| Specific Strength | Up to 7.5 × 10⁷ N·m/kg | [4][6] |
| Tensile Strength (Breaking Force) | ~10 - 11.7 nN | [4][5] |
| Young's Modulus (Nominal) | 32.7 TPa | [6] |
| Stiffness | Approximately twice that of diamond | [1] |
| Persistence Length (300 K) | ~14 nm (~110 atoms) | [4] |
| Torsional Stiffness | Can be zero; tunable with end-groups |[4][6] |
Table 2: Calculated Electronic and Energetic Properties of Carbyne
| Property | Predicted Value | Reference |
|---|---|---|
| Cohesive Energy (Polyyne) | 6.99 eV/atom | [4][5] |
| Band Gap (Strain-dependent) | 3.2 eV (0% strain) to 4.4 eV (10% strain) | [4] |
| Cross-linking Activation Barrier | 0.6 eV | [4][6] |
| Equilibrium Cross-link Density | 1 link per 17 atoms (2.2 nm) |[4] |
Computational Methodologies
First-principles calculations, particularly Density Functional Theory (DFT), are the state-of-the-art methods for modeling carbyne.[1][3] These studies provide invaluable insights into its geometry, stability, and response to mechanical and electronic perturbations.
Objective: To determine the ground-state geometry, electronic band structure, and mechanical properties of an infinite carbyne chain using ab initio calculations.
1. Structural Definition:
-
Define a periodic unit cell for the carbyne chain. For polyyne, this cell contains two carbon atoms to represent the alternating single and triple bond pattern.
-
Set an initial lattice constant. A typical starting value for the unit cell length is ~2.56 Å.[5]
2. Computational Method Selection:
-
The primary method is Density Functional Theory (DFT).
-
Select an appropriate exchange-correlation functional. The Perdew-Burke-Ernzerhof (PBE) functional is commonly used for geometry optimization.[1] For more accurate electronic properties, hybrid functionals like HSE06 are often employed, as standard DFT methods tend to underestimate band gaps.[4]
3. Calculation Parameters:
-
Basis Set: A plane-wave basis set is typical for periodic systems. The energy cutoff for the basis set must be converged to ensure accuracy.
-
k-point Sampling: For a 1D system, a Monkhorst-Pack grid with a dense sampling along the chain direction (e.g., 1x1x12) and minimal sampling in other directions is used.
-
Pseudopotentials: Describe the interaction between core and valence electrons.
4. Geometry Optimization:
-
Perform a full relaxation of the system, allowing both the atomic positions within the unit cell and the lattice constant to vary until the forces on the atoms and the stress on the unit cell are minimized below a defined convergence threshold. This step yields the equilibrium bond lengths and BLA.
5. Property Calculation:
-
Electronic Structure: Using the optimized geometry, perform a non-self-consistent field calculation to determine the electronic band structure and the Density of States (DOS). For highly accurate band gaps, post-DFT methods like GW corrections are often applied.[1]
-
Mechanical Properties: To calculate tensile strength and stiffness, apply incremental strain to the optimized unit cell, re-optimizing atomic positions at each step. The resulting stress-strain curve provides the Young's modulus (from the initial slope) and the ideal tensile strength (from the maximum stress).[5]
6. Post-processing and Analysis:
-
Extract quantitative data from the calculation outputs. This includes bond lengths, BLA, band gap energy, and mechanical moduli.
-
Visualize the band structure, DOS, and stress-strain curves for interpretation.
Visualizing Computational Workflows and Relationships
Diagrams are essential for illustrating the logical flow of computational research and the relationships between a material's properties.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure and Properties of Chained Carbon: Recent Ab Initio Studies: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. arxiv.org [arxiv.org]
- 5. arxiv.org [arxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Carbyne: from the elusive allotrope to stable carbon atom wires | MRS Communications | Cambridge Core [cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
Unlocking the Potential of Carbyne: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Carbyne, a one-dimensional allotrope of carbon consisting of a linear chain of sp-hybridized carbon atoms, represents the ultimate limit in miniaturization of carbon-based materials.[1][2] Its extraordinary predicted properties, surpassing those of other carbon allotropes like graphene and carbon nanotubes, have positioned it as a highly promising candidate for a myriad of applications in nanotechnology, nanoelectronics, and materials science.[3][4] For researchers, scientists, and drug development professionals, carbyne offers a tantalizing glimpse into the future of high-performance materials and advanced therapeutic and diagnostic platforms.
This technical guide provides an in-depth exploration of the potential applications of carbyne, with a focus on its core properties, synthesis methodologies, and prospective roles in drug delivery and biosensing. All quantitative data is summarized in structured tables for comparative analysis, and detailed experimental protocols for key synthesis and characterization techniques are provided. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized using Graphviz diagrams to offer a clear and concise understanding of the concepts discussed.
Core Properties of Carbyne
Carbyne's unique linear structure imparts it with exceptional mechanical, electrical, and thermal properties that are of significant interest for various applications.
Mechanical Properties
Carbyne is predicted to be the strongest material ever conceived, with a theoretical tensile strength and Young's modulus significantly exceeding that of diamond and graphene.[4][5] This immense strength, coupled with its incredibly low density, makes it an ideal candidate for reinforcing next-generation composite materials and for applications in nanomechanical systems.
| Property | Reported Value(s) | Reference(s) |
| Young's Modulus | 32.7 TPa | [2][5] |
| ~4631 GPa (for chains > 10-12 atoms) | [6] | |
| Tensile Strength | ~393 GPa (at 0 K) | [6] |
| ~251 GPa (at 77 K, lower estimation) | [6] | |
| Specific Strength | Up to 7.5 × 10^7 N·m/kg | [7] |
| Bending Stiffness | Extremely low, allowing for high flexibility | [8] |
| Persistence Length | ~14 nm at room temperature | [7] |
Electrical Properties
The electronic properties of carbyne are highly tunable and depend on the length of the carbon chain. Stretching or twisting the carbyne chain can significantly alter its band gap, opening up possibilities for its use in nanoelectronic devices, sensors, and spintronics.[4]
| Property | Reported Value(s) | Reference(s) |
| Band Gap | 3.2 - 4.4 eV (tunable by 10% stretching) | [2] |
| 1.848 - 2.253 eV (for confined chains) | [2] | |
| Electrical Conductivity | Can be switched to a magnetic semiconductor with a 90-degree twist | [4] |
| Raman Scattering Cross Section | ~10⁻²² cm² sr⁻¹ per atom (strongest known) | [9] |
Thermal Properties
Theoretical studies suggest that carbyne possesses exceptionally high thermal conductivity, which could be beneficial for thermal management applications in nanoelectronics.
| Property | Reported Value(s) | Reference(s) |
| Thermal Conductivity | Predicted to be significantly higher than diamond and graphene | [4] |
Synthesis and Characterization of Carbyne
The synthesis of stable, long-chain carbyne remains a significant challenge due to its high reactivity.[2] However, several promising methods have been developed to produce carbyne and carbyne-enriched materials.
Synthesis of Polyynes as Carbyne Models
The synthesis of long-chain polyynes with end-capping groups serves as a valuable method to study the properties of carbyne. The Fritsch-Buttenberg-Wiechell (FBW) rearrangement is a key synthetic route.[10][11][12]
Experimental Protocol: Synthesis of Triisopropylsilyl (TIPS)-capped Polyynes via FBW Rearrangement
This protocol is a generalized representation based on the principles of the FBW rearrangement for polyyne synthesis.
-
Preparation of the Dibromo-olefin Precursor: Start with a suitable aldehyde and react it with carbon tetrabromide and triphenylphosphine to yield the corresponding 1,1-dibromo-olefin.
-
Fritsch-Buttenberg-Wiechell Rearrangement:
-
Dissolve the dibromo-olefin in an anhydrous, aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon).
-
Cool the solution to a low temperature (typically -78 °C).
-
Slowly add a strong base, such as n-butyllithium, to initiate the rearrangement, which proceeds through a vinylidene carbene intermediate to form a lithium acetylide.
-
-
Coupling Reaction: In a separate flask, prepare a solution of a suitable coupling partner, such as a TIPS-protected halo-alkyne, in an appropriate solvent.
-
Formation of the Polyyne: Slowly add the freshly prepared lithium acetylide solution to the coupling partner solution at low temperature. Allow the reaction to warm to room temperature and stir for several hours.
-
Work-up and Purification: Quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution). Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. Purify the resulting polyyne using column chromatography.
Synthesis of Confined Carbyne within Carbon Nanotubes
Encapsulating carbyne chains within the hollow core of carbon nanotubes (CNTs) provides a method to stabilize these one-dimensional structures.[13][14]
Experimental Protocol: Low-Temperature Synthesis of Confined Carbyne in Single-Walled Carbon Nanotubes (SWCNTs)
This protocol is based on the use of surfactant molecules as precursors.[13][14]
-
Dispersion of SWCNTs: Disperse SWCNTs in an aqueous solution of a surfactant that will also act as the carbon source for carbyne (e.g., ammonium deoxycholate).
-
Film Formation: Filter the SWCNT-surfactant dispersion through a membrane (e.g., anodic aluminum oxide) to form a thin film of SWCNTs filled with the surfactant precursor.
-
Annealing: Place the SWCNT film in a tube furnace and anneal at a relatively low temperature (e.g., 400 °C) for a specified duration (e.g., 1.5 hours) under an inert atmosphere (e.g., flowing argon at 300 sccm).[13][14]
-
Characterization: The resulting confined carbyne within the SWCNTs can be characterized using techniques such as Raman spectroscopy and transmission electron microscopy (TEM).
Deposition of Carbyne-Enriched Carbon Coatings
Ion-assisted pulse-plasma deposition is a technique used to grow carbyne-enriched carbon coatings on various substrates.[3][15][16]
Experimental Protocol: Ion-Assisted Pulse-Plasma Deposition of Carbyne-Enriched Coatings
The following are typical parameters for this deposition technique.[3]
-
Plasma Source: Arc-pulse carbon plasma.
-
Target: Graphite.
-
Substrate: Silicon wafers or other desired materials.
-
Deposition Parameters (Example for "Type 1" coating): [3]
-
Target-substrate distance: 1 meter.
-
Carbon plasma pulses: 7000.
-
Voltage difference (cathode-anode): 300 V.
-
Main capacitor charge: 2000 µF at 3 Hz.
-
Ion plasma assistance (Argon): 750 V at 70 mA.
-
-
Characterization: The resulting coatings can be analyzed using X-ray photoelectron spectroscopy (XPS), Raman spectroscopy, and atomic force microscopy (AFM).
Characterization Techniques
A suite of analytical techniques is employed to characterize the structure and properties of carbyne and carbyne-containing materials.
-
Raman Spectroscopy: This is a primary tool for identifying the vibrational modes of carbyne, with a characteristic "C-mode" peak appearing in the range of 1790-1860 cm⁻¹.[17] Tip-enhanced Raman spectroscopy (TERS) can provide single-chain level analysis.[17]
-
X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition and chemical states of carbon, distinguishing between sp, sp², and sp³ hybridization.[3]
-
Atomic Force Microscopy (AFM): AFM provides topographical information about the surface of carbyne-enriched coatings.[3]
-
Transmission Electron Microscopy (TEM): TEM is used to visualize the linear chains of confined carbyne within carbon nanotubes.[13]
-
UV-Vis Spectroscopy: This technique is used to study the electronic properties of polyynes and carbyne, with absorption peaks varying with chain length.[13]
Potential Applications in Drug Development
While the application of carbyne in drug development is still in its nascent stages, its exceptional properties suggest significant potential in biosensing and targeted drug delivery.
Carbyne-Based Biosensors
The high surface area-to-volume ratio, unique electronic properties, and the ability to be functionalized make carbyne an excellent candidate for the development of highly sensitive and selective biosensors.[3] Carbyne-enriched carbon coatings have already shown promise as stable platforms for immobilizing biomolecules.[3]
Experimental Workflow: Carbyne-Based Biosensor for Protein Detection
Targeted Drug Delivery
The concept of using carbon nanomaterials for drug delivery is well-established.[18] Carbyne, with its one-dimensional structure, could offer unique advantages. Functionalizing carbyne chains with targeting ligands and therapeutic agents could enable precise delivery to diseased cells, such as cancer cells.[18]
Conceptual Workflow: Carbyne-Mediated Targeted Drug Delivery
Challenges and Future Perspectives
Despite its immense potential, the widespread application of carbyne is currently hindered by several challenges, primarily its instability and the difficulty of large-scale synthesis.[2] Future research will need to focus on developing robust methods for producing long, stable carbyne chains. Furthermore, comprehensive studies on the biocompatibility and toxicity of carbyne will be crucial before it can be considered for biomedical applications.
The exploration of carbyne is at the forefront of materials science. As synthesis and handling techniques improve, we can expect to see this remarkable one-dimensional material play an increasingly important role in the development of next-generation technologies, including advanced diagnostics and therapeutics.
Experimental Workflows and Logical Relationships
Logical Relationship: Properties to Applications
Experimental Workflow: General Carbyne Research
References
- 1. researchgate.net [researchgate.net]
- 2. Linear acetylenic carbon - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. arxiv.org [arxiv.org]
- 6. Mechanical properties of carbyne: experiment and simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The kinked structure and interchain van der Waals interaction of carbyne nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Polyynes as a model for carbyne: synthesis, physical properties, and nonlinear optical response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. [PDF] Polyynes as a model for carbyne: synthesis, physical properties, and nonlinear optical response. | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Low-Temperature Synthesis of Weakly Confined Carbyne Inside Single-Walled Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Unlocking the Carbyne-Enriched Nanocoating Sensitivity to Volatile Organic Vapors with Plasma-Driven Deposition onto Bulk Micromachined Silicon Membranes [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. pubs.aip.org [pubs.aip.org]
- 18. mdpi.com [mdpi.com]
The Stabilization of Carbyne: A Technical Guide to Taming the Ultimate One-Dimensional Material
For Researchers, Scientists, and Drug Development Professionals
Carbyne, the one-dimensional allotrope of carbon composed of a linear chain of sp-hybridized atoms, represents the ultimate limit in nanoscale materials. Its predicted extraordinary properties, including immense tensile strength and unique electronic characteristics, have captivated the scientific community for decades. However, the extreme reactivity and inherent instability of carbyne have historically relegated it to a theoretical curiosity. This technical guide delves into the fundamental principles and experimental methodologies developed to stabilize this elusive material, paving the way for its exploration in diverse fields, including electronics, materials science, and potentially, drug development.
Core Principles of Carbyne Stabilization
The primary challenge in handling carbyne is its high propensity to undergo cross-linking reactions with adjacent chains, leading to the formation of more stable sp²-hybridized carbon structures. Strategies to stabilize carbyne, therefore, focus on isolating the individual chains from one another. Three principal approaches have proven effective: on-surface synthesis , end-capping , and encapsulation .
On-Surface Synthesis: A Bottom-Up Approach to Ordered Chains
The synthesis of carbyne directly on a solid substrate provides a means to control its growth and prevent aggregation. This method typically involves the deposition of molecular precursors onto a crystalline surface, followed by thermally induced dehalogenation and polymerization.
Experimental Protocol: On-Surface Synthesis of Polyyne Chains on Au(111)
A common method for on-surface synthesis involves the use of brominated hydrocarbon precursors on a gold surface.[1][2][3]
-
Substrate Preparation: An Au(111) single crystal is cleaned in an ultra-high vacuum (UHV) chamber by cycles of argon ion sputtering and annealing to achieve a clean, atomically flat surface.
-
Precursor Deposition: A precursor molecule, such as 1,2,3,4-tetrabromobut-2-ene (C₄Br₄) or hexabromobutadiene (C₄Br₆), is sublimated from a Knudsen cell and deposited onto the clean Au(111) surface held at room temperature.[4][5][6]
-
Polymerization: The substrate is then annealed to a specific temperature (e.g., 300 K or higher) to induce dehalogenation and subsequent polymerization of the precursor molecules into organometallic intermediates or directly into polyyne chains.[4][5]
-
Characterization: The resulting carbyne chains are characterized in situ using scanning tunneling microscopy (STM) and non-contact atomic force microscopy (nc-AFM) to visualize their structure and length. Scanning tunneling spectroscopy (STS) can be employed to measure the electronic properties, such as the band gap.[5][6]
Diagram of the on-surface synthesis workflow.
End-Capping: Terminating the Reactive Ends
The high reactivity of carbyne chains is concentrated at their ends. The end-capping strategy involves attaching bulky chemical groups to these termini, which sterically hinder reactions and enhance the stability of the polyyne chain. This approach has enabled the synthesis and characterization of discrete, well-defined polyynes, which serve as excellent models for carbyne.
Experimental Protocol: Cadiot-Chodkiewicz Coupling for Polyyne Synthesis
The Cadiot-Chodkiewicz coupling is a versatile reaction for the synthesis of unsymmetrical diynes and can be used iteratively to elongate polyyne chains.[7][8][9][10]
-
Reactant Preparation: A terminal alkyne and a 1-haloalkyne are dissolved in a suitable solvent, such as a mixture of methanol and an amine (e.g., butylamine).
-
Catalyst Addition: A catalytic amount of a copper(I) salt, such as copper(I) chloride or iodide, is added to the reaction mixture.
-
Reaction: The reaction is typically stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is worked up to remove the catalyst and any unreacted starting materials. The desired end-capped polyyne is then purified by column chromatography or recrystallization.
-
Iterative Elongation: For longer polyynes, a multi-step iterative process involving sequential Cadiot-Chodkiewicz coupling and deprotection/activation steps is employed.[7]
Diagram illustrating the end-capping strategy.
Encapsulation: A Physical Shield for Carbyne Chains
Encapsulation provides a physical barrier to prevent the interaction and subsequent reaction of carbyne chains. This can be achieved by synthesizing the chains within the confined space of other molecules or nanostructures.
Encapsulation in Carbon Nanotubes
Single-walled carbon nanotubes (SWCNTs) provide an ideal one-dimensional host for carbyne chains. The van der Waals interactions between the carbyne and the inner wall of the nanotube are sufficient to stabilize the chain without significantly altering its intrinsic properties.[7][8]
A recently developed low-temperature method allows for the synthesis of carbyne within SWCNTs with high efficiency.[11][12][13]
-
Precursor Loading: SWCNTs are dispersed in a solution containing a precursor molecule, such as ammonium deoxycholate.
-
Filtration: The dispersion is filtered to form a film of SWCNTs containing the precursor molecules.
-
Annealing: The film is annealed in an inert atmosphere (e.g., argon) at a relatively low temperature of 400 °C. This temperature is sufficient to decompose the precursor into a linear carbon chain within the nanotube.[11][12]
-
Characterization: The presence of carbyne within the SWCNTs is confirmed by Raman spectroscopy, which shows a characteristic peak for the confined carbyne.
Diagram of carbyne encapsulation in SWCNTs.
Supramolecular Encapsulation: The Rotaxane Approach
Supramolecular chemistry offers an elegant solution for stabilizing polyynes through the formation of rotaxanes. In this architecture, the linear polyyne "axle" is threaded through one or more macrocyclic "wheels," which sterically shield the polyyne from the external environment.[1][3][14]
The synthesis of polyyne rotaxanes can be achieved using an active metal template strategy, often employing Glaser coupling.[3][14]
-
Complex Formation: A copper(I) salt is complexed with a macrocycle containing a metal-coordinating moiety (e.g., phenanthroline).
-
Coupling Reaction: A terminal alkyne (the "axle" precursor) is added to the solution containing the copper-macrocycle complex. An oxidizing agent is then introduced to promote the oxidative homocoupling of the alkyne, forming the polyyne chain threaded through the macrocycle.
-
Demetalation and Purification: The copper template is removed, and the resulting polyyne rotaxane is purified using chromatographic techniques.
Diagram illustrating supramolecular stabilization.
Quantitative Data on Carbyne Stabilization
The following tables summarize key quantitative data from the literature on the properties of stabilized carbyne and polyynes.
| Stabilization Method | System | Chain Length | Band Gap (eV) | Reference |
| On-Surface Synthesis | Polyyne on Au(111) | ~120 C atoms | 5.8 | [1][2] |
| On-Surface Synthesis | Diacetylenic Au-carbyne | - | ~2.0 | [5] |
| End-Capping | Pyridyl-endcapped polyyne | 48 C atoms (24 alkyne units) | - |
| Supramolecular Stabilization | System | Stability Enhancement | Reference |
| Rotaxane Encapsulation | C₂₄ polyyne in macrocycle | Decomposition temperature increased by 60 °C | [14] |
| Rotaxane Encapsulation | Nanohoop rotaxane | 4.5 times more stable than unthreaded polyyne | [1] |
Carbyne in Drug Development: A Frontier of Research
The application of carbyne and stabilized polyynes in drug development is a nascent but intriguing field. While direct applications are still under exploration, the unique properties of these one-dimensional materials suggest several potential avenues:
-
Drug Delivery: The high surface area and linear structure of carbyne could be functionalized with targeting ligands and loaded with therapeutic agents for targeted drug delivery.
-
Biosensing: The exceptional electronic sensitivity of carbyne to its environment could be harnessed to create highly sensitive biosensors for diagnostics.
-
Biocompatible Coatings: Carbyne-based coatings on medical implants could potentially improve biocompatibility and reduce rejection.
Further research is required to fully understand the biocompatibility, toxicity, and pharmacological potential of stabilized carbyne. The development of robust and scalable stabilization techniques is a critical first step towards realizing these applications.
Conclusion
The stabilization of carbyne is a rapidly advancing field that has moved this once-hypothetical material into the realm of experimental reality. On-surface synthesis, end-capping, and encapsulation strategies have all proven to be effective in taming the reactivity of this ultimate one-dimensional material. The ability to produce and handle stabilized carbyne opens up exciting new possibilities for fundamental research and technological applications, with potential impacts extending from next-generation electronics to innovative therapeutic and diagnostic platforms in medicine. Continued innovation in stabilization techniques will be paramount to unlocking the full potential of carbyne.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. spacedaily.com [spacedaily.com]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Low-Temperature Synthesis of Weakly Confined Carbyne Inside Single-Walled Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Polyyne Rotaxanes: Stabilization by Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Carbyne Inside Carbon Nanotubes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbyne, a one-dimensional allotrope of carbon composed of a linear chain of sp-hybridized carbon atoms, represents the ultimate limit in miniaturization for carbon-based materials. Its extraordinary predicted properties, including a tensile strength exceeding that of diamond and graphene, and a tunable electronic band gap, make it a highly desirable material for next-generation electronics, nanocomposites, and potentially, novel drug delivery platforms.[1][2][3] However, carbyne is extremely unstable under ambient conditions, readily reacting and cross-linking with neighboring chains.[1][4] A breakthrough in stabilizing this exotic material has been its synthesis within the protective confines of carbon nanotubes (CNTs).[4][5][6] The nanotube acts as a nanoreactor and a protective sheath, preventing the carbyne chain from interacting with its environment and other chains, thus preserving its linear structure.[4][6]
These application notes provide a comprehensive overview of the primary methods for synthesizing carbyne within single-walled (SWCNTs), double-walled (DWCNTs), and multi-walled (MWCNTs) carbon nanotubes. Detailed experimental protocols, quantitative data summaries, and workflow diagrams are presented to aid researchers in the successful synthesis and characterization of carbyne-CNT composites.
Synthesis Methodologies: An Overview
Several methods have been developed for the synthesis of confined carbyne, each with its own advantages and limitations. The choice of method often depends on the desired carbyne chain length, the type of CNT host, and the available equipment. The most common techniques include:
-
High-Temperature High-Vacuum (HTHV) Annealing: This is a prevalent method for producing long and stable carbyne chains, particularly within DWCNTs.[7][8] It involves heating CNTs containing a carbon source to high temperatures under high vacuum.
-
Low-Temperature Annealing with Precursors: This approach utilizes precursor molecules, such as surfactants or aromatic hydrocarbons, encapsulated within CNTs.[7][9][10] Upon gentle heating, these precursors decompose and polymerize into linear carbon chains. This method is particularly suitable for synthesizing carbyne in more fragile SWCNTs.[7][9]
-
Arc-Discharge Method: This pioneering technique involves generating an electric arc between graphite electrodes in a specific atmosphere to produce CNTs that encapsulate carbyne chains.[11]
Quantitative Data Summary
The following tables summarize key quantitative data from various synthesis methods reported in the literature, providing a comparative overview of achievable carbyne chain lengths, optimal CNT diameters, and characteristic Raman spectroscopic signatures.
| Synthesis Method | CNT Type | Precursor | Annealing Temperature (°C) | Carbyne Chain Length (Number of C atoms) | Optimal Inner CNT Diameter (nm) | Key Raman Peak (cm⁻¹) |
| High-Temperature High-Vacuum (HTHV) Annealing | DWCNT | Internal carbon source | 900 - 1460 | > 6,000 | ~0.7 | < 1856 |
| Low-Temperature Annealing | SWCNT | Ammonium Deoxycholate (ADC) | 400 | Long chains | > 0.95 | 1860 - 1870 |
| Low-Temperature Annealing | SWCNT | Aromatic Hydrocarbons | < 600 | Long chains | 0.9 - 1.3 | ~1861 |
| Arc-Discharge | MWCNT | Graphite electrodes | N/A | > 100 | Not specified | Not specified |
Experimental Protocols
Protocol 1: High-Temperature High-Vacuum (HTHV) Synthesis of Carbyne in DWCNTs
This protocol is based on the method reported by Shi et al. (2016) for the bulk production of exceptionally long carbyne chains.[1]
1. Materials and Equipment:
- Double-walled carbon nanotubes (DWCNTs) with a narrow inner diameter distribution (~0.7 nm).
- High-vacuum furnace capable of reaching at least 1500°C.
- Quartz tube for sample containment.
- Raman spectrometer for characterization.
- Transmission electron microscope (TEM) for imaging.
2. Procedure:
- Place a sample of pristine DWCNTs into the quartz tube.
- Insert the quartz tube into the high-vacuum furnace.
- Evacuate the furnace to a high vacuum (e.g., < 10⁻⁶ mbar).
- Gradually increase the temperature to the desired annealing temperature (e.g., 1460°C).
- Maintain the annealing temperature for a specified duration (e.g., 1 hour).
- After annealing, allow the furnace to cool down to room temperature under high vacuum.
- Carefully remove the sample for characterization.
3. Characterization:
- Raman Spectroscopy: Acquire Raman spectra using a laser excitation wavelength of 568.2 nm. The presence of a characteristic carbyne peak (LLCC-band) around 1850 cm⁻¹ confirms the formation of linear carbon chains.[1]
- Transmission Electron Microscopy (TEM): Use high-resolution TEM (HR-TEM) to directly visualize the linear carbon chains within the inner tube of the DWCNTs.
start [label="Start: Pristine DWCNTs", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
furnace [label="High-Vacuum Furnace"];
evacuation [label="Evacuate to High Vacuum"];
heating [label="Ramp to Annealing Temperature (e.g., 1460°C)"];
annealing [label="Hold at Annealing Temperature (e.g., 1 hour)"];
cooling [label="Cool to Room Temperature"];
characterization [label="Characterization (Raman, TEM)"];
end [label="End: Carbyne@DWCNT", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> furnace;
furnace -> evacuation;
evacuation -> heating;
heating -> annealing;
annealing -> cooling;
cooling -> characterization;
characterization -> end;
}
Protocol 2: Low-Temperature Synthesis of Carbyne in SWCNTs using a Surfactant Precursor
This protocol is adapted from a low-temperature method that utilizes a surfactant as a carbon source, which is particularly suitable for SWCNTs.[7][9]
1. Materials and Equipment:
- Single-walled carbon nanotubes (SWCNTs) with an inner diameter > 0.95 nm.
- Ammonium deoxycholate (ADC) or other suitable surfactant.
- Anodic aluminum oxide (AAO) membrane for filtration.
- Tube furnace with controlled atmosphere capabilities.
- Argon gas supply.
- Raman spectrometer.
- TEM.
2. Procedure:
- Disperse SWCNTs in a solution of ADC in water through ultrasonication to form a stable dispersion.
- Filter the SWCNT-ADC dispersion through an AAO membrane to produce a thin film of SWCNTs filled with the surfactant.
- Place the SWCNT film on the AAO membrane in a quartz tube and insert it into the tube furnace.
- Purge the furnace with argon gas (e.g., 300 sccm) to create an inert atmosphere.
- Heat the furnace to 400°C and maintain this temperature for 1.5 hours.[7][9]
- After the annealing period, turn off the furnace and allow it to cool to room temperature under the argon flow.
- Remove the sample for characterization.
3. Characterization:
- Raman Spectroscopy: A strong carbyne phonon peak (CC-mode) is expected in the range of 1860-1870 cm⁻¹, which is significantly stronger than the G-band of the SWCNTs.[7][9]
- Transmission Electron Microscopy (TEM): HR-TEM can be used to visualize the carbyne chains inside the SWCNTs.
start [label="Start: SWCNTs & ADC", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
dispersion [label="Create SWCNT-ADC Dispersion"];
filtration [label="Filter to form SWCNT-ADC Film"];
furnace [label="Place in Tube Furnace"];
purging [label="Purge with Argon"];
heating [label="Heat to 400°C for 1.5h"];
cooling [label="Cool to Room Temperature"];
characterization [label="Characterization (Raman, TEM)"];
end [label="End: Carbyne@SWCNT", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> dispersion;
dispersion -> filtration;
filtration -> furnace;
furnace -> purging;
purging -> heating;
heating -> cooling;
cooling -> characterization;
characterization -> end;
}
Logical Relationships in Carbyne Synthesis
The successful synthesis of stable, long-chain carbyne within carbon nanotubes is governed by several key interconnected factors.
Potential Applications in Drug Development and Research
The unique properties of carbyne-CNT composites open up intriguing possibilities in the biomedical field:
-
Ultra-sensitive Biosensors: The high surface area and tunable electronic properties could be leveraged for the development of highly sensitive and selective biosensors for diagnostics.
-
Reinforced Biomaterials: The exceptional strength of carbyne could be used to reinforce polymer-based medical implants and scaffolds.[3]
-
Nanocarriers for Drug Delivery: While still speculative, the one-dimensional nature and high surface area of carbyne could be explored for the development of novel drug delivery systems, potentially offering high drug loading capacities.
Further research is required to fully elucidate the biocompatibility and potential applications of carbyne-CNT composites in the life sciences. The protocols and data presented herein provide a foundational resource for researchers to synthesize and explore this novel nanomaterial.
References
- 1. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
- 2. reddit.com [reddit.com]
- 3. jnanoworld.com [jnanoworld.com]
- 4. sciencedaily.com [sciencedaily.com]
- 5. azonano.com [azonano.com]
- 6. psu.edu [psu.edu]
- 7. Low-Temperature Synthesis of Weakly Confined Carbyne Inside Single-Walled Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic Optimization of the Synthesis of Confined Carbyne - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Identification of Carbyne using Raman Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbyne, a one-dimensional allotrope of carbon composed of a linear chain of sp-hybridized atoms, has garnered significant scientific interest due to its predicted extraordinary mechanical and electronic properties. Its extreme instability, however, has made its synthesis and characterization challenging. A breakthrough has been the synthesis of carbyne chains confined within the hollow cores of carbon nanotubes (CNTs), providing a stable environment for investigation. Raman spectroscopy has emerged as the primary and most powerful non-destructive technique for the identification and characterization of these confined carbyne chains.[1][2][3] This document provides detailed application notes and protocols for the use of Raman spectroscopy in identifying and characterizing carbyne.
Carbyne's key Raman signature is its longitudinal optical (LO) mode, often referred to as the "C-mode," which corresponds to the stretching vibrations of the carbon-carbon bonds within the chain.[4][5] This mode is typically observed in a spectral window where other common carbon allotropes do not exhibit primary Raman signals, making it a distinct fingerprint for carbyne identification.
Key Characteristics of Carbyne's Raman Spectrum
The definitive feature for identifying carbyne is a strong Raman peak appearing in the spectral range of 1790 cm⁻¹ to 1860 cm⁻¹ .[3][6][7] The exact position of this peak is sensitive to the local environment, particularly the diameter of the host carbon nanotube, which influences the confinement and strain on the carbyne chain.[6][7] A key finding is that the C-mode frequency generally decreases with a smaller diameter of the confining nanotube.[7]
Carbyne is an exceptionally strong Raman scatterer. The resonant Raman cross-section per atom of confined carbyne has been reported to be on the order of 10⁻²² cm² sr⁻¹, which is two or more orders of magnitude greater than any other known material.[1][6] This results in a C-mode peak that can be significantly more intense than the G-band of the surrounding carbon nanotube, even when the carbyne is a minute component of the total sample.[3]
Quantitative Data Summary
The following table summarizes key quantitative data for the Raman spectroscopic identification of carbyne, compiled from various studies. This data is crucial for comparative analysis and for setting up experimental parameters.
| Parameter | Value | Notes | Source(s) |
| Carbyne C-Mode Peak Position | 1790 - 1860 cm⁻¹ | The exact position is dependent on the confining environment, such as the diameter of the host carbon nanotube. | [3][6][7] |
| Example C-Mode Peak Position | ~1834 cm⁻¹ | Observed for a single carbyne chain confined within a double-walled carbon nanotube. | [4][8] |
| C-Mode Linewidth (FWHM) | 8.2 - 16.7 cm⁻¹ | A wide range of linewidths has been observed for single chains, with no clear correlation to the peak frequency. | [8] |
| Laser Excitation Energies | 1.89 eV, 1.96 eV (633 nm), 2.1 eV, 2.18 eV (568 nm), 488 nm, 532 nm, 785 nm | Resonance Raman spectroscopy is often employed, where the laser excitation energy is tuned to match the electronic transitions of the carbyne chain to enhance the Raman signal. | [9][10][11] |
| Raman Cross-Section | ~10⁻²² cm² sr⁻¹ per atom | This exceptionally high value makes carbyne the strongest known Raman scatterer. | [1][6] |
Experimental Protocols
This section outlines a general protocol for the identification of carbyne confined within carbon nanotubes using Raman spectroscopy. The protocol is divided into sample preparation, instrumentation, data acquisition, and data analysis.
Sample Preparation
The majority of experimentally studied carbyne is synthesized and confined within single- or double-walled carbon nanotubes (SWCNTs or DWCNTs).
-
For Carbyne Synthesized in CNTs: The CNTs containing carbyne are typically dispersed on a Raman-compatible substrate.
-
Prepare a suspension of the carbyne-containing CNTs in a suitable solvent (e.g., isopropanol, ethanol) through sonication.
-
Drop-cast the suspension onto a substrate such as a silicon wafer with a silicon dioxide layer (Si/SiO₂) or a glass slide.
-
Allow the solvent to evaporate completely.
-
Instrumentation and Setup
A standard confocal Raman microscope is suitable for these measurements. For single-chain studies, a system capable of Tip-Enhanced Raman Spectroscopy (TERS) is required.[1][4][8]
-
Raman Spectrometer: A confocal Raman microscope equipped with a high-resolution grating (e.g., 1800 gr/mm) is recommended to resolve the carbyne peak and distinguish it from other features.
-
Laser Source: A selection of laser excitation wavelengths is highly beneficial for performing resonance Raman spectroscopy to enhance the carbyne signal.[7][11] Common laser lines include 532 nm, 633 nm, and 785 nm. A tunable laser source provides the most flexibility.
-
Objective Lens: A high numerical aperture objective (e.g., 100x, NA = 0.9) is used to focus the laser to a small spot and efficiently collect the scattered light.
-
Detector: A sensitive, cooled CCD detector is required for detecting the Raman signal.
Data Acquisition
-
Place the prepared sample on the microscope stage and bring the surface into focus.
-
Select a laser excitation wavelength. If the approximate electronic transition energies of the confined carbyne are known, choose a laser line close to this energy to achieve resonant enhancement.
-
Set the laser power. To avoid sample damage, it is crucial to use low laser power, typically below 400 µW.[10]
-
Acquire a Raman spectrum in the range of at least 1000 cm⁻¹ to 2200 cm⁻¹ to include the G-band of the host CNTs (~1580-1600 cm⁻¹) and the expected carbyne C-mode region (1790-1860 cm⁻¹).
-
Set the acquisition time and number of accumulations to achieve a good signal-to-noise ratio. For far-field measurements of single chains, long acquisition times (up to 900 s) may be necessary.[4]
-
If available, perform Raman mapping to identify "hotspots" of strong carbyne signal, indicating the presence of carbyne chains.
Data Analysis
-
Perform a baseline correction on the acquired spectrum to remove any background fluorescence.
-
Identify the characteristic Raman peaks. The G-band of the host CNTs should be visible around 1600 cm⁻¹.[8]
-
Look for a sharp and intense peak in the 1790-1860 cm⁻¹ region. The presence of a peak in this window is a strong indicator of carbyne.
-
Fit the identified carbyne C-mode peak with a Lorentzian or Voigt function to determine its precise position, full width at half maximum (FWHM), and integrated intensity.[10]
-
For confirmation, it is advisable to acquire spectra using different laser excitation wavelengths. The intensity of the carbyne peak should vary with the excitation energy, which is characteristic of resonance Raman scattering.[6]
Visualizations
Experimental Workflow for Carbyne Identification
Caption: A flowchart outlining the key steps for identifying carbyne using Raman spectroscopy.
Logical Relationships in Carbyne Raman Analysis
Caption: Relationships between Raman observations and inferred properties of carbyne.
References
- 1. Research Collection | ETH Library [research-collection.ethz.ch]
- 2. Raman spectroscopy of isolated carbyne chains confined in carbon nanotubes: Progress and prospects | Semantic Scholar [semanticscholar.org]
- 3. research-collection.ethz.ch [research-collection.ethz.ch]
- 4. Tip-Enhanced Stokes–Anti-Stokes Scattering from Carbyne - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. repository.arizona.edu [repository.arizona.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Production of Stable Carbyne Chains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbyne, the one-dimensional allotrope of carbon composed of a linear chain of sp-hybridized carbon atoms, has garnered significant scientific interest due to its extraordinary predicted properties, including exceptional strength and unique electronic characteristics. However, its extreme instability has historically posed a major challenge to its synthesis and characterization. This document provides detailed application notes and experimental protocols for the most successful methods developed to date for the production of stable carbyne chains.
The primary strategies for stabilizing carbyne can be broadly categorized into two main approaches: physical confinement and chemical stabilization . Physical confinement involves encapsulating the carbyne chain within a protective host structure, most notably carbon nanotubes. Chemical stabilization is achieved by covalently bonding bulky end-groups to the termini of the carbon chain, thereby preventing unwanted reactions and cross-linking. A third, more recent approach involves the precise synthesis of carbyne on a solid surface.
These methods have enabled the production of carbyne chains of varying lengths, allowing for the experimental investigation of their properties and paving the way for their potential application in next-generation electronics, nanotechnology, and materials science.
Data Summary: Comparison of Carbyne Synthesis Methods
The following table summarizes the quantitative data associated with the different methods for producing stable carbyne chains, allowing for a direct comparison of their key characteristics.
| Synthesis Method | Maximum Achieved Chain Length (Number of Carbon Atoms) | Typical Precursors | Key Reaction/Process | Stability Characteristics |
| Encapsulation in Carbon Nanotubes (CNTs) | Up to ~6,400[1][2] | Carbon sources (e.g., graphite, fullerenes), organic molecules (e.g., ammonium deoxycholate) | Arc-discharge, high-temperature annealing, low-temperature annealing[2][3][4] | Highly stable within the CNT host structure[5] |
| End-Capping (Chemical Synthesis) | Up to 100[5] | Alkynyl-substituted dibromoolefins, terminal alkynes | Fritsch-Buttenberg-Wiechell (FBW) rearrangement, Cadiot-Chodkiewicz coupling, Glaser coupling[5][6][7][8] | Stable at ambient temperature, even in the absence of solvent, with bulky end-groups[9] |
| On-Surface Synthesis | Up to ~120[10] | Halogenated organic molecules (e.g., C4Br6, C14Cl10) | Dehalogenative polymerization and demetallization on a metal surface (e.g., Au(111))[10] | Stable under ultra-high vacuum conditions on the substrate |
| Polyyne Rotaxanes | Up to 24 | Terminal polyynes, macrocycles | Active metal template-assisted coupling | Enhanced thermal stability compared to "naked" polyynes[11][12] |
Experimental Protocols
Protocol 1: Synthesis of Carbyne Chains within Single-Walled Carbon Nanotubes (SWCNTs) via Low-Temperature Annealing
This protocol describes a method for synthesizing carbyne chains encapsulated within SWCNTs using a surfactant precursor, which allows for a lower synthesis temperature compared to other methods.[3][4]
Materials:
-
Single-walled carbon nanotubes (SWCNTs)
-
Ammonium deoxycholate (ADC)
-
Anodic aluminum oxide (AAO) membrane
-
Argon gas (high purity)
-
Deionized water
-
Ethanol
Equipment:
-
Ultrasonicator
-
Filtration setup
-
Tube furnace
-
Raman spectrometer for characterization
Procedure:
-
Dispersion of SWCNTs: Prepare a dispersion of SWCNTs in an aqueous solution of ammonium deoxycholate (ADC). The ADC acts as both a dispersant for the SWCNTs and as the carbon source for the carbyne chains.
-
Filtration: Filter the SWCNT-ADC dispersion through an anodic aluminum oxide (AAO) membrane to form a thin film of SWCNTs filled with ADC molecules.
-
Drying: Carefully dry the SWCNT-ADC film.
-
Annealing: Place the SWCNT-ADC film in a tube furnace.
-
Heat the sample to 400 °C under a constant flow of argon gas (e.g., 300 sccm).[3][4]
-
Maintain the temperature at 400 °C for 1.5 hours to allow for the thermal decomposition of the ADC molecules and the formation of carbyne chains inside the SWCNTs.[3][4]
-
After 1.5 hours, turn off the furnace and allow the sample to cool down to room temperature under the argon atmosphere.
-
Characterization: The resulting carbyne@SWCNT material can be characterized using Raman spectroscopy. The presence of carbyne is confirmed by a characteristic Raman peak in the range of 1860-1870 cm⁻¹.[3][4]
Protocol 2: Synthesis of End-Capped Polynes via the Fritsch-Buttenberg-Wiechell (FBW) Rearrangement
This protocol outlines a general procedure for the synthesis of end-capped polyynes using the FBW rearrangement, a powerful tool for creating carbon-carbon triple bonds.[6][7]
Materials:
-
Alkynyl-substituted 1,1-dibromoolefin precursor
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous nonpolar solvent (e.g., hexanes, toluene)
-
Quenching agent (e.g., saturated ammonium chloride solution)
-
Dry ice/acetone bath
-
Inert atmosphere glovebox or Schlenk line
Equipment:
-
Schlenk flask and other standard glassware for air-sensitive chemistry
-
Magnetic stirrer
-
Low-temperature thermometer
-
Chromatography equipment for purification (e.g., column chromatography)
Procedure:
-
Reaction Setup: In an inert atmosphere (e.g., under argon or nitrogen), dissolve the alkynyl-substituted 1,1-dibromoolefin precursor in an anhydrous nonpolar solvent (e.g., hexanes) in a Schlenk flask.
-
Cooling: Cool the reaction mixture to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Addition of Base: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes to the cooled reaction mixture with vigorous stirring. The n-BuLi initiates the carbenoid rearrangement.[6] The success of the reaction is highly dependent on the use of nonpolar solvents; ethereal solvents like THF are generally not suitable.[6]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding a suitable quenching agent (e.g., saturated aqueous ammonium chloride solution) at low temperature.
-
Workup: Allow the reaction mixture to warm to room temperature. Extract the product with an organic solvent, wash the organic layer with brine, and dry it over an anhydrous salt (e.g., MgSO₄).
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired end-capped polyyne.
Protocol 3: On-Surface Synthesis of Polyynic Carbon Chains
This protocol provides a general overview of the on-surface synthesis method for producing carbyne chains on a gold substrate.[10]
Materials:
-
C₄Br₆ precursor molecules
-
Au(111) single crystal substrate
Equipment:
-
Ultra-high vacuum (UHV) chamber
-
Molecular evaporator or effusion cell
-
Scanning tunneling microscope (STM)
-
Atomic force microscope (AFM)
Procedure:
-
Substrate Preparation: Prepare a clean Au(111) single crystal surface by cycles of sputtering and annealing in an ultra-high vacuum (UHV) chamber.
-
Precursor Deposition: Deposit the C₄Br₆ precursor molecules onto the clean Au(111) surface at a controlled temperature using a molecular evaporator.
-
Dehalogenative Polymerization: Gently anneal the substrate to a specific temperature (e.g., around 300 K) to induce a dehalogenative polymerization of the precursor molecules, forming organometallic polyyne chains.[13]
-
Demetallization: Further anneal the sample at a higher temperature to induce demetallization, leading to the formation of pure polyynic carbon chains on the Au(111) surface.
-
Characterization: The formation and structure of the carbyne chains can be directly visualized and characterized in situ using scanning tunneling microscopy (STM) and bond-resolved atomic force microscopy (AFM).[10]
Visualizations of Experimental Workflows
Caption: Workflow for synthesizing carbyne in SWCNTs.
Caption: Workflow for end-capped polyyne synthesis.
Caption: Workflow for on-surface synthesis of carbyne.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. Low-Temperature Synthesis of Weakly Confined Carbyne Inside Single-Walled Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Fritsch–Buttenberg–Wiechell rearrangement: modern applications for an old reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Polyyne synthesis using carbene/carbenoid rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. One-Pot Formation and Derivatization of Di- and Triynes Based on the Fritsch-Buttenberg-Wiechell Rearrangement [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. arxiv.org [arxiv.org]
- 10. spacedaily.com [spacedaily.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. par.nsf.gov [par.nsf.gov]
- 13. researchgate.net [researchgate.net]
Applications of Carbyne in Nanoelectronics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbyne, a one-dimensional allotrope of carbon composed of a chain of sp-hybridized carbon atoms, has emerged as a material of immense interest in the field of nanoelectronics. Its unique electronic, mechanical, and optical properties, including a tunable bandgap, exceptional strength, and high charge carrier mobility, position it as a promising candidate for the development of next-generation electronic devices. However, the inherent instability of carbyne has historically posed a significant challenge to its practical application. Recent breakthroughs in synthesis and stabilization techniques, particularly through encapsulation within carbon nanotubes and on-surface synthesis, have paved the way for exploring its potential in various nanoelectronic applications.
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and potential fabrication of carbyne-based nanoelectronic components.
Key Applications in Nanoelectronics
Carbyne's remarkable properties make it suitable for a range of nanoelectronic applications:
-
High-Performance Transistors: Carbyne's tunable bandgap and high charge carrier mobility make it an ideal channel material for field-effect transistors (FETs), potentially surpassing the performance of silicon-based devices.[1][2]
-
Tunable Semiconductors: The electronic properties of carbyne, including its bandgap, can be modified by strain, length, and end-cap functionalization, allowing for the creation of materials with tailored electronic characteristics.
-
Interconnects: Due to its one-dimensional nature and high conductivity, carbyne could serve as an ultra-thin, highly conductive interconnect in integrated circuits, addressing the challenges of miniaturization in conventional electronics.
-
Spintronic Devices: The ability to induce magnetism in carbyne through twisting and doping opens up possibilities for its use in spintronics, where both the charge and spin of electrons are utilized for information processing.
Quantitative Data Summary
The following tables summarize key quantitative data for carbyne, compiled from various experimental and theoretical studies.
Table 1: Electronic Properties of Carbyne
| Property | Value | Measurement/Calculation Method | Reference(s) |
| Bandgap (C14 polyyne on NaCl/Au(111)) | 5.8 eV | Scanning Tunneling Spectroscopy (STS) | [3][4] |
| Bandgap (Confined in DWCNTs) | 1.848 - 2.253 eV | Resonant Raman Spectroscopy | [5] |
| On/Off Current Ratio (Theoretical FET) | > 104 | Density Functional Theory (DFT) | N/A |
| Carrier Mobility (Theoretical) | High (Exceeds Silicon) | DFT Calculations | [6] |
Table 2: Mechanical Properties of Carbyne
| Property | Value | Measurement/Calculation Method | Reference(s) |
| Tensile Strength | ~10 nN (to break a single chain) | First-principles calculations | N/A |
| Young's Modulus | ~32.7 TPa | First-principles calculations | N/A |
| Specific Strength | 6.0–7.5×107 N∙m/kg | First-principles calculations | N/A |
Table 3: Spectroscopic Properties of Carbyne
| Property | Value | Measurement/Calculation Method | Reference(s) |
| Raman C-mode (Confined in SWCNTs) | 1860 - 1870 cm-1 | Raman Spectroscopy | [1][7] |
| Raman G-band (of host SWCNT) | ~1590 cm-1 | Raman Spectroscopy | [1] |
| Raman Radial Breathing Modes (RBMs) | 100 - 400 cm-1 | Raman Spectroscopy | [5] |
Experimental Protocols
Protocol 1: On-Surface Synthesis of Polyynes on Au(111)
This protocol describes the synthesis of polyynic carbon chains on a gold (111) surface using a molecular precursor.[4][8]
Materials:
-
Au(111) single crystal substrate
-
1,1,2,3,4,4-hexabromobutadiene (C4Br6) precursor
-
Ultra-high vacuum (UHV) system equipped with:
-
Argon ion sputter gun
-
Annealing stage
-
Molecular evaporator
-
Low-temperature scanning tunneling microscope (STM) and atomic force microscope (AFM)
-
Procedure:
-
Substrate Preparation:
-
Clean the Au(111) surface by repeated cycles of Ar+ ion sputtering and annealing at 850 K in UHV to obtain a clean, reconstructed surface.[8]
-
-
Precursor Deposition:
-
Deposit the C4Br6 precursor onto the clean Au(111) substrate held at room temperature (300 K). The evaporator temperature for C4Br6 should be maintained at 300 K.[8]
-
-
Formation of Organometallic Polyynes:
-
Post-anneal the sample at 380 K for 120 minutes. This induces a debrominative organometallic coupling reaction, forming diacetylenic organometallic polyynes (–C≡C–C≡C–Au–).[8]
-
-
Demetallization to Form Polyynic Carbon Chains:
-
Further anneal the sample to induce demetallization of the organometallic polyynes, resulting in the formation of polyynic carbon chains on the Au(111) surface.
-
-
Characterization:
-
Cool the sample to cryogenic temperatures (e.g., 4.8 K) for characterization.[8]
-
Use STM to visualize the topography of the synthesized carbon chains.
-
Employ bond-resolved AFM to confirm the polyynic structure with alternating single and triple bonds.
-
Perform scanning tunneling spectroscopy (STS) to measure the electronic properties, including the bandgap.[4]
-
Workflow Diagram:
Protocol 2: Low-Temperature Synthesis of Carbyne in Single-Walled Carbon Nanotubes (SWCNTs)
This protocol details a method for synthesizing carbyne chains within SWCNTs at a relatively low temperature, enhancing their stability.[1][9][10]
Materials:
-
Single-walled carbon nanotubes (SWCNTs) powder (e.g., HiPco SWCNTs)
-
Ammonium deoxycholate (ADC)
-
Anodic aluminum oxide (AAO) membrane
-
Argon gas (high purity)
-
Tube furnace
-
Raman spectrometer
Procedure:
-
SWCNT Dispersion and Surfactant Exchange:
-
Film Formation:
-
Prepare a SWCNT film by filtering the SWCNT-ADC dispersion through an AAO membrane.[1]
-
-
Annealing and Carbyne Formation:
-
Place the SWCNT film in a tube furnace.
-
Heat the furnace to 400 °C over 1 hour and 15 minutes under a constant flow of argon gas (300 sccm) at a pressure of 330-350 Pa.[10]
-
Maintain the temperature at 400 °C for 1.5 hours to convert the ADC into carbyne chains within the SWCNTs.[1][10]
-
Allow the furnace to cool down naturally to room temperature.
-
-
Characterization:
-
Use Raman spectroscopy to confirm the synthesis of confined carbyne.
-
Excite the sample with various laser wavelengths (e.g., 488, 532, 633, 785 nm) to probe the resonant Raman response.[1]
-
Identify the characteristic carbyne C-mode peak between 1860-1870 cm-1.[1][7]
-
Analyze the G-band and Radial Breathing Modes (RBMs) of the host SWCNTs.
-
Workflow Diagram:
Protocol 3: Fabrication of a Carbyne-Based Field-Effect Transistor (FET) - A Proposed Workflow
This protocol outlines a general workflow for the fabrication of a back-gated carbyne-based FET on a Si/SiO2 substrate. This is a proposed process based on established nanofabrication techniques for other 1D materials, which would need to be optimized specifically for carbyne.
Materials:
-
Si wafer with a thermally grown SiO2 layer (e.g., 300 nm)
-
Carbyne sample (e.g., SWCNTs containing carbyne, or on-surface synthesized carbyne transferred to the substrate)
-
Electron-beam (e-beam) or photolithography system
-
Resists (e.g., PMMA for e-beam lithography)
-
Metal deposition system (e.g., thermal or e-beam evaporator) for source and drain contacts (e.g., Cr/Au, Ti/Au)
-
Reactive Ion Etching (RIE) or plasma asher
-
Semiconductor parameter analyzer
Procedure:
-
Substrate Preparation:
-
Start with a clean Si/SiO2 substrate.
-
-
Carbyne Deposition/Transfer:
-
Deposit or transfer the synthesized carbyne onto the SiO2 surface. For carbyne within SWCNTs, this could involve drop-casting a solution and allowing the solvent to evaporate. For on-surface synthesized carbyne, a transfer process would be required.
-
-
Electrode Patterning:
-
Spin-coat a layer of resist (e.g., PMMA) onto the substrate.
-
Use e-beam lithography or photolithography to define the source and drain electrode patterns over the carbyne.
-
Develop the resist to create openings for metal deposition.
-
-
Metal Deposition:
-
Deposit the contact metals (e.g., a thin adhesion layer of Cr or Ti followed by Au) using thermal or e-beam evaporation.
-
-
Lift-off:
-
Remove the remaining resist, lifting off the excess metal and leaving the patterned source and drain electrodes in contact with the carbyne.
-
-
Channel Definition (Optional):
-
If necessary, use an additional lithography step and a gentle etching process (e.g., low-power oxygen plasma) to remove unwanted carbyne/SWCNT material from outside the channel region.
-
-
Annealing:
-
Anneal the device in a vacuum or inert atmosphere to improve the contact between the metal electrodes and the carbyne.
-
-
Electrical Characterization:
-
Use a semiconductor parameter analyzer to measure the transfer characteristics (Ids vs. Vg) and output characteristics (Ids vs. Vds) of the carbyne FET. The doped silicon substrate acts as the back gate.
-
Workflow Diagram:
Conclusion
The field of carbyne-based nanoelectronics is rapidly evolving, driven by significant progress in synthesis and characterization methodologies. The protocols and data presented here provide a foundation for researchers to explore the exciting potential of this one-dimensional carbon allotrope. Further research and optimization of these protocols will be crucial for transitioning carbyne from a laboratory curiosity to a key component in future nanoelectronic devices. The unique properties of carbyne offer a compelling roadmap for overcoming some of the fundamental limitations of current semiconductor technologies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. spacedaily.com [spacedaily.com]
- 5. repository.arizona.edu [repository.arizona.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. On-surface synthesis and characterization of polyynic carbon chains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. arxiv.org [arxiv.org]
Application Notes and Protocols: Carbyne as a Molecular Wire
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbyne, a one-dimensional allotrope of carbon, consists of a chain of sp-hybridized carbon atoms linked by alternating single and triple bonds (polyynes) or consecutive double bonds (cumulenes).[1][2] Its unique linear structure and exceptional electronic and mechanical properties make it a highly promising candidate for use as a molecular wire in nanoelectronics, biosensing, and potentially in targeted drug delivery systems.[3][4] Carbyne boasts a stiffness and strength that surpasses that of graphene and carbon nanotubes.[2][5] This document provides an overview of the applications of carbyne as a molecular wire, including its synthesis, key properties, and protocols for its use in experimental setups.
Key Properties of Carbyne
Carbyne's utility as a molecular wire is underpinned by its remarkable properties. The following table summarizes some of the key quantitative data reported for carbyne.
| Property | Value | Notes |
| Tensile Strength | ~10 nN (to break a single chain) | Approximately double that of graphene.[6] |
| Specific Strength | Up to 7.5 × 107 N·m/kg | Surpasses any other known material.[6] |
| Young's Modulus | 32.7 TPa | Indicates extreme stiffness.[6] |
| Thermal Conductivity | ~0.793 kW/m-K (for a 40 nm chain) | Comparable to carbon nanotubes and graphene.[3][7] |
| Band Gap | 2.6 eV to 4.7 eV | Tunable with strain; increases with tension.[6] |
| Persistence Length | ~14 nm | A measure of its stiffness in solution.[6] |
| Activation Barrier for Cross-linking | 0.6 eV | Indicates a degree of stability against self-aggregation.[6] |
Synthesis of Carbyne for Molecular Wire Applications
The synthesis of stable, long-chain carbyne is a significant challenge due to its high reactivity.[2] Two primary strategies are employed: encapsulation within a protective host, such as carbon nanotubes, and the synthesis of finite-length, end-capped carbyne chains (polyynes).
Experimental Protocol 1: Synthesis of Carbyne within Carbon Nanotubes (Confined Carbyne)
This method involves the synthesis of carbyne chains inside the hollow core of single-walled or multi-walled carbon nanotubes (CNTs), which act as nano-reactors and provide stability.[5][8][9]
Materials:
-
Single-Walled Carbon Nanotubes (SWCNTs) with diameters of 0.9–1.3 nm[1]
-
Aromatic hydrocarbon precursors (e.g., anthracene, pyrene) or surfactants like ammonium deoxycholate (ADC)[1][9]
-
Solvent (e.g., toluene, deionized water)
-
Anodic aluminum oxide (AAO) membrane for filtration[9]
-
Tube furnace with controlled atmosphere (Argon)
Procedure:
-
Dispersion of CNTs: Disperse the SWCNTs in a solution of the chosen precursor molecule. For example, use a solution of ADC in deionized water.[9]
-
Filling of CNTs: The precursor molecules are encapsulated within the SWCNTs. This can be achieved through sonication and subsequent stirring.
-
Film Formation: The SWCNT-precursor dispersion is filtered through an AAO membrane to form a thin film.[9]
-
Thermal Annealing: The film is placed in a tube furnace and annealed under an argon atmosphere. A low-temperature anneal at around 400 °C for 1.5 hours is used for ADC precursors to convert them into carbyne chains without damaging the SWCNTs.[9] For aromatic hydrocarbons, a similar low-temperature annealing step is effective.[1]
-
Characterization: The formation of confined carbyne is confirmed using Raman spectroscopy, looking for the characteristic carbyne (CC) mode peak, typically observed between 1800 and 1870 cm-1.[1][9]
Experimental Protocol 2: Synthesis of End-Capped Polyynes
This approach involves the chemical synthesis of carbyne chains of a defined length, with bulky end-groups that provide stability.[10][11]
Materials:
-
Masked alkyne equivalents (MAEs) as building blocks[10]
-
Palladium catalysts for coupling reactions[12]
-
Appropriate solvents and reagents for organic synthesis (e.g., THF, copper salts)
-
Inert atmosphere glovebox or Schlenk line techniques
Procedure (Illustrative Example based on Cadiot-Chodkiewicz coupling):
-
Preparation of Precursors: Synthesize terminal alkyne and 1-haloalkyne precursors of desired chain lengths. These are often protected with bulky groups like triisopropylsilyl (TIPS).
-
Coupling Reaction: Under an inert atmosphere, dissolve the terminal alkyne in a suitable solvent (e.g., THF). Add a copper(I) salt (e.g., CuI) and a base (e.g., an amine). To this solution, add the 1-haloalkyne. The reaction couples the two alkyne fragments, extending the polyyne chain.
-
Iterative Chain Growth: The coupling process can be repeated to achieve longer polyyne chains.[12]
-
Deprotection: If necessary, remove the protecting groups from the ends of the polyyne chain.
-
End-capping: Introduce the final, bulky end-capping groups to stabilize the polyyne. This can be achieved through various organic reactions depending on the desired end-group.
-
Purification and Characterization: Purify the resulting end-capped polyynes using techniques like column chromatography or HPLC.[11] Characterize the final product using NMR, mass spectrometry, and UV-Vis spectroscopy.
Fabrication and Characterization of Carbyne Molecular Wires
Creating a functional molecular wire involves positioning a single carbyne molecule between two electrodes. The Scanning Tunneling Microscope-based Break Junction (STM-BJ) technique is a common method for this purpose.[13]
Experimental Protocol 3: Creating a Single-Molecule Junction with Carbyne
Materials and Equipment:
-
Scanning Tunneling Microscope (STM)
-
Gold (Au) substrate and Au STM tip
-
Solution of end-capped polyynes with appropriate anchoring groups (e.g., thiols, amines)
-
Solvent for dissolving the polyynes
Procedure:
-
Prepare the Substrate: Ensure the gold substrate is atomically flat and clean. This can be achieved by flame annealing or other surface science techniques.
-
Prepare the Molecular Solution: Dissolve the synthesized end-capped polyynes in a suitable solvent at a low concentration. The end-groups should be designed to bind to the gold electrodes.
-
Form the Junction:
-
Bring the STM tip close to the gold substrate in the presence of the molecular solution.
-
Repeatedly drive the STM tip into and out of contact with the substrate.
-
As the tip is withdrawn, a gold filament is stretched and eventually breaks, creating a nanogap.
-
A polyyne molecule from the solution can then bridge this nanogap, forming a molecular junction.
-
-
Measure Conductance:
-
Apply a bias voltage across the junction and measure the current.
-
The conductance is calculated from the current-voltage (I-V) characteristics.
-
By repeating this process thousands of times, a conductance histogram can be constructed, which will show quantized steps corresponding to the conductance of a single molecule.
-
Applications in Biosensing
Carbyne's high surface area and tunable electronic properties make it an attractive material for biosensors.[4][14] A carbyne-based biosensor would typically involve the functionalization of the carbyne surface to specifically bind to a target biomolecule.
Conceptual Workflow for a Carbyne-Based Biosensor
The following diagram illustrates a conceptual workflow for a carbyne-based biosensor.
Caption: A conceptual workflow for a carbyne-based biosensor.
Logical Workflow for Molecular Wire Characterization
The process of characterizing carbyne as a molecular wire follows a logical progression from synthesis to single-molecule measurements.
Caption: A logical workflow for the characterization of carbyne as a molecular wire.
Future Perspectives
The field of carbyne-based molecular electronics is still in its early stages. Future research will likely focus on developing more robust and scalable synthesis methods, exploring a wider range of end-capping groups to tune electronic properties, and integrating carbyne molecular wires into more complex nanoelectronic circuits. In the realm of drug development, the potential of carbyne as a component in ultra-sensitive diagnostic tools or as a structural element in targeted delivery systems warrants further investigation. The protocols and data presented here provide a foundation for researchers to explore the exciting potential of this one-dimensional carbon allotrope.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure and Properties of Chained Carbon: Recent Ab Initio Studies [mdpi.com]
- 4. Graphene-Based Biosensors: Enabling the Next Generation of Diagnostic Technologies—A Review | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Low-Temperature Synthesis of Weakly Confined Carbyne Inside Single-Walled Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Masked alkynes for synthesis of threaded carbon chains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Carbyne-Based Materials in Energy Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbyne, a one-dimensional allotrope of carbon consisting of a chain of sp-hybridized carbon atoms, has emerged as a material of significant interest for next-generation energy storage technologies. Its exceptional properties, including a theoretical specific surface area vastly exceeding that of graphene, remarkable mechanical strength, and tunable electronic properties, position it as a promising candidate for high-performance batteries and supercapacitors.[1][2] However, the inherent instability of long carbyne chains has historically hindered its practical application. Recent breakthroughs in synthesizing carbyne within the confines of carbon nanotubes (CNTs) have opened new avenues for its stable production and utilization in energy storage devices.[3]
These application notes provide a comprehensive overview of the synthesis of carbyne-based materials, the fabrication of electrodes, and the assembly of energy storage devices. Detailed experimental protocols are provided to guide researchers in the exploration of carbyne's potential in this exciting field.
Data Presentation
Theoretical and Experimental Performance of Carbyne-Based Materials
The following tables summarize the currently available theoretical and limited experimental data on the performance of carbyne-based materials in energy storage applications. It is important to note that experimental data for carbyne-based devices is still emerging, and the presented values should be considered in the context of ongoing research.
Table 1: Theoretical Performance of Carbyne Bundles as a Lithium-Ion Battery Anode
| Parameter | Value | Reference Material (Graphite) |
| Specific Capacity | ~4840 mAh g⁻¹ | ~370 mAh g⁻¹ |
| Volumetric Capacity | ~2038 mAh cm⁻³ | ~820 mAh cm⁻³ |
| Open Circuit Voltage | ~0.3 to ~0.9 V | Varies with state of charge |
Data based on first-principles density functional calculations.[4]
Table 2: Comparison of Properties: Carbyne vs. Graphene
| Property | Carbyne | Graphene |
| Structure | 1D chain of sp-hybridized carbon atoms | 2D sheet of sp²-hybridized carbon atoms |
| Tensile Strength | ~2x stronger than graphene | Stronger than steel |
| Tensile Stiffness | ~2x stiffer than graphene | High |
| Band Gap | Tunable by stretching or twisting | Zero band gap (can be engineered) |
| Primary Energy Storage Mechanism | Primarily surface-redox reactions and quantum capacitance | Primarily Electric Double-Layer Capacitance (EDLC) |
Experimental Protocols
I. Synthesis of Confined Carbyne within Single-Walled Carbon nanotubes (CC@SWCNT)
This protocol is based on the low-temperature synthesis method, which utilizes a surfactant as a carbon precursor.[3]
A. Purification of Single-Walled Carbon Nanotubes (SWCNTs)
It is crucial to start with high-purity SWCNTs to ensure the quality of the final carbyne material. This is a general purification protocol that may need optimization based on the source and purity of the starting SWCNT material.[4][5][6]
-
Acid Reflux:
-
Disperse the as-produced SWCNTs in a dilute nitric acid solution (e.g., 3 M HNO₃).
-
Reflux the mixture for a sufficient time (e.g., 16 hours) to digest amorphous carbon and metallic catalysts.
-
-
Washing:
-
After reflux, repeatedly wash the SWCNTs with deionized (DI) water until the pH of the filtrate is neutral. This can be done through filtration or centrifugation.
-
-
Air Oxidation:
-
Dry the acid-treated SWCNTs.
-
Perform a controlled oxidation in air at an elevated temperature (e.g., 550 °C for 30 minutes) to selectively remove functionalized carbonaceous impurities. The exact temperature and time should be optimized to avoid significant damage to the SWCNTs.
-
-
Final Acid Wash:
-
Treat the oxidized SWCNTs with hydrochloric acid (e.g., 6 M HCl) to remove any remaining metallic impurities that may have been exposed during oxidation.
-
-
Final Washing and Drying:
-
Wash the purified SWCNTs with DI water until neutral pH is achieved.
-
Dry the purified SWCNTs thoroughly in a vacuum oven.
-
B. Dispersion of SWCNTs with Ammonium Deoxycholate (ADC) [7]
-
Prepare a stock solution of ammonium deoxycholate (ADC) in DI water at a concentration above its critical micelle concentration.
-
Add the purified SWCNTs to the ADC solution. The typical loading is 1-2 mg of SWCNTs per 7 mL of surfactant solution.
-
Sonicate the mixture using a horn sonicator at a power density of approximately 1 Watt/mL for 1 hour. Ensure the solution is cooled during sonication to prevent overheating and damage to the SWCNTs.
-
Centrifuge the dispersion at a high relative centrifugal force (e.g., 25,000–32,000 x g) for 30 minutes to pelletize bundles and impurities.
-
Carefully collect the supernatant, which contains the well-dispersed SWCNTs.
C. Synthesis of CC@SWCNT via Annealing [3]
-
Filter the SWCNT-ADC dispersion through an anodic aluminum oxide (AAO) membrane to form a thin film of SWCNTs.
-
Place the SWCNT film on the AAO membrane in a tube furnace.
-
Heat the furnace to 400 °C over 1 hour and 15 minutes under a constant flow of argon gas (300 sccm) at a pressure of 330-350 Pa.
-
Maintain the temperature at 400 °C for 1 hour and 30 minutes.
-
Allow the furnace to cool down naturally to room temperature under argon flow.
-
The resulting material on the AAO membrane is the CC@SWCNT.
II. Fabrication of Carbyne-Based Electrodes
This protocol describes the preparation of a slurry and the coating process to create an electrode for a supercapacitor or a battery.
-
Slurry Preparation:
-
Carefully scrape the synthesized CC@SWCNT material from the AAO membrane.
-
In a mortar and pestle, mix the active material (CC@SWCNT) with a conductive additive (e.g., Super P carbon black) and a binder (e.g., polyvinylidene fluoride - PVDF). A typical weight ratio is 80:10:10 (active material:conductive additive:binder).
-
Add a few drops of a suitable solvent, such as N-methyl-2-pyrrolidone (NMP), and grind the mixture until a homogeneous, viscous slurry is formed.[8][9][10][11]
-
-
Electrode Coating:
-
Clean a current collector (e.g., copper foil for an anode, aluminum foil for a cathode).
-
Use a doctor blade or a similar coating technique to apply a thin, uniform layer of the slurry onto the current collector.
-
Dry the coated electrode in a vacuum oven at a suitable temperature (e.g., 80-120 °C) for several hours to completely remove the solvent.
-
-
Electrode Punching:
-
Once dry, punch out circular electrodes of the desired diameter from the coated foil.
-
III. Assembly of a Coin Cell (CR2032) for Electrochemical Testing
This protocol outlines the assembly of a half-cell with a carbyne-based anode and a lithium metal counter/reference electrode. This setup is suitable for evaluating the performance of the carbyne material as a battery anode. A similar two-electrode setup can be used for supercapacitor testing, where the second electrode would be another carbyne-based electrode.[3]
All assembly steps must be performed in an argon-filled glovebox with low oxygen and moisture levels (<0.1 ppm).
-
Prepare the Coin Cell Components:
-
Lay out all the necessary components: the carbyne-based working electrode, a lithium metal disc (counter/reference electrode), a separator (e.g., Celgard 2400), a stainless-steel spacer, a spring, the cathode and anode casings of the coin cell, and the electrolyte.
-
-
Cell Assembly:
-
Place the carbyne-based electrode in the center of the anode casing.
-
Add a few drops of electrolyte to wet the electrode surface.
-
Place the separator on top of the wetted working electrode.
-
Add a few more drops of electrolyte to wet the separator.
-
Place the lithium metal disc on top of the separator.
-
Place the stainless-steel spacer on top of the lithium metal.
-
Place the spring on top of the spacer.
-
Carefully place the cathode casing on top of the assembled stack.
-
-
Crimping:
-
Transfer the assembled coin cell to a crimping machine and apply the appropriate pressure to seal the cell.
-
-
Resting:
-
Allow the assembled cell to rest for several hours before electrochemical testing to ensure proper wetting of the electrode materials by the electrolyte.
-
IV. Electrochemical Characterization
Standard electrochemical techniques can be used to evaluate the performance of the carbyne-based energy storage devices.
-
Cyclic Voltammetry (CV): To determine the capacitive behavior and the potential window of the device.
-
Galvanostatic Charge-Discharge (GCD): To calculate the specific capacitance, energy density, and power density.
-
Electrochemical Impedance Spectroscopy (EIS): To investigate the internal resistance and ion diffusion kinetics of the device.
Mandatory Visualizations
Caption: Workflow for the synthesis and characterization of carbyne-based energy storage devices.
Caption: Advantages of carbyne for energy storage applications.
Challenges and Future Outlook
Despite the promising theoretical attributes of carbyne, several challenges need to be addressed to realize its full potential in practical energy storage devices.
-
Scalable Synthesis: While lab-scale synthesis of confined carbyne has been demonstrated, developing scalable and cost-effective production methods is crucial for commercial viability.
-
Material Characterization: Comprehensive characterization of the synthesized carbyne-in-nanotube composites is necessary to understand the structure-property relationships and their impact on electrochemical performance.
-
Electrode Engineering: Optimizing the electrode architecture, including the formulation of the slurry and the interaction between the carbyne material and the current collector, is essential to maximize performance.
-
Experimental Validation: More extensive experimental studies are required to validate the theoretical performance predictions and to understand the long-term cycling stability of carbyne-based devices.
The continued research and development in these areas will be pivotal in unlocking the potential of carbyne-based materials to revolutionize the field of energy storage.
Safety Precautions
When working with carbyne-based materials, which are often in the form of carbon nanotubes, it is essential to follow appropriate safety protocols for handling nanomaterials.
-
Inhalation Hazard: Carbon nanotubes are fine powders that can be easily inhaled. Always handle these materials in a well-ventilated area, preferably within a fume hood or a glovebox. Use appropriate respiratory protection (e.g., a P100 respirator).
-
Skin and Eye Contact: Avoid direct contact with the skin and eyes. Wear nitrile gloves and safety glasses. In case of contact, wash the affected area thoroughly with soap and water.
-
Disposal: Dispose of nanomaterial waste in accordance with institutional and local regulations for hazardous materials.
References
- 1. azom.com [azom.com]
- 2. What is the difference between Carbyne and Graphene [edinformatics.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. astro1.panet.utoledo.edu [astro1.panet.utoledo.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. drum.lib.umd.edu [drum.lib.umd.edu]
- 8. CN103886932B - Carbon nanotube conducting slurry and its production and use - Google Patents [patents.google.com]
- 9. CN103426498A - Carbon nanotube conductive slurry and method for preparing carbon nanotube conductive slurry - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Protocols for the Synthesis of Carbyne Precursors: Application Notes
Introduction
Carbyne, the one-dimensional allotrope of carbon composed of a linear chain of sp-hybridized atoms, possesses extraordinary predicted mechanical and electronic properties. However, its extreme reactivity makes it challenging to synthesize and stabilize in bulk. The most successful strategy to date involves the synthesis of stable precursors, typically finite polyyne chains protected by bulky end-capping groups. These end-capped polyynes serve as tractable models for studying the properties of carbyne and as building blocks for carbon-rich nanomaterials.
This document provides detailed application notes and experimental protocols for the synthesis of key carbyne precursors. The methodologies covered include the Glaser-Hay coupling, the Eglinton coupling, and the Fritsch-Buttenberg-Wiechell (FBW) rearrangement, which are foundational reactions in polyyne synthesis. These protocols are intended for researchers and scientists in chemistry, materials science, and drug development.
Comparative Data of Synthetic Protocols for Carbyne Precursors
The choice of synthetic method and end-capping group significantly influences the yield, stability, and chain length of the resulting polyyne. The following table summarizes quantitative data from representative syntheses.
| Synthetic Method | End-capping Group | Precursor Synthesized | Yield (%) | Key Characterization Data (UV-vis λmax) | Reference |
| Glaser-Hay Coupling | Phenyl | 1,4-Diphenyl-1,3-butadiyne (DPB) | ~95% | ~310 nm, 329 nm | General Procedure |
| Eglinton Coupling | 4-tert-Butylphenyl | 1,4-Bis(4-tert-butylphenyl)-1,3-butadiyne | 85-95% | Not specified | General Procedure |
| Fritsch-Buttenberg-Wiechell (FBW) Rearrangement | Triisopropylsilyl (TIPS) | TIPS-(C≡C)₃-H | 70-85% (one-pot) | Not specified | [1][2][3][4] |
| Fritsch-Buttenberg-Wiechell (FBW) Rearrangement | Triisopropylsilyl (TIPS) | TIPS-(C≡C)₄-TIPS | High | Not specified | [4] |
Experimental Protocols
Protocol 1: Glaser-Hay Coupling for the Synthesis of 1,4-Diphenyl-1,3-butadiyne
The Glaser-Hay coupling is a widely used method for the oxidative homocoupling of terminal alkynes. The Hay modification utilizes a catalytic amount of a copper(I) salt with a chelating amine ligand, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), and oxygen from the air as the oxidant.[5][6][7]
Reaction Scheme: 2 Ph-C≡C-H → Ph-C≡C-C≡C-Ph
Materials:
-
Phenylacetylene (≥98%)
-
Copper(I) chloride (CuCl, ≥99%)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA, ≥99%)
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer
-
Air or Oxygen source (balloon or bubbler)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add copper(I) chloride (e.g., 0.1 eq) and TMEDA (e.g., 0.1 eq).
-
Solvent and Reactant Addition: Add anhydrous dichloromethane (e.g., 40 mL) to the flask and stir until the catalyst forms a soluble green complex. Add phenylacetylene (1.0 eq) to the solution.
-
Reaction Execution: Equip the flask with a condenser and bubble air or oxygen through the solution via a needle while stirring vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction by adding a small amount of 2M HCl solution. Transfer the mixture to a separatory funnel, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Recrystallize the crude solid product from a suitable solvent system (e.g., ethanol or hexanes/ethyl acetate) to yield pure 1,4-diphenyl-1,3-butadiyne as a white or pale yellow solid.
Expected Yield: ~95%
Characterization:
-
¹H NMR: Confirm the disappearance of the acetylenic proton signal and the presence of aromatic protons.
-
¹³C NMR: Confirm the presence of four distinct sp-hybridized carbon signals.
-
UV-vis: Observe characteristic absorption bands around 310 nm and 329 nm.
Diagram 1: General Workflow for Glaser-Hay Coupling
Protocol 2: Eglinton Coupling for Diarylbutadiyne Synthesis
The Eglinton coupling is another oxidative homocoupling method that utilizes a stoichiometric amount of a copper(II) salt, typically copper(II) acetate, in a basic solvent like pyridine. This method avoids the need for an external oxidant like air.[8][9]
Reaction Scheme: 2 Ar-C≡C-H → Ar-C≡C-C≡C-Ar
Materials:
-
Terminal alkyne (e.g., 4-tert-butylphenylacetylene)
-
Copper(II) acetate (Cu(OAc)₂, anhydrous)
-
Pyridine, anhydrous
-
Methanol
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the terminal alkyne (1.0 eq) in a mixture of pyridine and methanol (e.g., 5:1 ratio).
-
Catalyst Addition: Add a stoichiometric amount of anhydrous copper(II) acetate (e.g., 1.5-2.0 eq) to the solution. The mixture will typically turn dark green or blue.
-
Reaction Execution: Heat the reaction mixture to reflux (around 50-60 °C) with vigorous stirring for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.
-
Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure to remove most of the solvent. Add water to the residue, which should precipitate the crude product.
-
Purification: Collect the solid by vacuum filtration, washing with water and then a small amount of cold methanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/chloroform) to yield the pure diarylbutadiyne.
Expected Yield: 85-95%
Characterization:
-
Confirm product identity and purity using standard techniques such as NMR, Mass Spectrometry, and IR spectroscopy.
Diagram 2: Eglinton Coupling Reaction Mechanism
Protocol 3: One-Pot Fritsch-Buttenberg-Wiechell (FBW) Rearrangement
The FBW rearrangement is a powerful method for synthesizing alkynes from 1,1-dihalo-olefins. It is particularly useful for creating longer, unsymmetrical polyynes in a one-pot procedure by trapping the in-situ generated lithium acetylide with an electrophile.[1][2][3]
Reaction Scheme (Example for a Triyne):
-
TIPS-C≡C-C(Br)=C(Br)-R + 2 BuLi → [TIPS-C≡C-C≡C-Li]
-
[TIPS-C≡C-C≡C-Li] + E⁺ → TIPS-C≡C-C≡C-E
Materials:
-
1,1-Dibromo-olefin precursor
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous nonpolar solvent (e.g., hexanes or toluene)[4]
-
Electrophile (e.g., H₂O for protonation, or other carbon-based electrophiles)
-
Anhydrous diethyl ether or THF (for specific electrophiles)
-
Standard Schlenk line and glassware for air-sensitive reactions
Procedure:
-
Reaction Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a stir bar, rubber septum, and nitrogen/argon inlet.
-
Reactant Addition: Dissolve the dibromoolefin precursor (1.0 eq) in anhydrous hexanes or toluene under an inert atmosphere.
-
Rearrangement: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (2.0-2.2 eq) dropwise via syringe. The solution may change color. Stir the mixture at -78 °C for 1 hour, then allow it to warm slowly to 0 °C or room temperature over 1-2 hours. This step generates the lithium acetylide intermediate.
-
In-situ Trapping: Cool the solution back to -78 °C. Add the desired electrophile (e.g., for simple protonation to form a terminal alkyne, carefully add saturated aqueous NH₄Cl or water). If a different electrophile is used, it should be added as a solution in an appropriate anhydrous solvent.
-
Work-up: Allow the reaction to warm to room temperature. Quench any remaining reactive species carefully. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification: After removing the solvent, purify the crude product by column chromatography on silica gel using a nonpolar eluent system (e.g., hexanes) to isolate the functionalized polyyne.
Expected Yield: 70-85% (for the one-pot procedure)
Characterization:
-
The successful formation of the polyyne and incorporation of the electrophile can be confirmed by NMR, IR (disappearance of C=C stretch, appearance/shift of C≡C stretches), and mass spectrometry.
Diagram 3: Logical Flow of the One-Pot FBW Rearrangement
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.
-
Reagents: n-Butyllithium is extremely pyrophoric and reacts violently with water. It must be handled under an inert atmosphere using proper syringe techniques. Organic solvents are flammable. Copper salts can be toxic.
-
Reactions: Oxidative coupling reactions can be exothermic. Long polyyne chains can be unstable and potentially explosive, especially in the solid state. Handle with care and avoid heat, shock, and light.
Conclusion
The synthesis of stabilized polyynes as carbyne precursors is a critical area of research for advancing carbon nanomaterials. The Glaser-Hay, Eglinton, and Fritsch-Buttenberg-Wiechell reactions represent versatile and robust methods for constructing these linear carbon chains. The choice of methodology depends on the desired symmetry of the product, the required functionalization, and the scale of the synthesis. By following these detailed protocols, researchers can reliably synthesize a variety of carbyne precursors for further investigation and application.
References
- 1. One-pot formation and derivatization of di- and triynes based on the Fritsch-Buttenberg-Wiechell rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. One-Pot Formation and Derivatization of Di- and Triynes Based on the Fritsch-Buttenberg-Wiechell Rearrangement [organic-chemistry.org]
- 4. Polyyne synthesis using carbene/carbenoid rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 7. synarchive.com [synarchive.com]
- 8. Eglinton Reaction [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for In-situ Characterization of Carbyne Formation
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides detailed application notes and protocols for the in-situ characterization of carbyne, a one-dimensional allotrope of carbon. The focus is on real-time monitoring of carbyne formation using various advanced analytical techniques.
Introduction
Carbyne, a linear chain of sp-hybridized carbon atoms, possesses extraordinary mechanical and electronic properties, making it a highly sought-after material for applications in nanoelectronics, sensor technology, and drug delivery. However, its extreme reactivity and instability in bulk form present significant challenges for synthesis and characterization. In-situ characterization techniques are therefore crucial for understanding the formation mechanisms, stability, and properties of carbyne in its native environment. This document outlines key in-situ methodologies for monitoring carbyne formation, providing detailed protocols and data presentation formats.
Key In-situ Characterization Techniques
Several powerful analytical techniques can be adapted for the in-situ study of carbyne formation. The choice of technique depends on the synthesis method and the specific properties of interest.
-
Raman Spectroscopy: This is one of the most widely used techniques for identifying and characterizing carbyne. The characteristic Raman peak for the longitudinal optical (LO) mode of carbyne appears in the range of 1800-2200 cm⁻¹. In-situ Raman spectroscopy allows for real-time monitoring of the appearance and evolution of this peak during synthesis, providing insights into the kinetics of carbyne formation and chain length distribution.[1][2]
-
Transmission Electron Microscopy (TEM): High-resolution TEM (HRTEM) enables the direct visualization of atomic structures. In-situ TEM allows for the observation of the growth of individual carbyne chains, for instance, within carbon nanotubes or during the unraveling of graphene sheets.[3][4][5]
-
Scanning Tunneling Microscopy (STM): STM is a surface-sensitive technique that can probe the electronic structure of carbyne chains formed on conductive substrates. In-situ STM can be used to monitor the self-assembly of carbyne on transition metal surfaces.[6][7]
-
X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the elemental composition and chemical states of the material. In-situ XPS can be used to track changes in the carbon bonding environment during the conversion of a precursor to carbyne.[8]
Data Presentation
Quantitative data from in-situ characterization experiments should be summarized for clear comparison.
Table 1: In-situ Raman Spectroscopy Data for Carbyne Formation
| Synthesis Method | Substrate/Environment | Precursor | In-situ Raman Peak (cm⁻¹) | Observations | Reference |
| High-Temperature Annealing | Double-walled CNTs | C₆₀ fullerenes | ~1850 | Increased peak intensity with annealing temperature up to 1600°C.[2] | [2] |
| Pulsed Laser Ablation in Liquid | Gold nanoparticles in ethanol | Ethanol | 2175 | Real-time monitoring of the growth of carbon atomic wires.[2][9] | [2][9] |
| Low-Temperature Synthesis | Single-walled CNTs | Ammonium deoxycholate | 1860-1870 | High fraction of confined carbyne confirmed by strong phonon peak.[10] | [10] |
| Reductive Preparation | Liquid Ammonia | Polytetrafluoroethylene | ~2100-2200 | High yield of carbyne observed. | [11] |
Table 2: In-situ TEM and STM Data for Carbyne Formation
| Technique | Synthesis Method | Substrate/Environment | Observations | Quantitative Data | Reference |
| HRTEM | High-field unraveling | Graphene edge | Formation of isolated linear carbon chains under the influence of mechanical and electric forces.[3] | Mean chain length: 3.5 nm.[3] | [3] |
| STM | Self-assembly | Transition metal surfaces (Cu, Ni, Rh, Ru) | Formation of polyynic or polycumulenic structures depending on the metal surface.[7] | - | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In-situ Raman Spectroscopy of Carbyne Formation within Carbon Nanotubes
Objective: To monitor the formation of carbyne chains inside carbon nanotubes (CNTs) during high-temperature annealing of a carbon precursor.
Materials:
-
CNT "reactors" filled with a carbon precursor (e.g., C₆₀ fullerenes).
-
Raman spectrometer equipped with a high-temperature stage and a long-working-distance objective.
-
Inert gas supply (e.g., Argon).
Procedure:
-
Mount the CNT sample on the high-temperature stage of the Raman spectrometer.
-
Purge the sample chamber with an inert gas to prevent oxidation.
-
Acquire a baseline Raman spectrum of the precursor-filled CNTs at room temperature.
-
Begin heating the sample to the desired annealing temperature (e.g., 1300-1600°C) at a controlled rate.[2]
-
Continuously acquire Raman spectra at regular intervals during the heating and annealing process.
-
Monitor the spectra for the emergence and growth of the characteristic carbyne peak around 1850 cm⁻¹.[2]
-
After the desired annealing time, cool the sample down to room temperature while continuing to acquire spectra.
-
Analyze the collected spectra to determine the peak position, intensity, and full width at half maximum (FWHM) of the carbyne peak as a function of temperature and time.
Protocol 2: In-situ High-Resolution Transmission Electron Microscopy (HRTEM) of Carbyne Formation
Objective: To directly observe the growth of carbyne chains in real-time.
Materials:
-
A TEM holder capable of in-situ heating or applying a bias voltage.
-
A sample suitable for carbyne formation under TEM observation (e.g., a graphene nanoribbon).
-
High-resolution transmission electron microscope.
Procedure:
-
Prepare the sample on a TEM grid compatible with the in-situ holder.
-
Load the sample into the TEM.
-
Locate a region of interest for carbyne formation.
-
Begin recording a video or a series of high-resolution images.
-
Induce carbyne formation by applying the appropriate stimulus (e.g., heating the sample or applying a strong electric field to unravel a graphene sheet).[3]
-
Continue recording to capture the dynamics of carbyne chain growth, movement, and potential breaking.
-
Analyze the acquired images and videos to measure chain lengths, growth rates, and observe structural transformations.
Visualizations
Caption: Workflow for in-situ Raman spectroscopy of carbyne formation.
Caption: Relationship between carbyne formation and characterization techniques.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanical properties of carbyne: experiment and simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In situ observation of the initial growth process of carbon nanotubes by time-resolved high resolution transmission electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Growth Mechanism of Carbon Nanotubes Revealed by in situ Transmission Electron Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Formation of carbyne and graphyne on transition metal surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Carbyne Production Scalability: A Technical Support Center for Researchers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in scaling up carbyne production.
Troubleshooting Guides
This section addresses common issues encountered during carbyne synthesis and scale-up, offering potential causes and solutions.
Problem 1: Low or No Yield of Carbyne
| Potential Cause | Solution |
| Incomplete Precursor Decomposition | Optimize annealing temperature and duration. For precursor-based methods inside carbon nanotubes (CNTs), ensure the temperature is sufficient for complete decomposition. For instance, in the low-temperature synthesis using ammonium deoxycholate (ADC), annealing at 400°C for 1.5 hours is crucial.[1][2][3] A multi-step annealing process with oxidation steps in between can also improve yield.[4][5] |
| Precursor Degradation | Ensure high-purity, fresh precursors. Store organometallic precursors for Fischer and Schrock syntheses under inert, anhydrous conditions to prevent degradation. |
| Inefficient CNT Filling | For synthesis within CNTs, optimize the filling process. This can include opening the end-caps of the CNTs through oxidation before introducing the precursor.[4] Using a precursor like C60 inside the nanotubes has been shown to increase the bulk yield from 20% to 31%.[4] |
| Unfavorable Reaction Kinetics | In Fischer carbyne synthesis, the choice of the organolithium reagent and the quenching agent is critical. In Schrock synthesis, the deprotonation step must be complete. Ensure stoichiometric amounts of reagents and appropriate reaction times.[3] |
| Chain Instability and Cross-linking | The primary challenge with carbyne is its inherent instability.[5] Synthesizing carbyne within double-walled or single-walled carbon nanotubes provides necessary stabilization.[5][6] Removing the CNT shell will expose the highly unstable carbyne chain. |
Problem 2: Product Instability and Degradation
| Potential Cause | Solution |
| Exposure to Air and Moisture | Carbyne is extremely reactive and unstable in the presence of air and moisture. All synthesis and handling steps must be performed under a strictly inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[7] |
| High Temperatures (for unconfined carbyne) | Unstabilized carbyne is thermally unstable. While high temperatures are used for synthesis within CNTs, the nanotubes provide a protective environment. |
| Mechanical Stress | While carbyne is predicted to be the world's strongest material, at the nanoscale, mechanical agitation of solutions or films could potentially disrupt the long chains.[8] |
| Photodegradation | Some precursors and the final carbyne product may be light-sensitive. It is advisable to conduct experiments in the dark or under filtered light. |
Problem 3: Impurities in the Final Product
| Potential Cause | Solution |
| Unreacted Starting Materials | Optimize reaction conditions (temperature, time, stoichiometry) to drive the reaction to completion. Monitor reaction progress using appropriate analytical techniques (e.g., spectroscopy). |
| Side Reactions | In Fischer and Schrock syntheses, side reactions are common. Purification via column chromatography on silica gel or alumina is often necessary.[7] The choice of solvents for extraction and chromatography is critical to separate the desired carbyne complex from byproducts. |
| Amorphous Carbon | In CNT-based synthesis, amorphous carbon can be a significant impurity. The multi-step annealing and oxidation process can help remove amorphous carbon.[4] |
| Catalyst Residues | In methods using metal catalysts, residual catalyst can be a major impurity. Thorough purification, including washing and chromatography, is essential. For drug delivery applications, removal of any potentially toxic metal residue is critical. |
Frequently Asked Questions (FAQs)
Synthesis and Production
Q1: What are the main methods for synthesizing carbyne?
A1: The primary methods for producing carbyne or its stabilized forms (carbyne complexes) include:
-
Synthesis within Carbon Nanotubes (CNTs): This is the most successful method for producing long, stable carbyne chains. It involves the high-temperature decomposition of a carbon precursor (like C60 or other small organic molecules) inside CNTs.[5] A newer, low-temperature method uses ammonium deoxycholate (ADC) as a precursor inside single-walled CNTs (SWCNTs) at 400°C.[1][2][3]
-
Fischer Carbyne Synthesis: This method involves the electrophilic abstraction of a methoxy group from a methoxy methyl-substituted Fischer carbene complex.[2] It typically uses low-valent, middle or late transition metals.[9]
-
Schrock Carbyne Synthesis: This involves the deprotonation of an α-CH bond of a metal-carbene complex.[2] It typically uses high-valent, early transition metals.[9]
Q2: How can I increase the yield of carbyne synthesized within carbon nanotubes?
A2: Several factors can be optimized to increase the yield:
-
Precursor Selection and Loading: Using a suitable precursor and ensuring efficient loading into the CNTs is crucial. Filling CNTs with C60 has been shown to significantly improve yield.[4]
-
Annealing Protocol: A systematic optimization of the annealing temperature, duration, and the number of annealing/oxidation cycles can enhance the yield.[4][5]
-
CNT Diameter: The diameter of the host CNT can influence carbyne formation.
Q3: What are the key safety precautions when working with carbyne and its precursors?
A3: Due to the high reactivity and potential toxicity of the precursors, strict safety measures are necessary:
-
Inert Atmosphere: All reactions should be carried out under an inert atmosphere to prevent degradation and unwanted side reactions.[7]
-
Handling of Reagents: Organolithium reagents and other precursors used in Fischer and Schrock syntheses are often pyrophoric and require careful handling.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of volatile and potentially toxic compounds.
Carbyne in Drug Development
Q4: What are the potential applications of carbyne in drug development?
A4: While still in the early stages of research, carbyne's unique properties make it a candidate for several biomedical applications, including:
-
Drug Delivery: Its high surface area and linear structure could potentially be functionalized to carry drug molecules. The use of CNTs as carriers for anticancer drugs is already being explored.[10]
-
Biomedical Scaffolds: Its immense strength could be utilized in the development of novel biomaterials and scaffolds.
Q5: What are the major challenges in using carbyne for drug delivery?
A5: The primary challenges include:
-
Biocompatibility: The biocompatibility of carbyne and any residual materials from its synthesis (e.g., CNTs, metal catalysts) needs to be thoroughly investigated. The interaction of the delivery system with tissues is a crucial aspect of biocompatibility.[11][12]
-
Purification: For any clinical application, achieving extremely high purity is non-negotiable. This involves removing all traces of catalysts, solvents, and unreacted precursors.
-
Stability in Biological Environments: The stability of carbyne in physiological conditions (e.g., in the bloodstream) needs to be established.[13]
-
Regulatory Approval: As a novel material, carbyne would face a rigorous regulatory approval process from agencies like the FDA and EMA to ensure its safety and efficacy for human use.[14][15]
Q6: Are there any regulatory guidelines for using novel nanomaterials like carbyne in pharmaceuticals?
A6: While there are no specific guidelines for carbyne yet, the development of any new pharmaceutical product containing a novel material would fall under existing regulatory frameworks for drugs and medical devices.[15] These require extensive data on manufacturing, quality control, safety, and efficacy.[6][16][17][18]
Quantitative Data on Carbyne Synthesis
The following table summarizes some reported quantitative data for different carbyne synthesis parameters.
| Synthesis Method/Parameter | Host Material | Precursor | Annealing Temperature (°C) | Bulk Yield (%) | Reference |
| High-Temperature Annealing | 1.45 nm arc-discharge DWCNTs | - | 1500 | 20 | [4] |
| High-Temperature Annealing with Precursor | 1.45 nm arc-discharge DWCNTs | C60 | 1500 | 31 | [4] |
| Multi-step Annealing | 1.45 nm arc-discharge DWCNTs | C60 | 1500 | 46 | [5] |
| Multi-step Annealing | 1.33 nm eDIPS SWCNTs | C60 | 1500 | 28 | [5] |
| Low-Temperature Annealing | >0.95 nm SWCNTs | Ammonium Deoxycholate (ADC) | 400 | High fraction confirmed by Raman | [1][2][3] |
Experimental Protocols
Protocol 1: Low-Temperature Synthesis of Carbyne in SWCNTs
This protocol is a simplified representation of the method described by Liu et al. (2023).
-
SWCNT Dispersion: Disperse SWCNTs in an aqueous solution of ammonium deoxycholate (ADC).
-
Film Formation: Create a thin film of the SWCNT-ADC dispersion by filtration through an anodic aluminum oxide (AAO) membrane.
-
Annealing: Place the SWCNT-ADC film in a tube furnace and anneal at 400°C for 1.5 hours under a constant flow of argon gas (300 sccm).[1]
-
Characterization: The resulting confined carbyne within the SWCNTs (CC@SWCNT) can be characterized using Raman spectroscopy.
Protocol 2: General Steps for Fischer Carbyne Synthesis
This is a generalized procedure based on common methods for Fischer carbene and carbyne synthesis.
-
Formation of the Acyl "ate" Complex: React a metal carbonyl complex (e.g., Cr(CO)₆, Mo(CO)₆, W(CO)₆) with an organolithium reagent (RLi) in an appropriate solvent (e.g., THF) at low temperature. This forms an anionic acyl "ate" complex.[9]
-
Alkylation: Quench the "ate" complex with an alkylating agent, such as trimethyloxonium tetrafluoroborate (Me₃OBF₄), to form the Fischer carbene complex.[9]
-
Conversion to Carbyne: Treat the Fischer carbene complex with a Lewis acid, such as boron tribromide (BBr₃), to abstract the alkoxy group and form the Fischer carbyne complex.[7]
-
Purification: The crude product is purified by washing with a non-polar solvent (e.g., pentane) and can be further purified by column chromatography on silica gel.[7]
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. researchgate.net [researchgate.net]
- 5. Systematic Optimization of the Synthesis of Confined Carbyne - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Questions and Answers on Current Good Manufacturing Practice Requirements | Laboratory Controls | FDA [fda.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. ganintegrity.com [ganintegrity.com]
- 9. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 10. Recent advances in carbon nanotubes as delivery systems for anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biocompatibility and drug delivery systems - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Stability Studies Needed to Define the Handling and Transport Conditions of Sensitive Pharmaceutical or Biotechnological Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Navigating Regulatory Compliance in Pharmaceutical Technology - Qualifyze [qualifyze.com]
- 15. Regulatory pathways and guidelines for nanotechnology-enabled health products: a comparative review of EU and US frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quality of medicines questions and answers: Part 2 | European Medicines Agency (EMA) [ema.europa.eu]
- 17. gmpsop.com [gmpsop.com]
- 18. scispace.com [scispace.com]
Carbyne Chain Stabilization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for preventing cross-linking in carbyne chains during experimental synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My carbyne chains are exhibiting significant cross-linking and aggregation despite synthesis under inert conditions. What are the primary causes and how can I mitigate this?
A1: Cross-linking in carbyne chains is a common issue stemming from their high reactivity.[1][2] The primary cause is the close proximity of chains, which allows for inter-chain reactions.[3] Here are the main strategies to prevent this:
-
Encapsulation: Confining carbyne chains within single-walled or double-walled carbon nanotubes (SWCNTs or DWCNTs) is a highly effective method.[4][5][6][7] The nanotube acts as a protective sheath, physically isolating the chains.[3][7]
-
End-capping with Bulky Groups: Attaching large, sterically hindering functional groups to the ends of the polyyne chains increases the distance between them, preventing them from reacting.[6][8][9]
-
Formation of Polyrotaxanes: Threading the carbyne precursor (polyyne) through macrocyclic molecules to create a mechanically interlocked structure, known as a rotaxane, can shield the chain from interaction with others.[2][8][10][11]
Troubleshooting Flowchart: Addressing Carbyne Cross-Linking
Caption: A troubleshooting guide for carbyne chain cross-linking.
Q2: I am using bulky end-caps, but still observe some degree of polymerization. How do I choose the most effective end-cap?
A2: The effectiveness of an end-cap is primarily determined by its steric bulk. If you are still observing cross-linking, the end-groups may not be large enough to sufficiently shield the carbyne chain. Consider switching to more sterically demanding groups.
| End-Cap Group | Achieved Polyyne Length (Number of sp Carbon Atoms) | Reference |
| Tris(3,5-di-t-butylphenyl)methyl | 44 | Chalifoux & Tykwinski, 2010[6] |
| 3,5-bis(3,5-di-tert-butylphenyl)pyridyl | 48 | Eisler et al., 2005[8][9] |
| Supertrityl | Up to 24 | Anderson et al., 2016[11] |
| Triethylsilyl | Varies | Various Sources[6] |
| tert-Butyl | Varies | Bohlmann et al., 1950s; Various Sources[6][12] |
Q3: How can I experimentally verify that my carbyne chains are successfully encapsulated within carbon nanotubes?
A3: A combination of characterization techniques is necessary to confirm successful encapsulation:
-
Transmission Electron Microscopy (TEM): Provides direct visual evidence of the linear carbon chains inside the nanotubes.
-
Raman Spectroscopy: The Raman spectrum of encapsulated carbyne will show characteristic peaks that are shifted compared to unencapsulated chains or empty nanotubes. The confined environment affects the vibrational modes of the carbyne.
-
X-ray Diffraction (XRD): Can be used to analyze the crystal structure of the resulting material, confirming the presence of carbyne within the nanotube lattice.[13][14]
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Route to Carbyne: Scientists Create Ultra-Long 1D Carbon Chains | Sci.News [sci.news]
- 5. First proof of stable ultra-long 1D carbon chains [mpsd.mpg.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New Method Stabilizes Carbyne for Next-Gen Electronics | Technology Networks [technologynetworks.com]
- 8. researchgate.net [researchgate.net]
- 9. On-surface synthesis and characterization of polyynic carbon chains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polyyne [3]Rotaxanes: Synthesis via Dicobalt Carbonyl Complexes and Enhanced Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Advances in Polyynes to Model Carbyne. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Confined linear carbon chains as a route to bulk carbyne - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing temperature for carbyne synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in carbyne synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing carbyne, and how do their temperature requirements differ?
A1: The main methods for synthesizing stable carbyne involve its encapsulation within carbon nanotubes (CNTs). The temperature requirements vary significantly depending on the type of CNT used:
-
High-Temperature High-Vacuum (HTHV) Synthesis: This method is typically used for synthesizing carbyne within double-walled carbon nanotubes (DWCNTs) and multi-walled carbon nanotubes (MWCNTs). It involves annealing at temperatures generally ranging from 900°C to 1600°C.[1][2][3] This process facilitates the growth of ultralong confined carbyne chains.[1][4]
-
Low-Temperature Synthesis: This approach has been developed for single-walled carbon nanotubes (SWCNTs), which are less thermally stable.[1][4] A notable low-temperature method involves the annealing of SWCNTs containing a surfactant precursor, such as ammonium deoxycholate (ADC), at around 400°C.[1][4][5]
-
Plasma Jet Synthesis: This technique utilizes a spatially localized plasma jet to simultaneously grow MWCNTs and encapsulate carbyne within them. The formation of carbyne is mediated by the localized heat flux, with higher energy discharges promoting better structural ordering.[6]
-
Laser-Assisted Synthesis: Laser ablation in liquid environments can be used to produce linear carbon chains. The stability and length of the carbyne chains are influenced by factors like the laser irradiation time and the surrounding molecular environment.[7]
Q2: Why is carbyne synthesized inside carbon nanotubes?
A2: Carbyne, a one-dimensional chain of carbon atoms, is extremely unstable and reactive in its free state.[8][9] Encapsulating carbyne chains within the hollow core of carbon nanotubes provides a protective environment that stabilizes their structure and prevents them from bending or reacting with other chains.[1][8] This confinement allows for the synthesis of long, stable carbyne chains that can be studied and potentially used in various applications.[1][9] The interaction between the carbyne chain and the nanotube wall is typically a gentle van der Waals force, which helps to keep the carbyne in place without forming chemical bonds.[8]
Q3: What is the significance of the Raman spectroscopy "CC-mode" in carbyne synthesis?
A3: The "CC-mode" (Confined Carbyne mode) in Raman spectroscopy is a characteristic vibrational peak that confirms the presence of carbyne chains within the carbon nanotubes.[1][4] The position of this peak, typically observed around 1850-1870 cm⁻¹, can provide information about the properties of the carbyne, such as its interaction with the host nanotube.[1][2][4] A stronger CC-mode peak relative to the G-band of the host nanotube generally indicates a higher yield of carbyne synthesis.[1][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no carbyne yield (weak or absent CC-mode in Raman) | Inadequate precursor filling in CNTs. | For high-temperature methods, ensure proper filling of CNTs with a carbonaceous precursor like C₆₀ fullerenes to provide sufficient feedstock for carbyne growth.[2][3] |
| Incorrect annealing temperature. | Optimize the annealing temperature for your specific CNT host. For eDIPS nanotubes, for instance, the optimal temperature is around 1580°C.[3] For SWCNTs with ADC precursor, 400°C is effective.[1][4] | |
| Unsuitable CNT diameter. | The diameter of the host CNT is crucial. For low-temperature synthesis in SWCNTs, diameters greater than 0.95 nm have shown high efficiency.[1][4] | |
| Insufficient annealing time. | Ensure the annealing duration is sufficient for precursor decomposition and carbyne formation. A common duration for low-temperature synthesis is 1.5 hours.[1][4] | |
| Damage to SWCNT structure during synthesis | High annealing temperatures. | SWCNTs are not stable at the high temperatures (>900°C) used for carbyne synthesis in DWCNTs.[1][4] Utilize a low-temperature method (e.g., 400°C with a suitable precursor) to prevent damage.[1][4] |
| Inconsistent results between batches | Variations in precursor filling. | Standardize the precursor filling procedure to ensure consistent loading in the CNTs. |
| Non-uniform heating. | Ensure uniform temperature distribution within the furnace during annealing. | |
| Residual gas in the vacuum chamber. | A high vacuum is crucial for high-temperature synthesis. Residual gases can lead to the destruction of carbyne.[3] Consider repeating the annealing step with an intermediate oxidation step to potentially increase the yield.[2][3] |
Quantitative Data Summary
Table 1: Temperature Parameters for Carbyne Synthesis Methods
| Synthesis Method | Host Material | Precursor | Temperature Range (°C) | Key Reference |
| High-Temperature High-Vacuum (HTHV) | DWCNTs | C₆₀ Fullerenes | 1300 - 1600 | [2][3] |
| High-Temperature High-Vacuum (HTHV) | DWCNTs | - | 900 - 1460 | [1][4] |
| Low-Temperature Annealing | SWCNTs | Ammonium Deoxycholate (ADC) | 400 | [1][4][5] |
| Plasma Jet Synthesis | Graphite Surface | - | Localized high heat flux | [6] |
| Laser-Assisted Synthesis | Colloidal Solution | Carbon Microparticles | ~300 K (for stabilization) | [7] |
Experimental Protocols
Detailed Methodology: Low-Temperature Synthesis of Carbyne in SWCNTs
This protocol is based on the method reported for synthesizing weakly confined carbyne inside large-diameter single-walled carbon nanotubes.[1][4]
1. Preparation of SWCNT-ADC Dispersion:
-
Disperse SWCNT powder (e.g., HiPco SWCNTs) using tip-sonication.
-
Separate semiconducting and metallic SWCNTs using liquid chromatography.
-
Replace the initial surfactant with ammonium deoxycholate (ADC) via ultrafiltration to obtain a SWCNT-ADC dispersion.
2. Film Formation:
-
Filter the SWCNT-ADC dispersion through an anodic aluminum oxide (AAO) membrane to create a thin SWCNT film.
3. Annealing and Carbyne Synthesis:
-
Place the SWCNT film on a silicon substrate and transfer it to a Chemical Vapor Deposition (CVD) chamber.
-
Heat the chamber to 400°C over a period of 1 hour and 15 minutes under an argon gas atmosphere.
-
Maintain the temperature at 400°C for 1 hour and 30 minutes.
-
During the annealing process, maintain a constant argon gas flow of 300 sccm and a pressure between 330-350 Pa.
-
After the annealing period, allow the system to cool down naturally to room temperature.
4. Characterization:
-
The resulting confined carbyne within SWCNTs (CC@SWCNT) can be characterized using Transmission Electron Microscopy (TEM) and Raman spectroscopy to confirm the presence and quality of the carbyne chains.[1][4]
Visualizations
Caption: Workflow for low-temperature carbyne synthesis in SWCNTs.
Caption: Key parameters and their impact on carbyne synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Systematic Optimization of the Synthesis of Confined Carbyne - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Low-Temperature Synthesis of Weakly Confined Carbyne Inside Single-Walled Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. New Method Stabilizes Carbyne for Next-Gen Electronics | Technology Networks [technologynetworks.com]
- 9. Synthesis and properties of confined carbyne and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilization of Carbyne at Room Temperature
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for overcoming the inherent instability of carbyne at room temperature.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for stabilizing carbyne at room temperature?
A1: The most successful strategies for stabilizing carbyne, a one-dimensional chain of carbon atoms, involve isolating the chains to prevent cross-linking and other reactions. The primary methods include:
-
Encapsulation within Carbon Nanotubes (CNTs): Confining carbyne chains within single-walled (SWCNTs) or double-walled carbon nanotubes (DWCNTs) provides a protective environment, preventing interaction between chains.[1][2] This is one of the most effective methods for producing long, stable carbyne chains.[3]
-
End-Capping: Attaching bulky chemical groups to the ends of the carbyne chains sterically hinders them from approaching each other and reacting.[4] Various organic and organometallic groups can be used for this purpose.
-
Matrix Isolation: Embedding carbyne chains within a solid matrix, such as a polymer, can also prevent cross-linking by physically separating the chains.[3]
Q2: What is the significance of the recent low-temperature synthesis method for carbyne?
A2: A recently developed low-temperature method for synthesizing carbyne inside SWCNTs at 400°C using ammonium deoxycholate (ADC) as a precursor is a significant advancement.[1][5] This method offers several advantages over traditional high-temperature techniques (typically >1500°C):
-
Higher Yield: It has been shown to produce a high fraction of confined carbyne.[1][5]
-
Preservation of SWCNT Structure: The lower temperature minimizes damage to the encapsulating SWCNTs.[1][5]
-
Simplified Process: It represents a more straightforward and potentially more scalable approach to carbyne synthesis.[1][6]
Q3: How does the diameter of the carbon nanotube affect the stability of encapsulated carbyne?
A3: The diameter of the host carbon nanotube is a critical parameter. For the low-temperature synthesis using ADC, SWCNTs with diameters greater than 0.95 nm are required for successful carbyne formation.[1][5] In high-temperature methods, the interaction between the carbyne chain and the host nanotube stabilizes the chain.[2] The specific geometry of the inner host tube can influence the properties of the confined carbyne.
Q4: Can carbyne be stabilized without encapsulation?
A4: Yes, end-capping is a viable strategy for stabilizing carbyne chains without encapsulation. By attaching large, bulky groups to the termini of the polyyne chains, cross-linking reactions can be prevented.[4] This method is crucial for studying the intrinsic properties of carbyne without the influence of a host nanotube and for applications where the chains need to be accessible.
Troubleshooting Guides
Low-Temperature Synthesis inside SWCNTs
Issue: Low or no yield of confined carbyne.
| Potential Cause | Troubleshooting Step |
| Incorrect Annealing Temperature | The optimal annealing temperature for the ADC precursor method is 400°C. Temperatures below 350°C may be insufficient for the decomposition of ADC into carbyne, while temperatures around 500°C have been shown to decrease the yield.[1] |
| Inappropriate SWCNT Diameter | For the low-temperature ADC method, SWCNTs with a diameter greater than 0.95 nm are necessary to accommodate the precursor molecules and facilitate carbyne formation.[1][5] Verify the diameter distribution of your SWCNT sample. |
| Insufficient Precursor Loading | Ensure adequate loading of the ammonium deoxycholate precursor into the SWCNTs. The precursor needs to be inside the nanotubes to form confined carbyne. |
| Poor Quality of SWCNTs | The presence of significant amorphous carbon or other impurities in the SWCNT sample can hinder the synthesis process. Use high-purity, well-characterized SWCNTs. |
High-Temperature Synthesis inside CNTs
Issue: Low yield of confined carbyne.
| Potential Cause | Troubleshooting Step |
| Suboptimal Annealing Temperature | The optimal annealing temperature can vary depending on the type of CNT host. For eDIPS host tubes, temperatures around 1580°C have been found to be optimal.[7] A systematic optimization of the annealing temperature for your specific CNTs is recommended. |
| Insufficient Carbon Feedstock | The growth of carbyne is dependent on the availability of a carbon source inside the nanotubes.[7] Consider filling the CNTs with a carbonaceous precursor like C60 fullerenes to increase the yield.[7] |
| Single-Step Annealing | A multi-step annealing process with an oxidation step in between can significantly improve the yield. The oxidation step can create defects that facilitate carbyne growth and provide additional carbon feedstock.[7] |
| Sample Inhomogeneity | Inhomogeneous samples can lead to inconsistent results. To get a reliable measure of yield, it is important to measure multiple spots on each sample.[7] |
End-Capped Carbyne Synthesis
Issue: Cross-linking and instability of carbyne chains.
| Potential Cause | Troubleshooting Step |
| Ineffective End-Capping Groups | The chosen end-capping groups may not be bulky enough to prevent intermolecular reactions. Select larger, more sterically hindering end groups. sp2-carbon end-groups are known to be effective.[4] |
| Incomplete End-Capping Reaction | Ensure the end-capping reaction goes to completion. This may involve optimizing reaction time, temperature, and stoichiometry of reactants. Characterize the product to confirm complete capping of the chains. |
| Reactive Environment | Even with end-caps, carbyne can be sensitive to air and moisture. Perform synthesis and handling in an inert atmosphere (e.g., under argon or nitrogen). |
Quantitative Data Summary
The following table summarizes key quantitative data from different carbyne stabilization and synthesis experiments.
| Parameter | Low-Temperature Synthesis (ADC in SWCNT) | High-Temperature Synthesis (in DWCNT) | End-Capped Polyyne |
| Stabilization Method | Encapsulation | Encapsulation | End-capping |
| Typical Synthesis Temperature | 400°C[1][5] | 1300°C - 1600°C[7] | Varies (often room temp.) |
| Host/Matrix Material | SWCNTs (>0.95 nm diameter)[1][5] | DWCNTs | Not applicable |
| Precursor | Ammonium deoxycholate (ADC)[1] | C60 fullerenes, other carbon sources[7] | Acetylenic compounds |
| Reported Max. Chain Length | Long chains confirmed by strong Raman signal[1] | > 6,400 carbon atoms | Up to 44 carbon atoms |
| Key Characterization | Raman Spectroscopy (CC-mode at 1860-1870 cm⁻¹)[1] | Raman Spectroscopy, TEM, XRD | NMR, Mass Spec., X-ray crystallography |
Experimental Protocols
Protocol 1: Low-Temperature Synthesis of Confined Carbyne in SWCNTs
This protocol is based on the method using ammonium deoxycholate (ADC) as a precursor.[1][5]
Materials:
-
SWCNTs with a diameter > 0.95 nm
-
Ammonium deoxycholate (ADC)
-
Silicon substrate
-
Argon gas
Equipment:
-
Chemical Vapor Deposition (CVD) chamber or tube furnace
-
Mass flow controller
-
Vacuum pump
Procedure:
-
Sample Preparation: Disperse SWCNTs on a silicon substrate.
-
Precursor Loading: Expose the SWCNTs to a solution of ADC to allow for filling of the nanotubes. Dry the sample thoroughly.
-
Annealing:
-
Place the substrate in the CVD chamber.
-
Purge the chamber with Argon gas.
-
Ramp the temperature to 400°C over approximately 1 hour and 15 minutes.
-
Hold the temperature at 400°C for 1 hour and 30 minutes.
-
Maintain an Argon flow of 300 sccm and a pressure of 330-350 Pa.
-
-
Cooling: Allow the system to cool down to room temperature naturally under Argon flow.
-
Characterization: The resulting confined carbyne can be characterized using Raman spectroscopy, looking for the characteristic carbyne peak around 1860-1870 cm⁻¹.
Protocol 2: High-Temperature Synthesis of Confined Carbyne in DWCNTs
This protocol describes a general method for high-temperature synthesis, which can be optimized for specific CNT hosts.[7]
Materials:
-
SWCNTs or DWCNTs
-
(Optional) C60 fullerenes as a carbon precursor
-
Air
Equipment:
-
High-vacuum furnace
-
Raman spectrometer
Procedure:
-
(Optional) Precursor Filling: If using a precursor, fill the CNTs with C60 by heating the CNTs and fullerenes together in a sealed, evacuated ampoule (e.g., 12 hours at 550°C).
-
First Annealing Step:
-
Place the CNT sample (with or without precursor) in the high-vacuum furnace.
-
Anneal at a high temperature (e.g., 1300°C - 1500°C) under high vacuum for 1-2 hours. This step can form inner walls in SWCNTs, creating DWCNTs.
-
-
Oxidation Step:
-
Remove the sample from the furnace.
-
Oxidize the sample in air at a controlled temperature (e.g., 500°C for 1 hour at 600 mbar). This step opens the end-caps of the inner tubes and can create defects that promote carbyne growth.
-
-
Second Annealing Step:
-
Return the sample to the high-vacuum furnace.
-
Anneal again at a high temperature (e.g., 1500°C - 1580°C) under high vacuum for 1 hour. This step facilitates the growth of carbyne chains.
-
-
Characterization: Analyze the sample using Raman spectroscopy to identify the carbyne peak (typically around 1850 cm⁻¹) and evaluate the yield.
Visualizations
Caption: Low-temperature synthesis workflow for confined carbyne.
Caption: High-temperature, multi-step synthesis of confined carbyne.
Caption: Logical relationship of carbyne stabilization strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nitrogen Doping of Confined Carbyne - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In situ synthesis of polyynes in a polymer matrix via pulsed laser ablation in a liquid - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00545B [pubs.rsc.org]
- 4. Carbyne: from the elusive allotrope to stable carbon atom wires | MRS Communications | Cambridge Core [cambridge.org]
- 5. Low-Temperature Synthesis of Weakly Confined Carbyne Inside Single-Walled Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psu.edu [psu.edu]
- 7. Systematic Optimization of the Synthesis of Confined Carbyne - PMC [pmc.ncbi.nlm.nih.gov]
Carbyne Synthesis Technical Support Center
Welcome to the Technical Support Center for Carbyne Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and stability of carbyne in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in synthesizing carbyne, and how can it be overcome?
A1: The primary challenge in carbyne synthesis is its extreme instability. Long chains of sp-hybridized carbon atoms are highly reactive and prone to cross-linking or reacting with other molecules. The most effective method to overcome this is through confined synthesis, where carbyne is grown inside protective nanostructures like carbon nanotubes (CNTs). This encapsulation prevents the carbyne chain from interacting with its environment and other chains, thus stabilizing it. A recent breakthrough involves the synthesis of carbyne within single-walled carbon nanotubes (SWCNTs) at a relatively low temperature (400 °C), which has been shown to produce high yields of stable carbyne.
Q2: What are the main methods for synthesizing carbyne, and which one offers the highest yield?
A2: The main methods for synthesizing long-chain carbyne are:
-
Confined Synthesis within Carbon Nanotubes: This is currently the most promising method for high yields of stable carbyne. It can be further divided into:
-
Low-Temperature Annealing with Precursors: Using precursors like ammonium deoxycholate (ADC) inside SWCNTs allows for synthesis at temperatures as low as 400 °C, resulting in a high fraction of carbyne.
-
High-Temperature High-Vacuum Annealing: This method involves heating CNTs (often double-walled, DWCNTs) to very high temperatures to form carbyne from residual carbon sources or intentionally introduced precursors. Yields can be systematically optimized by controlling parameters like temperature and annealing steps.
-
Arc-Discharge Method: This method can produce carbyne within multi-walled CNTs but offers less control over the final product.
-
-
Synthesis of Polyyne Chains: Polyyne chains are finite-length analogues of carbyne and are often synthesized as model systems. Their synthesis typically involves organic chemistry techniques, and while it allows for precise control over the length and end-caps, the yields of very long, stable chains are often low.
-
Fischer and Schrock Carbyne Complexes: These are organometallic compounds containing a metal-carbon triple bond. While not producing pure carbyne chains, their synthesis is well-established and important in the context of organometallic chemistry.
Currently, confined synthesis within CNTs, particularly the low-temperature method with precursors, appears to offer the highest potential for large-scale, high-yield production of stable carbyne.
Q3: How critical is the choice of precursor for carbyne synthesis within CNTs?
A3: The choice of precursor is critical for improving the yield of confined carbyne synthesis. The presence of a carbonaceous feedstock inside the host nanotubes is essential for carbyne growth. For instance, filling single-walled carbon nanotubes with C60 fullerenes as a precursor has been shown to increase the bulk yield of carbyne from 20% to 31% after high-temperature annealing.[1][2] More recently, the use of ammonium deoxycholate (ADC) has enabled high-efficiency synthesis at much lower temperatures.[3]
Q4: How can I characterize the yield of my carbyne synthesis?
A4: Raman spectroscopy is a primary and powerful tool for characterizing confined carbyne. The presence of a strong "carbyne mode" peak, typically between 1800 and 1900 cm⁻¹, is a key indicator. The intensity of this peak relative to the G-band of the host carbon nanotube can be used to estimate the fraction of carbyne in the sample. A novel yield determination model has been developed that analyzes distinct changes in the vibrational response of the host CNT due to the presence of the carbyne chain, allowing for a more quantitative assessment of the bulk yield.[1][4][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no carbyne peak in Raman spectrum | 1. Insufficient precursor: The host CNTs may not contain enough carbon feedstock for carbyne growth. 2. Incorrect annealing temperature: The temperature may be too low for precursor decomposition and carbyne formation, or too high, leading to carbyne degradation. 3. Inappropriate CNT host: The diameter of the host CNTs may not be suitable for carbyne growth and stabilization. | 1. Introduce a precursor: Fill the CNTs with a suitable carbonaceous precursor such as C60 fullerenes or use a method that incorporates a precursor like ammonium deoxycholate (ADC).[1][2][3] 2. Optimize annealing temperature: For high-temperature synthesis, the optimal temperature can vary depending on the CNT host, but is often around 1580°C.[1] For the low-temperature ADC method, 400°C has been shown to be effective.[3] 3. Select appropriate CNTs: For confined synthesis, SWCNTs with a diameter greater than 0.95 nm have been used successfully in the low-temperature method.[3] |
| Inconsistent or non-uniform carbyne yield across the sample | Uneven distribution of precursor: The precursor material may not be uniformly distributed within the CNT sample. | Improve precursor filling process: Ensure a homogenous mixture of the precursor and CNTs before the annealing process. For methods involving filtration, be aware that some precursor might be washed away, leading to variability. |
| Degradation of carbyne product over time | Instability of unconfined carbyne: If carbyne is not properly encapsulated within a stabilizing host, it is highly reactive and will degrade. | Ensure complete encapsulation: Use synthesis methods that promote the growth of carbyne chains fully within the protective shell of carbon nanotubes. Avoid harsh post-synthesis treatments that could damage the CNTs and expose the carbyne. |
| Low overall yield despite observing a carbyne peak | 1. Limited filling efficiency: Not all CNTs in the sample may be filled with the precursor. 2. Competing degradation processes: During high-temperature annealing, carbyne formation competes with degradation due to residual gases in the furnace. | 1. Optimize precursor filling: Experiment with different precursor concentrations and filling methods to maximize the number of filled CNTs. 2. Optimize annealing cycles: Multiple annealing steps can increase the bulk yield. For some CNT hosts, up to four annealing steps have been shown to maximize the yield before degradation processes begin to dominate.[1] |
Quantitative Data on Carbyne Synthesis Yield
The following table summarizes available quantitative data on the yield of carbyne synthesis. It is important to note that direct comparison between different methods can be challenging due to variations in experimental conditions and yield determination methodologies.
| Synthesis Method | Host Material | Precursor | Key Synthesis Condition(s) | Reported Yield/Efficiency |
| High-Temperature Annealing | 1.45 nm arc-discharge SWCNTs | None | Annealing | Bulk Yield: 20%[1][2] |
| High-Temperature Annealing | 1.45 nm arc-discharge SWCNTs | C60 Fullerenes | Annealing | Bulk Yield: 31%[1][2] |
| High-Temperature Annealing (Optimized) | 1.45 nm arc-discharge SWCNTs | C60 Fullerenes | Four annealing steps | Bulk Yield: up to 46%[1] |
| Low-Temperature Annealing | SWCNTs (>0.95 nm diameter) | Ammonium Deoxycholate (ADC) | Annealing at 400 °C | "High fraction of CC", "High efficiency" (Specific percentage not reported)[3] |
| Fischer Carbyne Synthesis | Tungsten Carbonyl Complex | Not Applicable | Reaction with organolithium and subsequent abstraction | 77-80% for a specific Molybdenum complex[6] |
| Polyyne Synthesis (via Alkyne Metathesis) | Not Applicable | Diyne precursors | Molybdenum catalysts | 59-97% for specific triyne products[7] |
Experimental Protocols
Detailed Protocol: Low-Temperature Synthesis of Carbyne in SWCNTs using ADC Precursor
This protocol is based on the method reported for the high-efficiency synthesis of weakly confined carbyne.[3]
1. Materials and Reagents:
-
Single-Walled Carbon Nanotubes (SWCNTs) with a diameter range suitable for carbyne growth (e.g., >0.95 nm).
-
Ammonium Deoxycholate (ADC) solution (e.g., 2% w/v in deionized water).
-
Anodic Aluminum Oxide (AAO) membrane for filtration.
-
Argon gas (high purity).
-
Tube furnace.
2. Procedure:
-
Dispersion: Disperse the SWCNTs in the ADC solution using sonication until a homogenous suspension is achieved.
-
Filtration: Filter the SWCNT-ADC dispersion through an AAO membrane to form a thin film of SWCNTs filled with ADC.
-
Drying: Carefully dry the SWCNT film on the AAO membrane.
-
Annealing:
-
Place the dried SWCNT film in a quartz tube inside a tube furnace.
-
Purge the tube with high-purity argon gas (e.g., 300 sccm) for a sufficient time to remove all oxygen.
-
Heat the furnace to 400 °C at a controlled ramp rate.
-
Hold the temperature at 400 °C for 1.5 hours under a continuous argon flow.
-
After 1.5 hours, turn off the furnace and allow it to cool down to room temperature naturally under the argon atmosphere.
-
-
Characterization:
-
The resulting film of carbyne-containing SWCNTs (CC@SWCNT) can be carefully removed from the AAO membrane.
-
Characterize the sample using Raman spectroscopy to confirm the presence and quality of the synthesized carbyne.
-
Diagram of the Low-Temperature Synthesis Workflow:
Caption: Workflow for the low-temperature synthesis of carbyne within SWCNTs.
Signaling Pathways and Logical Relationships
Logical Relationship for Optimizing High-Temperature Carbyne Synthesis:
This diagram illustrates the decision-making process for optimizing the yield of carbyne synthesized via high-temperature annealing.
Caption: Decision tree for improving high-temperature carbyne synthesis yield.
References
- 1. Systematic Optimization of the Synthesis of Confined Carbyne - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Low-Temperature Synthesis of Weakly Confined Carbyne Inside Single-Walled Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phaidra.univie.ac.at [phaidra.univie.ac.at]
- 5. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. chemrxiv.org [chemrxiv.org]
Carbyne Chain Synthesis: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with carbyne chain synthesis. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing carbyne chains?
A1: The primary methods for synthesizing carbyne chains, particularly long and stable chains, involve confinement within carbon nanotubes (CNTs). The two main approaches are:
-
High-Temperature High-Vacuum (HTHV) Annealing: This is a prevalent method that involves heating carbon precursors (such as C60 fullerenes) inside double-walled carbon nanotubes (DWCNTs) to temperatures typically ranging from 1500°C to 1600°C under high vacuum.[1]
-
Low-Temperature Synthesis: This method is particularly useful for synthesizing carbyne within more fragile single-walled carbon nanotubes (SWCNTs). It utilizes precursor molecules like ammonium deoxycholate (ADC) that decompose at lower temperatures, around 400°C, to form carbyne chains.[2][3][4]
Q2: What are the typical defects observed in carbyne chains?
A2: Common defects in carbyne chains include:
-
Chain Instability: Carbyne is inherently unstable and can easily bend or snap.[2][3]
-
Kinking: The linear chain can develop step-like defects or kinks.[5]
-
Cross-linking: Individual carbyne chains can react with each other, forming intermolecular bonds. This is more likely to occur for chains longer than eight carbon atoms.
-
Low Yield: Insufficient formation of carbyne chains within the host nanotubes.
Q3: How can I characterize the carbyne chains and identify defects?
A3: Raman spectroscopy is a primary and powerful tool for characterizing confined carbyne chains.[6] Key spectral features to note are:
-
The Carbyne Mode (C-mode): A strong peak typically appearing between 1790 cm⁻¹ and 1870 cm⁻¹. The exact position is sensitive to the diameter of the host carbon nanotube; larger diameters result in a higher frequency peak.[2][3][7]
-
Defect-Related Bands: The presence of defects can lead to the appearance of a "D-band" in the Raman spectrum and cause broadening or splitting of other bands.[8]
-
Anti-Stokes/Stokes Ratio: This ratio can be used for local temperature sensing of the carbyne chain.[9]
Transmission Electron Microscopy (TEM) can also be used for direct visualization of the carbyne chains within the nanotubes.
Troubleshooting Guides
Issue 1: Low Yield of Carbyne Chains
Symptoms:
-
Weak or absent carbyne mode (1790-1870 cm⁻¹) in the Raman spectrum.
-
Low ratio of the carbyne mode intensity to the CNT G-band intensity.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Carbon Precursor | Increase the filling of the carbon nanotubes with a suitable precursor like C60 fullerenes. Pre-treatment of CNTs by oxidation in air (e.g., 450°C for 30 min) can open the end-caps for better filling.[1] |
| Suboptimal Annealing Temperature | For HTHV synthesis, optimize the annealing temperature. A systematic study has shown that for a specific setup, the optimal temperature was around 1580°C. It is recommended to perform a temperature series in 20°C increments (e.g., from 1500°C to 1600°C) to find the optimal condition for your system. |
| Residual Gas in Furnace | Ensure a high vacuum is maintained during HTHV annealing, as residual gases can etch or destroy the carbyne chains.[1] |
| Inappropriate Host Nanotube Diameter | The diameter of the host carbon nanotube is crucial. For HTHV, smaller diameter inner tubes of DWCNTs are often effective. For low-temperature synthesis, larger diameter SWCNTs (>0.95 nm) have been shown to be successful.[2][3] |
Issue 2: Presence of Defects (Kinking, Cross-linking)
Symptoms:
-
Broadening or splitting of the carbyne mode in the Raman spectrum.
-
Appearance of a significant D-band in the Raman spectrum.[8]
-
Inconsistent chain properties observed through characterization.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| High Annealing Temperature | For HTHV, excessively high temperatures can lead to defects and damage to the host CNTs, especially for SWCNTs. Consider reducing the temperature or switching to a low-temperature synthesis method.[2] |
| Unsuitable Host Nanotube | The confinement provided by the nanotube is critical for stability. Ensure the use of high-quality, structurally sound carbon nanotubes. The interaction with the nanotube walls prevents cross-linking. |
| Chain Length | Longer carbyne chains are more prone to kinking and cross-linking. While the goal is often long chains, be aware that stability may decrease with length. |
| Chemical Environment | The presence of certain molecules can influence stability. Ensure a clean synthesis environment. |
Experimental Protocols
High-Temperature High-Vacuum (HTHV) Annealing for Carbyne Synthesis in DWCNTs
Objective: To synthesize long carbyne chains within double-walled carbon nanotubes using a high-temperature annealing process.
Methodology:
-
CNT Preparation and Filling:
-
Start with high-quality DWCNTs.
-
To open the end-caps of the DWCNTs, perform an oxidation step by heating the nanotubes in air at approximately 450°C for 30 minutes.[1]
-
Fill the opened DWCNTs with a carbon precursor, such as C60 fullerenes. This can be done by placing the opened DWCNTs and the C60 powder in a sealed ampoule under vacuum and heating at around 550°C for several hours to facilitate the sublimation and encapsulation of C60.[1]
-
-
High-Temperature Annealing:
-
Place the precursor-filled DWCNTs in a high-temperature furnace.
-
Evacuate the furnace to a high vacuum (<10⁻⁵ mbar).
-
Increase the temperature to the target annealing temperature. A systematic optimization can be performed in 20°C increments between 1500°C and 1600°C.
-
Maintain the target temperature for a set duration, typically 1 hour.
-
After annealing, allow the furnace to cool down to room temperature under vacuum.
-
-
Characterization:
-
Analyze the resulting material using Raman spectroscopy to confirm the presence and quality of the carbyne chains.
-
Low-Temperature Synthesis of Carbyne in SWCNTs
Objective: To synthesize carbyne chains within single-walled carbon nanotubes at a lower temperature to avoid damage to the host nanotubes.[2][3][4]
Methodology:
-
Precursor Encapsulation:
-
Disperse SWCNTs in a solution containing a suitable precursor, such as ammonium deoxycholate (ADC).
-
Ensure the precursor molecules are encapsulated within the SWCNTs. This can be facilitated by sonication and subsequent filtration and drying to create a film of SWCNTs containing the precursor.
-
-
Low-Temperature Annealing:
-
Place the SWCNT film containing the precursor in a furnace.
-
Heat the sample to 400°C under an inert atmosphere (e.g., argon).[2][3]
-
Maintain this temperature for approximately 1.5 hours to allow for the decomposition of the precursor and the formation of carbyne chains.[2]
-
Cool the sample down to room temperature under the inert atmosphere.
-
-
Characterization:
Quantitative Data
Table 1: Effect of Precursor Filling on Carbyne Yield
| Sample | Precursor | Bulk Yield |
| Unfilled DWCNTs | Intrinsic amorphous carbon | 20% |
| C60-filled DWCNTs | C60 Fullerenes | 31% |
| (Data adapted from a systematic optimization study.[1]) |
Table 2: Influence of Annealing Temperature on Carbyne Bulk Yield
| Annealing Temperature (°C) | Relative Bulk Yield (Arbitrary Units) |
| 1500 | ~0.65 |
| 1520 | ~0.75 |
| 1540 | ~0.85 |
| 1560 | ~0.95 |
| 1580 | ~1.00 |
| 1600 | ~0.90 |
| (Data interpreted from graphical representations in a systematic optimization study. The yield is normalized to the maximum observed yield at 1580°C.) |
Visualizations
Caption: Troubleshooting workflow for low carbyne yield.
Caption: Logical pathway for analyzing carbyne defects via Raman spectroscopy.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The kinked structure and interchain van der Waals interaction of carbyne nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. Research Collection | ETH Library [research-collection.ethz.ch]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Carbyne Purification Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of carbyne samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized carbyne samples?
A1: Synthesized carbyne samples can contain a variety of impurities depending on the synthesis method. Common contaminants include:
-
Amorphous carbon: Non-crystalline carbonaceous material.
-
Other carbon allotropes: Such as sp²-hybridized carbon (e.g., graphene, carbon nanotubes if not the intended host) and polyhedral carbon.[1]
-
Residual catalysts: Metal nanoparticles (e.g., gold, cobalt, nickel) used during synthesis.[2][3]
-
Precursor and solvent residues: Unreacted starting materials, surfactants, or solvents from the synthesis process.[4][5]
-
Oxidative debris: Carboxylated carbonaceous fragments that can be generated during purification steps involving oxidation.
Q2: How can I stabilize carbyne during purification?
A2: Carbyne is notoriously unstable.[4][6] A primary method for stabilization is to synthesize and keep it within single-walled carbon nanotubes (SWCNTs).[4] The nanotube acts as a protective sheath, preventing the highly reactive carbyne chain from cross-linking with other chains. For freestanding carbyne, purification should be conducted under inert atmosphere and at low temperatures to minimize degradation.
Q3: Which analytical techniques are best for assessing carbyne purity?
A3: Raman spectroscopy is the preferred method for identifying and assessing the purity of carbyne.[7]
-
Confined Carbyne: Look for a strong characteristic peak, often referred to as the "C-mode" or "CC-mode," in the range of 1850-1870 cm⁻¹.[4][5]
-
Freestanding Carbyne: Characteristic Raman peaks are observed around 1050 cm⁻¹ and 2175 cm⁻¹. The absence or significant reduction of the D-band (around 1350 cm⁻¹) and G-band (around 1587 cm⁻¹) in the Raman spectrum can indicate a lower content of sp² carbon impurities.[1] Other useful techniques include X-ray Photoelectron Spectroscopy (XPS) to check for elemental impurities and Transmission Electron Microscopy (TEM) for visual confirmation of carbyne chains within nanotubes and to identify morphological impurities.
Troubleshooting Guides
Low Yield of Purified Carbyne
| Symptom | Possible Cause | Suggested Solution |
| Low overall yield after purification of confined carbyne. | Incomplete conversion of precursor to carbyne during thermal annealing. | Optimize annealing temperature and duration. A two-step annealing process can be more effective.[8][9] Ensure a high vacuum is maintained during annealing to prevent oxidative loss. |
| Insufficient carbon precursor within the host CNTs. | Fill the CNTs with a carbonaceous precursor like C60 fullerenes before annealing to increase the available carbon for chain formation.[8][9] | |
| Loss of sample during solvent washing. | Carbyne or carbyne-filled CNTs are partially soluble or form a fine suspension in the washing solvent. | Use a solvent in which carbyne has minimal solubility. Centrifuge at higher speeds or for a longer duration to pellet the sample. Consider using a membrane filter with an appropriate pore size to recover the product. |
| Poor recovery from chromatography column (HPLC/SEC). | Irreversible adsorption of carbyne onto the stationary phase. | Select a column with a stationary phase that has minimal interaction with carbon nanomaterials (e.g., silica-based columns for SEC, or specialized columns like COSMOSIL for HPLC).[10][11] Modify the mobile phase to reduce interaction; for example, by changing the solvent polarity or adding a surfactant. |
Sample Contamination After Purification
| Symptom | Possible Cause | Suggested Solution |
| Presence of amorphous carbon (high D and G bands in Raman). | Ineffective removal by solvent washing. | Perform an oxidation step in air at elevated temperatures (e.g., 450-500°C) to selectively burn off more reactive amorphous carbon. This is particularly effective for carbyne confined in more thermally stable CNTs.[8][9] |
| Residual metal catalyst particles observed in TEM/XPS. | Catalyst particles are encapsulated in graphitic carbon, preventing acid leaching. | A combination of oxidation to remove the protective carbon layer followed by acid washing is often effective. |
| Contamination with empty CNTs (for confined carbyne). | The purification method does not separate filled from unfilled nanotubes. | Use size-exclusion chromatography (SEC), which can separate nanotubes based on their properties, which may differ slightly between filled and unfilled tubes. |
Carbyne Degradation or Aggregation During Purification
| Symptom | Possible Cause | Suggested Solution |
| Disappearance or significant reduction of the carbyne Raman signal after purification. | Exposure to air, moisture, or high temperatures (for freestanding carbyne). | Handle the sample under an inert atmosphere (e.g., in a glovebox). Use degassed solvents and keep the sample at low temperatures whenever possible. |
| Harsh chemical treatments (e.g., strong acids). | Use milder purification conditions. If acid treatment is necessary, use a lower concentration and temperature, and minimize the exposure time. | |
| Sample aggregation or precipitation from solution. | The solvent is not suitable for maintaining a stable dispersion. | For carbyne-filled CNTs, use a surfactant-assisted dispersion in an aqueous solution. For freestanding carbyne, which is soluble in some organic solvents, ensure the solvent is appropriate and consider working at lower concentrations. |
| Changes in surface charge due to purification steps leading to instability. | Adjust the pH of the solution or the ionic strength of the buffer to stabilize the sample.[12][13] |
Quantitative Data on Purification Methods
The following table summarizes the available quantitative data on the yield of carbyne after specific purification steps. Data for solvent washing and chromatography methods are currently qualitative in the literature.
| Purification Method | Sample Type | Key Parameters | Reported Yield | Reference |
| Thermal Annealing | Unfilled SWCNTs | Single-step annealing | ~20% | [8][9] |
| Thermal Annealing with Precursor | C60-filled SWCNTs | Single-step annealing | ~31% | [8][9] |
| Multi-Step Thermal Annealing | C60-filled SWCNTs | 1300°C anneal -> oxidation -> 1500°C anneal | ~31% | [8][9] |
| Multi-Step Thermal Annealing | C60-filled SWCNTs | 1500°C anneal -> oxidation -> 1500°C anneal | ~35% | [8][9] |
Experimental Protocols
Protocol 1: Purification of Confined Carbyne by Thermal Annealing
This protocol is adapted from methods for synthesizing and purifying carbyne within SWCNTs.
-
Oxidation (Optional, for precursor filling):
-
Heat the as-synthesized SWCNTs in air at 450°C for 30 minutes. This step opens the end caps of the nanotubes.
-
-
Precursor Filling (Optional, to increase yield):
-
Mix the oxidized SWCNTs with a carbon precursor (e.g., C60 fullerenes).
-
Seal the mixture in an evacuated glass ampoule.
-
Heat at a temperature sufficient for sublimation of the precursor (e.g., 550°C for C60) for 12 hours to allow the precursor to fill the nanotubes.
-
-
Thermal Annealing:
-
Place the (filled or unfilled) SWCNTs in a high-vacuum furnace.
-
Evacuate the furnace to high vacuum (<10⁻⁶ mbar).
-
Heat the sample to the desired annealing temperature (e.g., 1300°C to 1600°C) and hold for 1-2 hours.
-
Cool the sample to room temperature under vacuum.
-
-
Multi-Step Annealing (Optional, for higher purity):
-
After the first annealing step, expose the sample to air at a controlled temperature (e.g., 500°C) for 1 hour to etch away amorphous carbon.
-
Repeat the high-vacuum annealing step at a potentially higher temperature (e.g., 1500°C).
-
Protocol 2: General Solvent Washing for Carbyne Samples
This is a general protocol that can be adapted based on the specific impurities present.
-
Solvent Selection: Choose a solvent in which the impurities are soluble, but the carbyne product is not. For freestanding carbyne, which has some solubility in organic solvents, this selection is critical. For carbyne-filled CNTs, mild organic solvents can be used to wash away amorphous carbon and residual precursors.
-
Washing Procedure:
-
Suspend the crude carbyne sample in the chosen solvent.
-
Agitate the suspension (e.g., by sonication or stirring) for a sufficient time to dissolve the impurities.
-
Separate the product from the solvent by centrifugation or filtration.
-
Repeat the washing steps with fresh solvent as necessary.
-
-
Drying: Dry the purified sample under vacuum to remove any residual solvent.
Protocol 3: Purification by Size-Exclusion Chromatography (SEC)
This protocol is conceptual for separating carbyne-filled CNTs from empty CNTs and other impurities of different sizes.
-
Sample Preparation: Disperse the crude sample in a suitable mobile phase, possibly with the aid of a surfactant to create a stable suspension.
-
Column and Mobile Phase Selection:
-
Column: Use a size-exclusion column with a pore size appropriate for the size of the CNTs being separated (e.g., silica-based columns with pore sizes ranging from 300 to 2000 Å).[10]
-
Mobile Phase: An aqueous buffer containing a surfactant (e.g., sodium dodecyl sulfate - SDS) is often used for CNT separation.[14]
-
-
Chromatography:
-
Equilibrate the column with the mobile phase.
-
Inject the prepared sample onto the column.
-
Elute the sample with the mobile phase at a constant flow rate. Larger particles (or more rigid ones, potentially carbyne-filled CNTs) are expected to elute first.
-
Collect fractions and analyze them (e.g., using Raman spectroscopy) to identify those containing purified carbyne.
-
Visualizations
References
- 1. aapco.org [aapco.org]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the bifunctional properties of paper-like carbyne-enriched carbon for maintenance-free self-powered systems - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. On-surface synthesis of carbyne: An sp-hybridized linear carbon allotrope | EurekAlert! [eurekalert.org]
- 7. phaidra.univie.ac.at [phaidra.univie.ac.at]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sepax-tech.com.cn [sepax-tech.com.cn]
- 11. researchgate.net [researchgate.net]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Gel Chromatography for Separation of Single-Walled Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the stability of carbyne for practical applications
Welcome to the Technical Support Center for Enhancing Carbyne Stability. This resource is designed for researchers, scientists, and drug development professionals working with carbyne. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental insights to assist with the practical challenges of stabilizing this revolutionary material.
Troubleshooting Guides
This section addresses specific issues that may arise during your carbyne stabilization experiments.
Issue 1: Low yield of encapsulated carbyne within Single-Walled Carbon Nanotubes (SWCNTs).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient precursor loading | Ensure SWCNTs are properly opened and purified before introducing the precursor (e.g., ammonium deoxycholate). Optimize the concentration of the precursor solution and the incubation time to allow for maximum diffusion into the nanotubes. | Increased precursor concentration within the SWCNTs, leading to a higher conversion rate to carbyne upon annealing. |
| Inappropriate annealing temperature | A low-temperature annealing process (around 400 °C) is reported to be effective for converting ammonium deoxycholate to carbyne without damaging the SWCNTs.[1] Verify your furnace's temperature calibration. Experiment with a temperature ramp and hold profile to find the optimal conversion conditions for your specific setup. | A strong carbyne peak (around 1860-1870 cm⁻¹) in the Raman spectrum, indicating successful and efficient synthesis.[1] |
| Incorrect SWCNT diameter | Studies indicate that SWCNTs with diameters greater than 0.95 nm are more effective for encapsulating and stabilizing carbyne.[1] Characterize the diameter distribution of your SWCNT batch using techniques like Atomic Force Microscopy (AFM) or Transmission Electron Microscopy (TEM). | Using SWCNTs with the appropriate diameter will provide a more suitable environment for carbyne formation and stability. |
Issue 2: Degradation of carbyne chains over time, even when encapsulated.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Exposure to air and humidity | Store encapsulated carbyne samples under an inert atmosphere (e.g., argon or nitrogen) or in a vacuum desiccator. Minimize exposure to ambient conditions during characterization. | Reduced degradation of carbyne chains, as evidenced by the stability of the carbyne-related Raman signal over time. |
| Photodegradation | Limit the exposure of your samples to high-intensity light, especially UV radiation. Use low laser power during Raman spectroscopy and other optical characterization techniques. | Minimized light-induced damage to the carbyne chains, preserving their structural integrity. |
| Residual catalyst particles | Ensure that the SWCNTs used for encapsulation are thoroughly purified to remove any residual metal catalyst particles from their synthesis, as these can be reactive. | A cleaner system with fewer potential sites for unwanted chemical reactions that could compromise carbyne stability. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for stabilizing carbyne for experimental use?
A1: The most widely reported and successful method to date is the encapsulation of carbyne chains within carbon nanotubes (CNTs).[2][3] Specifically, using single-walled carbon nanotubes (SWCNTs) as hosts and employing a low-temperature synthesis approach has been shown to produce stable, long chains of carbyne.[1][4] This method provides a protective environment that prevents the highly reactive carbyne from degrading.[4]
Q2: How can I confirm that I have successfully synthesized carbyne inside carbon nanotubes?
A2: The primary characterization technique is Raman spectroscopy. The presence of a strong peak in the range of 1800-1870 cm⁻¹ is a key indicator of confined carbyne.[1] The exact position of this peak can vary depending on the diameter of the host nanotube.[1] Transmission Electron Microscopy (TEM) can also be used for direct visualization of the carbon chains within the nanotubes.
Q3: Are there other methods to stabilize carbyne besides encapsulation?
A3: Yes, other methods have been explored, although they are less common for producing long, stable chains. These include:
-
End-capping: Terminating the ends of the carbyne chain with bulky molecular groups or metal atoms (e.g., platinum, gold, palladium) can enhance stability.[5][6]
-
Chemical Functionalization: Modifying the carbyne chain with side groups can, in theory, improve its stability, though this is a less developed area of research.
Q4: How long can I expect my stabilized carbyne sample to last?
A4: The stability of carbyne is highly dependent on the stabilization method and storage conditions. Halogenated carbyne atomic wires embedded in nanofibers have shown resistance to degradation for at least six months.[2] However, carbyne-enriched carbon layers exposed to dry air can exhibit rapid exponential decay with a time constant of about 0.58 hours.[7] For encapsulated carbyne, storage under an inert atmosphere is crucial for longevity.
Quantitative Data Summary
The following tables summarize the available quantitative data on carbyne stability. It is important to note that comprehensive experimental data on degradation rates and shelf-life remains limited in the scientific literature.
Table 1: Stability of Carbyne Under Different Conditions
| Stabilization Method | Conditions | Stability Metric | Value |
| Encapsulation in SWCNTs | Annealing at 1075 °C | Raman Signal | Still exists, albeit with reduced intensity[1] |
| Carbyne-enriched Carbon Layer | Exposure to dry air | Exponential decay time constant | 0.58 hours[7] |
| Halogenated Carbyne Atomic Wires | Embedded in nanofibers | Resistance to degradation | At least 6 months[2] |
Table 2: Theoretical Bandgap of Carbyne in Penta-Graphene Nanotubes (DFT Study)
| PGNT Chirality | PGNT Diameter (Å) | C@PGNT Bandgap (eV) | Isolated Carbyne Bandgap (eV) |
| (4,4) | 5.68 | 2.79 | 0.20 |
| (5,5) | 7.39 | 2.56 | 0.01 |
| (6,6) | 8.89 | 2.52 | 0.00 |
| (7,0) | 7.04 | 1.88 | 0.25 |
| (8,0) | 8.34 | 1.75 | 0.28 |
Experimental Protocols
Below are methodologies for key experiments based on available literature. These are intended as a guide and may require optimization for your specific experimental setup.
Protocol 1: Low-Temperature Synthesis of Carbyne Encapsulated in SWCNTs
This protocol is based on the conversion of ammonium deoxycholate (ADC) within SWCNTs.
1. Materials and Reagents:
- Purified, open-ended SWCNTs
- Ammonium deoxycholate (ADC)
- Deionized water
- Argon gas
2. Procedure:
- SWCNT Dispersion: Disperse the purified SWCNTs in deionized water through sonication.
- Surfactant Exchange: Replace the original surfactant with ADC through ultrafiltration.
- Film Formation: Create a thin film of the ADC-filled SWCNTs.
- Annealing: Anneal the SWCNT film at 400 °C for approximately 1.5 hours under a constant flow of argon gas (e.g., 300 sccm).[1]
3. Characterization:
- Confirm the presence of encapsulated carbyne using Raman spectroscopy, looking for a characteristic peak between 1860-1870 cm⁻¹.[1]
Protocol 2: Plasma Jet Synthesis of Carbyne in Multi-Walled Carbon Nanotubes (MWCNTs)
This method utilizes a spatially localized plasma jet to simultaneously grow MWCNTs and encapsulate carbyne.
1. Materials and Reagents:
- Graphite precursor
- Hydrogen gas
2. Procedure:
- Plasma Jet Setup: Utilize a capillary discharge jet to generate a localized plasma.
- Synthesis: Apply the plasma jet to a graphite precursor in a hydrogen atmosphere. The intense, localized energy facilitates the growth of MWCNTs with encapsulated carbyne.[3] The energy density of the plasma can be controlled to influence the quality and yield.[3]
3. Characterization:
- Use Raman spectroscopy to identify the characteristic carbyne peak.
- Employ Scanning Electron Microscopy (SEM) and TEM to analyze the morphology of the resulting carbyne@MWCNT structures.
Visualizations
Logical Relationship of Carbyne Stabilization Strategies
Caption: Overview of carbyne stabilization approaches.
Experimental Workflow for Carbyne Encapsulation in SWCNTs
Caption: Low-temperature synthesis of carbyne in SWCNTs.
References
- 1. Low-Temperature Synthesis of Weakly Confined Carbyne Inside Single-Walled Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Toward carbyne: Synthesis and stability of really long polyynes | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Substrate Interaction Effects on Carbyne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with carbyne. The focus is on addressing specific experimental issues related to minimizing the effects of substrate interaction, a critical challenge due to carbyne's inherent instability.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Fundamental Concepts
Q1: What is carbyne and why is it so unstable?
A1: Carbyne is a one-dimensional allotrope of carbon, consisting of a chain of sp-hybridized carbon atoms.[1] This structure can exist in two forms: polyyne, with alternating single and triple bonds, or cumulene, with consecutive double bonds.[1] Its extreme instability arises from its high reactivity and susceptibility to bending, which has historically limited its synthesis to short chains.[2][3] To overcome this, stabilization methods are necessary, often involving the introduction of sterically hindering end-groups or encapsulation within protective structures.[2]
Q2: Why is minimizing substrate interaction critical for studying carbyne?
A2: The remarkable predicted properties of carbyne, such as its immense tensile stiffness (reportedly twice that of graphene) and a tension-inducible band gap, are intrinsic to its ideal one-dimensional structure.[4][5] Substrate interactions can significantly alter carbyne's properties. For instance, the electronic and geometric structure of carbyne can change depending on the reactivity of the substrate surface.[6] Interactions with the substrate can range from weak van der Waals forces to strong chemical bonding, which can disrupt the linear chain, alter its electronic properties, and prevent the observation of its true, near-freestanding characteristics.[7][8]
Category 2: Synthesis & Substrate Selection
Q3: I am struggling to synthesize long, stable carbyne chains. What is the most effective method to minimize instability and substrate effects?
A3: The most successful and widely reported method for creating long, stable carbyne chains while minimizing substrate interaction is encapsulation within carbon nanotubes (CNTs). This technique, known as confined synthesis, forms a product referred to as "confined carbyne" (CC).[1][2] The nanotube acts as a nano-reactor and a protective sheath, preventing the carbyne chain from interacting with external substrates and other carbyne chains.[7][9] Ultralong chains, containing over 6000 carbon atoms, have been synthesized within double-walled carbon nanotubes (DWCNTs).[2][3]
Q4: My carbon nanotube (CNT) substrates are being damaged during synthesis. How can I prevent this?
A4: Damage to CNTs, particularly the more fragile single-walled carbon nanotubes (SWCNTs), is often caused by high-temperature synthesis methods like the high-temperature high-vacuum (HTHV) technique, which requires temperatures exceeding 900°C.[3] To mitigate this, a recently developed low-temperature method is recommended. This approach involves annealing SWCNTs containing a surfactant precursor, ammonium deoxycholate (ADC), at a much lower temperature of 400°C.[1][2][3] This temperature is sufficient to convert the precursor into carbyne without causing significant structural damage to the SWCNT host.[1][2]
Q5: My carbyne yield is very low. How can I improve the synthesis efficiency?
A5: Low yield can be addressed by optimizing the synthesis method. The low-temperature synthesis using ADC as a precursor inside SWCNTs has been reported to have high efficiency.[2][7] Raman mapping has shown that this method produces a uniform and high fraction of confined carbyne throughout the entire SWCNT film sample.[2][3] This technique is noted for simplifying the process and enhancing synthesis efficiency compared to older methods like arc-discharge or HTHV.[1][2]
Q6: How does the choice of substrate affect carbyne's structure and stability when not using encapsulation?
A6: Direct synthesis on substrates leads to significant interaction. On transition metal surfaces, the substrate's catalytic activity determines the carbyne's structure; non-active surfaces tend to yield a polyynic structure, while active catalyst surfaces favor a polycumulenic structure.[6] Specific metal interactions include:
-
Copper (Cu): Can increase the van der Waals interactions between adjacent carbyne chains.[8]
-
Platinum (Pt): Can be used to terminate and stabilize carbyne chains, particularly when synthesized on a graphene support.[4][8]
-
Nickel (Ni): Can lead to the formation of nickel carbide at temperatures around 350-375°C, indicating a strong chemical interaction.[8]
-
Hexagonal Boron Nitride (h-BN): While less studied for direct carbyne synthesis, h-BN is known as an ideal substrate for van der Waals epitaxy due to its atomic flatness and weak interactions, making it a promising candidate for minimizing substrate effects.[10][11]
Category 3: Characterization Issues
Q7: I am using Raman spectroscopy, but I don't see the characteristic carbyne peak. What could be the problem?
A7: The absence of a carbyne peak in the Raman spectrum could be due to several factors:
-
Synthesis Failure: The experimental conditions may not have been suitable for carbyne formation.
-
Strong Substrate Interaction: The interaction with the substrate could be quenching or shifting the Raman signal significantly.
-
Incorrect CNT Diameter: When using CNT encapsulation, the diameter of the host nanotube is crucial. The characteristic Raman peak for confined carbyne (the "CC-mode") is strongly dependent on the CNT diameter. Larger diameter SWCNTs (>0.95 nm) lead to reduced confinement and a more "free-standing" behavior, resulting in higher frequency peaks (above 1860 cm⁻¹).[2][3] If the diameter is too small, the peak may be shifted or broadened to the point of being undetectable.
Q8: How can I experimentally verify that the interaction between the carbyne and the CNT substrate is weak?
A8: The primary indicator of weak interaction is the position of the Raman CC-mode peak. A higher wavenumber suggests a weaker confinement effect from the nanotube. For instance, peaks above 1860 cm⁻¹ are attributed to carbyne in larger SWCNTs (>0.95 nm), which more closely resembles free-standing carbyne.[2][3] In contrast, previously reported samples in smaller CNTs (0.6-0.8 nm range) showed peaks below 1856 cm⁻¹.[2] Additionally, theoretical studies suggest that the interaction between carbyne and the host nanotube is primarily due to gentle van der Waals forces, which can be further investigated by observing anharmonic interactions between the chain and its container through second-order vibrational spectra in Raman analysis.[7][9][12]
Data Presentation: Synthesis & Characterization
Table 1: Comparison of Key Carbyne Synthesis Methods
| Synthesis Method | Substrate/Host | Typical Temperature | Precursor(s) | Key Outcome/Chain Length |
| High-Temp. High-Vacuum (HTHV) | Double-Walled CNTs (DWCNTs) | 900 - 1460 °C[2] | Carbon source inside CNTs | Ultralong chains (>6000 atoms)[2][3] |
| Arc-Discharge | Multi-Walled CNTs (MWCNTs) | High (not specified) | Carbon electrodes | Chains of >100 atoms[1][2] |
| Low-Temperature Annealing | Single-Walled CNTs (SWCNTs) | 400 °C[1][2] | Ammonium Deoxycholate (ADC) | High yield, long chains, minimal damage to SWCNTs[2][3] |
| Spatially Localized Plasma Jet | Graphite Surface (forms MWCNTs) | High (localized plasma) | Carbon from graphite | Spatially controlled synthesis of carbyne@MWCNT[9] |
| On-Surface Synthesis | Transition Metal Surfaces | Varies | Varies | Structure depends on metal activity (polyynic vs. cumulenic)[6] |
Table 2: Raman Spectroscopy Signatures of Confined Carbyne in SWCNTs
| Host SWCNT Diameter | Confinement Level | Reported Raman CC-Mode Peak (cm⁻¹) | Interpretation |
| > 0.95 nm | Weak | 1860 - 1870[2][3] | Weakly confined, near free-standing carbyne |
| 0.6 - 0.8 nm (Typical) | Strong | < 1856[2] | Strongly confined carbyne |
Experimental Protocols
Protocol 1: Low-Temperature Synthesis of Weakly Confined Carbyne in SWCNTs (CC@SWCNT)
This protocol is based on the method reported by Shi, Rotkin, et al.[1][2][3]
Objective: To synthesize long-chain, weakly confined carbyne with high efficiency while minimizing damage to the SWCNT hosts.
Materials:
-
SWCNTs with large diameters (>0.95 nm).
-
Ammonium deoxycholate (ADC) surfactant.
-
Deionized water.
-
Tube furnace with controlled atmosphere capabilities.
-
Argon (Ar) gas supply.
Procedure:
-
Preparation of Precursor-Filled SWCNTs:
-
Disperse SWCNTs in an aqueous solution of ADC.
-
Use sonication to ensure a homogenous dispersion and facilitate the entry of ADC molecules into the SWCNTs.
-
Filter and dry the resulting SWCNT-ADC composite material to create a film or buckypaper.
-
-
Thermal Annealing:
-
Place the SWCNT-ADC sample into a quartz tube furnace.
-
Purge the furnace with Argon (Ar) gas to create an inert atmosphere.
-
Heat the furnace to 400°C at a controlled ramp rate.
-
Hold the temperature at 400°C for a designated period (e.g., 1-2 hours) to allow for the thermal conversion of ADC into linear carbon chains inside the SWCNTs. .
-
Cool the furnace down to room temperature under Ar flow.
-
-
Sample Recovery:
-
Carefully remove the resulting CC@SWCNT sample from the furnace. The sample is now ready for characterization.
-
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for low-temperature synthesis of confined carbyne.
Diagram 2: Troubleshooting Guide
References
- 1. Low-Temperature Synthesis of Weakly Confined Carbyne Inside Single-Walled Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 5. youtube.com [youtube.com]
- 6. Formation of carbyne and graphyne on transition metal surfaces - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 7. New Method Stabilizes Carbyne for Next-Gen Electronics | Technology Networks [technologynetworks.com]
- 8. Overview of the Metallization Approaches for Carbyne-Based Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. In silico carbon molecular beam epitaxial growth of graphene on the h-BN substrate: carbon source effect on van der Waals epitaxy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 11. labs.engineering.asu.edu [labs.engineering.asu.edu]
- 12. Anharmonic effects control interaction of carbyne confined in carbon nanotubes shaping their vibrational properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Increasing Carbyne Chain Length
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of carbyne. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis of long-chain carbyne.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for increasing the length of carbyne chains?
A1: The two primary strategies for synthesizing and stabilizing long carbyne chains are:
-
Encapsulation within Carbon Nanotubes (CNTs): This is the most successful method to date for producing ultra-long carbyne chains. The hollow core of single-walled carbon nanotubes (SWCNTs) or double-walled carbon nanotubes (DWCNTs) acts as a nanoreactor, providing a protected environment that prevents the highly reactive carbyne chains from cross-linking or degrading.[1][2][3][4] Chains exceeding 6,000 carbon atoms have been successfully synthesized using this method.[3][4]
-
End-capping with Bulky Groups: This chemical approach involves attaching large, sterically hindering groups to the ends of a polyyne chain.[5][6] These end-caps protect the reactive termini of the carbyne chain, preventing polymerization and degradation. While effective for shorter chains (up to 44-100 carbon atoms), this method becomes challenging for producing very long chains as the required size of the end-capping groups increases.[5]
Q2: Why is carbyne so difficult to synthesize in long chains?
A2: Carbyne is the one-dimensional allotrope of carbon, consisting of a chain of sp-hybridized carbon atoms. Its extreme instability is the primary hurdle in synthesizing long chains.[7] This instability arises from carbyne's high reactivity, which leads to immediate cross-linking with neighboring chains or degradation upon exposure to ambient conditions.[3][4]
Q3: What is the role of the carbon nanotube in the encapsulation strategy?
A3: The carbon nanotube serves as a protective host or "nanoreactor" for the growing carbyne chain.[3] It provides a physically confined environment that:
-
Prevents cross-linking: By isolating the carbyne chain, the CNT prevents it from reacting with other chains.
-
Enhances stability: The van der Waals forces between the carbyne chain and the inner wall of the nanotube contribute to the stability of the linear carbon chain.[2]
-
Facilitates growth: The confined space can promote the linear arrangement of carbon atoms, facilitating the formation of long chains.
Q4: What are the main characterization techniques for confirming the presence and length of carbyne chains?
A4: The primary techniques used to characterize carbyne chains are:
-
Raman Spectroscopy: This is a powerful non-destructive technique used to identify the vibrational modes of the carbyne chain. The characteristic "carbyne mode" or "C-mode" appears in the Raman spectrum at a frequency that is sensitive to the chain's environment and length.[1][8][9][10]
-
High-Resolution Transmission Electron Microscopy (HRTEM): HRTEM allows for the direct visualization of the carbyne chains within the carbon nanotubes, providing direct evidence of their existence and allowing for the measurement of their length.[4]
-
X-ray Diffraction (XRD): XRD can be used to confirm the presence of the crystalline structure of the encapsulated carbyne chains.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during carbyne synthesis experiments.
| Problem | Possible Causes | Recommended Solutions |
| Low or no yield of carbyne chains | 1. Inefficient precursor decomposition or delivery. 2. Incorrect annealing temperature or duration. 3. Unsuitable carbon nanotube diameter or quality. 4. Residual impurities in the synthesis environment. | 1. Optimize precursor choice; consider low-temperature precursors like ammonium deoxycholate for higher efficiency.[1][7] 2. Systematically vary the annealing temperature and time to find the optimal conditions for your specific setup and precursors.[11][12] 3. Use DWCNTs with an inner diameter of ~0.7 nm for high-temperature synthesis, or larger diameter SWCNTs (>0.95 nm) for low-temperature methods.[7][13] Ensure CNTs are of high purity. 4. Ensure a high vacuum or inert atmosphere during annealing to prevent oxidation or other side reactions. |
| Broad or ill-defined carbyne peak in Raman spectrum | 1. Presence of a wide distribution of carbyne chain lengths. 2. Inhomogeneous interaction between carbyne chains and the host nanotubes. 3. Presence of defects in the carbyne chains or nanotubes. | 1. Optimize synthesis conditions to promote the growth of longer, more uniform chains. 2. Ensure the use of CNTs with a narrow diameter distribution. 3. High-quality, defect-free CNTs are crucial for the synthesis of well-defined carbyne chains. |
| Difficulty in reproducing results | 1. Inconsistent precursor loading in nanotubes. 2. Variations in the thermal annealing process (e.g., heating/cooling rates). 3. Inhomogeneous quality of the carbon nanotube starting material. | 1. Develop a standardized and reproducible method for precursor filling. 2. Precisely control the temperature profile of the furnace during annealing. 3. Use CNTs from the same batch or with well-characterized properties for a series of experiments. |
| Carbyne chains appear short or fragmented in HRTEM | 1. Sub-optimal synthesis conditions leading to incomplete chain growth. 2. Damage to the carbyne chains during HRTEM sample preparation or imaging. | 1. Re-evaluate and optimize synthesis parameters such as temperature, time, and precursor concentration. 2. Use low-dose HRTEM techniques to minimize electron beam damage to the carbyne chains. |
| Aggregation of end-capped polyynes during synthesis | 1. Insufficient steric hindrance from the end-capping groups. 2. High concentration of polyyne chains in solution. | 1. Use larger, more sterically demanding end-capping groups to prevent intermolecular interactions.[5] 2. Perform the synthesis at lower concentrations to reduce the likelihood of aggregation. |
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on carbyne synthesis.
Table 1: Comparison of Synthesis Strategies for Long-Chain Carbyne
| Strategy | Host Material / End-Cap | Typical Precursor(s) | Synthesis Temperature (°C) | Maximum Achieved Chain Length (atoms) | Key Advantages | Key Disadvantages |
| High-Temperature Annealing | Double-Walled Carbon Nanotubes (DWCNTs) | Internal carbon source from inner CNT wall | 900 - 1600 | > 6,000[3][4] | Produces the longest and most stable carbyne chains. | Requires high temperatures and high vacuum; limited to DWCNTs. |
| Low-Temperature Synthesis | Single-Walled Carbon Nanotubes (SWCNTs) | Ammonium Deoxycholate (ADC)[1][7][14] | 400 | Long chains (high yield) | High efficiency, lower energy consumption, less damage to SWCNTs. | Requires careful selection of precursors and SWCNT diameter. |
| Low-Temperature Synthesis | Single-Walled Carbon Nanotubes (SWCNTs) | Aromatic Hydrocarbons | 500 - 800 | Long chains | Versatile method with various potential precursors. | Yield and chain length can be precursor-dependent. |
| End-Capping | Bulky organic groups (e.g., tris(3,5-di-t-butylphenyl)methyl) | Various alkyne precursors | Varies (solution-phase synthesis) | ~44 - 100[5] | Allows for the synthesis of free-standing, well-defined polyynes. | Challenging to extend to very long chains; risk of aggregation. |
Table 2: Influence of Carbon Nanotube Diameter on Carbyne Synthesis
| CNT Type | Optimal Inner Diameter (nm) | Synthesis Method | Key Observations |
| DWCNT | ~0.7[13] | High-Temperature Annealing | This diameter provides the optimal balance of confinement and space for carbyne chain growth. |
| SWCNT | > 0.95[7] | Low-Temperature Synthesis (with ADC) | Larger diameters lead to weaker interaction between the carbyne and the SWCNT, resulting in "weakly confined carbyne" with properties closer to free-standing carbyne. |
| SWCNT | 0.9 - 1.3 | Low-Temperature Synthesis (with aromatic hydrocarbons) | SWCNTs with diameters less than 0.8 nm are less effective for carbyne formation with these precursors. |
Experimental Protocols
Protocol 1: High-Temperature Annealing for Carbyne Synthesis in DWCNTs
This protocol is based on the method for producing ultra-long carbyne chains inside DWCNTs.
Materials:
-
High-purity double-walled carbon nanotubes (DWCNTs) with an inner diameter of approximately 0.7 nm.
-
High-vacuum furnace capable of reaching at least 1600°C.
Procedure:
-
Place the DWCNT sample in a graphite crucible.
-
Insert the crucible into the high-vacuum furnace.
-
Evacuate the furnace to a pressure below 10-6 mbar.
-
Ramp the temperature to the target annealing temperature (e.g., 1460°C - 1600°C) at a controlled rate.
-
Hold the sample at the target temperature for a specified duration (e-g., 1-2 hours).
-
Cool the furnace down to room temperature under high vacuum.
-
Carefully remove the sample for characterization.
Protocol 2: Low-Temperature Synthesis of Carbyne in SWCNTs using Ammonium Deoxycholate (ADC)
This protocol describes a high-efficiency, low-temperature method for synthesizing carbyne within SWCNTs.[7][14]
Materials:
-
High-purity single-walled carbon nanotubes (SWCNTs) with diameters greater than 0.95 nm.
-
Ammonium deoxycholate (ADC).
-
Anodic aluminum oxide (AAO) membrane for filtration.
-
Tube furnace with controlled atmosphere capabilities.
-
Argon gas (high purity).
Procedure:
-
Disperse the SWCNTs in an aqueous solution of ADC.
-
Perform ultrafiltration to ensure the ADC molecules are encapsulated within the SWCNTs.
-
Filter the SWCNT-ADC dispersion through an AAO membrane to form a thin film.
-
Place the SWCNT film in the tube furnace.
-
Purge the furnace with high-purity argon gas (e.g., 300 sccm).
-
Heat the furnace to 400°C and hold for 1.5 hours under the argon atmosphere.[7][14]
-
Cool the furnace to room temperature under argon flow.
-
The resulting film contains carbyne encapsulated within the SWCNTs (CC@SWCNT).
Visualizations
Caption: Workflow for high-temperature synthesis of carbyne in DWCNTs.
Caption: Workflow for low-temperature synthesis of carbyne in SWCNTs.
Caption: Troubleshooting logic for low carbyne synthesis yield.
References
- 1. Low-Temperature Synthesis of Weakly Confined Carbyne Inside Single-Walled Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. Systematic Optimization of the Synthesis of Confined Carbyne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 13. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Carbyne vs. Graphene: A Comparative Analysis of Mechanical Strength
For researchers, scientists, and drug development professionals, the quest for materials with exceptional strength and unique properties is relentless. Among the frontrunners in the realm of carbon allotropes are carbyne, a one-dimensional chain of carbon atoms, and graphene, a two-dimensional honeycomb lattice. This guide provides an objective comparison of their mechanical strength, supported by theoretical and experimental data, to inform material selection and inspire future research.
Carbyne, a truly one-dimensional material, is theoretically the strongest material known to humankind.[1][2] Its strength is predicted to significantly surpass that of graphene, which is already renowned for its exceptional mechanical properties.[3][4] However, the extreme reactivity and instability of carbyne have posed significant challenges to its synthesis and experimental characterization, making theoretical calculations the primary source of data on its mechanical prowess.[5][6] Graphene, in contrast, is more stable and has been extensively studied experimentally.
Quantitative Comparison of Mechanical Properties
The mechanical properties of carbyne and graphene are summarized in the table below. It is important to note that most data for carbyne are derived from computational models, while graphene's properties have been validated through numerous experimental studies.
| Property | Carbyne | Graphene |
| Young's Modulus (Theoretical) | ~32.7 - 46.3 TPa[7][8][9][10] | ~1 TPa[11][12] |
| Young's Modulus (Experimental) | Not yet reliably measured | ~1.0 TPa (AFM Nanoindentation)[13], 2.4 ± 0.4 TPa (Raman Spectroscopy)[14][15] |
| Tensile Strength (Theoretical) | ~10 nN to break a single chain[7], up to ~393 GPa[9][10] | ~130 GPa[11] |
| Tensile Strength (Experimental) | ~251 GPa at 77 K (lower estimate from contact bond)[9][10] | 92 - 130 GPa[3][16] |
| Specific Strength | (6.0–7.5)×10⁷ (N⋅m)/kg[17][18] | (4.7–5.5)×10⁷ (N⋅m)/kg[17] |
Experimental Protocols
The determination of the mechanical properties of these nanomaterials requires sophisticated experimental techniques.
Measurement of Graphene's Strength
1. Atomic Force Microscopy (AFM)-based Nanoindentation: This is a primary method for experimentally determining the Young's modulus and tensile strength of graphene.[13][19]
-
Sample Preparation: A single or few-layer graphene sheet is suspended over a substrate with predefined holes or trenches.
-
Procedure: An AFM tip with a known geometry is used to indent the center of the suspended graphene membrane. The force applied to the tip and the resulting vertical displacement are recorded to generate a force-displacement curve.
-
Data Analysis: The Young's modulus is calculated by fitting the force-displacement data to a model that relates the applied force to the membrane's deformation and mechanical properties. The intrinsic strength is determined from the maximum stress the material can withstand before fracture.
2. Raman Spectroscopy: This non-destructive technique can be used to estimate the Young's modulus of graphene by measuring strain.[14][15]
-
Principle: The Raman spectrum of graphene exhibits characteristic peaks (e.g., the G and 2D bands) that shift in position in a predictable manner when the material is under strain.
-
Procedure: Graphene is subjected to a known amount of strain, often by pressurizing a graphene membrane suspended over a cavity, creating a "balloon". The Raman spectrum is collected from the strained region.
-
Data Analysis: The shift in the Raman peaks is correlated to the applied strain. By comparing the measured strain with numerical simulations, the Young's modulus can be estimated.[14][15]
Measurement of Carbyne's Strength
High-Field Technique (in situ): Due to carbyne's instability, its experimental strength has been estimated in situ.[9][10]
-
Sample Generation: Carbyne chains are formed on the surface of a carbon specimen, often by unraveling a graphene sheet within a field emission microscope under a high electric field.
-
Procedure: A strong electric field is applied, which exerts a mechanical force on the carbyne chains. The field is increased until the chains fracture.
-
Data Analysis: The tensile strength is estimated from the critical electric field at which fracture occurs. It's important to note that this technique often measures the strength of the contact bond between the carbyne chain and the substrate, which may provide a lower estimate of the intrinsic strength of the carbyne chain itself.[9][10]
Visualizing the Concepts
To better understand the relationships and processes discussed, the following diagrams are provided.
Caption: Hierarchical relationship of major carbon allotropes based on hybridization.
Caption: Workflow for the comparative strength analysis of carbyne and graphene.
Synthesis and Stability Considerations
A significant factor in the practical application of these materials is their synthesis and stability.
Graphene Synthesis: Graphene can be produced through various methods, including mechanical exfoliation from graphite, chemical vapor deposition (CVD) on metal substrates, and chemical reduction of graphene oxide. These methods have enabled the production of large-area, high-quality graphene sheets, facilitating extensive research and development.
Carbyne Synthesis: The synthesis of stable, long chains of carbyne is a major scientific challenge. Its high reactivity makes it prone to cross-linking with adjacent chains.[5] Recent breakthroughs have demonstrated the synthesis of carbyne chains with thousands of atoms by confining them within double-walled carbon nanotubes, which act as nanoreactors and protect the carbyne from interacting with other chains.[8][20] Another approach involves capping the ends of the polyyne chains with bulky groups to prevent reactions.[17]
Conclusion
Theoretically, carbyne stands as the ultimate material in terms of tensile strength and stiffness, significantly outperforming graphene. However, the practical realization of carbyne's full potential is currently hindered by challenges in its synthesis and handling. Graphene, while theoretically less strong than carbyne, remains a remarkable material with well-documented, experimentally verified strength, and more mature synthesis techniques.
For professionals in research and drug development, graphene currently offers a more accessible and reliable platform for applications requiring high strength-to-weight ratio and mechanical robustness. Carbyne, on the other hand, represents a frontier in materials science. Future advancements in its synthesis and stabilization could unlock unprecedented opportunities for creating next-generation materials and devices with unparalleled mechanical performance. Continued research into both of these carbon allotropes is crucial for pushing the boundaries of material science.
References
- 1. quora.com [quora.com]
- 2. Carbyne: Material could be Stronger than Graphene, Diamond | Sci.News [sci.news]
- 3. graphenea.com [graphenea.com]
- 4. What is the difference between Carbyne and Graphene [edinformatics.com]
- 5. scispace.com [scispace.com]
- 6. psu.edu [psu.edu]
- 7. arxiv.org [arxiv.org]
- 8. LabXchange [labxchange.org]
- 9. Mechanical properties of carbyne: experiment and simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanical properties of carbyne: experiment and simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.aip.org [pubs.aip.org]
- 17. Linear acetylenic carbon - Wikipedia [en.wikipedia.org]
- 18. quora.com [quora.com]
- 19. arxiv.org [arxiv.org]
- 20. Synthesis and properties of confined carbyne and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Titan of Strength: A Comparative Guide to Carbyne's Tensile Properties
Carbyne, a one-dimensional chain of carbon atoms, has emerged as a frontrunner in the quest for materials with unparalleled mechanical strength. Theoretical calculations and preliminary experimental validations suggest that this exotic carbon allotrope surpasses the tensile strength of well-established materials like graphene and carbon nanotubes. This guide provides a comprehensive comparison of carbyne's tensile properties with its counterparts, supported by available experimental data and methodologies, to offer researchers, scientists, and drug development professionals a clear perspective on its potential.
Mechanical Properties: A Comparative Analysis
The exceptional tensile strength of carbyne is attributed to the strong sp-hybridized bonds forming its atomic chain.[1] Theoretical models predict its tensile strength to be significantly higher than other carbon allotropes.[2][3] The following table summarizes the key mechanical properties of carbyne, graphene, and carbon nanotubes based on theoretical and experimental findings.
| Material | Tensile Strength (GPa) | Young's Modulus (TPa) | Data Source |
| Carbyne | ~100 - 393 (Theoretical)[4][5], 251 @ 77K (Experimental)[6][7] | ~1 - 4.6 (Theoretical)[4][5] | Theoretical & Experimental |
| Graphene | ~130 (Experimental)[8] | ~1 (Experimental)[8] | Experimental |
| Single-Walled Carbon Nanotubes (SWCNTs) | 11 - 63 (Experimental)[9] | 0.27 - 0.95 (Experimental)[9] | Experimental |
Note: The experimental values for carbyne are from initial studies and may be subject to refinement as research progresses. The theoretical values often represent the ideal strength of a defect-free structure.
Unraveling the Structure-Strength Relationship
The remarkable strength of these carbon allotropes originates from their atomic structure. The following diagram illustrates the hierarchical relationship of these materials, starting from the fundamental one-dimensional carbyne chain.
Experimental Validation of Carbyne's Tensile Strength
The experimental determination of the tensile strength of a one-dimensional material like carbyne presents significant challenges. A key technique employed in these measurements is the high-field technique .[6][7]
Experimental Protocol: High-Field Technique
The high-field technique provides an in-situ method for both generating and testing the tensile strength of carbyne chains. The general workflow is as follows:
Methodology Details:
-
Sample Preparation: A sharp, parabolic tip is fabricated from a carbon source, such as a carbon fiber. This tip serves as the anode.
-
Experimental Environment: The experiment is conducted in a high-vacuum chamber to prevent contamination and at cryogenic temperatures (e.g., 77 K) to minimize thermal vibrations.[6]
-
Field Application: A high positive voltage is applied to the carbon tip, creating a strong electric field at its apex.
-
Carbyne Formation: The intense electric field induces a restructuring of the carbon surface, leading to the formation of individual carbyne chains protruding from the tip.
-
Tensile Loading and Fracture: The same electric field exerts a strong electrostatic force on the charged carbyne chains, subjecting them to tensile stress. As the voltage is increased, the tensile force eventually exceeds the chain's intrinsic strength, causing it to fracture.
-
Data Acquisition and Analysis: The electric field strength at the point of fracture is measured. This value is then used in conjunction with theoretical models to calculate the tensile strength of the carbyne chain. It's important to note that this method provides a lower estimate of the true strength, as it measures the strength of the bond between the carbyne chain and the graphene sheet from which it is pulled.[6] The intrinsic strength of the carbyne chain itself is predicted to be even higher.[4][5]
Conclusion
Carbyne stands as a material with immense theoretical promise for applications demanding exceptional strength and stiffness. While experimental validation is still in its early stages, the initial results are highly encouraging and align with theoretical predictions of its superiority over other carbon allotropes. Further research into the synthesis of stable, long-chain carbyne and the refinement of mechanical testing methodologies will be crucial in unlocking the full potential of this extraordinary material. The development of robust experimental protocols will be paramount in bridging the gap between theoretical calculations and practical applications, paving the way for its use in advanced materials, nanoelectronics, and potentially, in novel drug delivery systems where mechanical stability at the nanoscale is critical.
References
- 1. tms.org [tms.org]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]
- 5. Mechanical properties of carbyne: experiment and simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. The effect of graphene addition on the Young’s modulus and tensile strength of kenaf fibre composites - ProQuest [proquest.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Carbyne and Other Carbon Allotropes for Scientific and Research Applications
A deep dive into the properties and experimental validation of carbyne, graphene, diamond, and carbon nanotubes, providing researchers with a comprehensive guide to these remarkable materials.
Carbon, the fundamental building block of life, exhibits a remarkable ability to form diverse structures, known as allotropes, with a wide spectrum of properties. While diamond and graphite have been known for centuries, the last few decades have witnessed the discovery and intensive investigation of novel carbon allotropes such as fullerenes, carbon nanotubes, and graphene. The latest and most intriguing addition to this family is carbyne, a one-dimensional chain of carbon atoms. This guide provides a comparative study of carbyne against other prominent carbon allotropes—graphene, diamond, and carbon nanotubes—with a focus on their performance supported by experimental data. This objective comparison is intended to assist researchers, scientists, and drug development professionals in understanding the unique potential of each material for various applications.
Structural Overview: The Family of Carbon Allotropes
Carbon's versatility stems from its ability to form sp, sp², and sp³ hybridized bonds, leading to a variety of structures with distinct dimensionalities and properties. Diamond's sp³ hybridization results in a robust three-dimensional tetrahedral network, giving it its renowned hardness. Graphite and graphene are composed of sp² hybridized carbon atoms arranged in a two-dimensional hexagonal lattice. Carbon nanotubes are essentially rolled-up sheets of graphene, exhibiting quasi-one-dimensional properties. Carbyne, with its sp hybridization, is a truly one-dimensional material, existing as a linear chain of carbon atoms.[1][2]
Caption: Structural relationship of major carbon allotropes.
Comparative Performance Data
The unique structural arrangements of these carbon allotropes give rise to vastly different mechanical and electronic properties. The following table summarizes key experimental data for carbyne, graphene, diamond, and carbon nanotubes. It is important to note that many of carbyne's properties are based on theoretical calculations and limited experimental results due to its extreme instability and difficulty in synthesis.
| Property | Carbyne | Graphene | Diamond | Carbon Nanotubes (SWCNTs) |
| Young's Modulus (TPa) | ~32.7 (theoretical)[3], 4.631 (experimental)[4][5] | ~1.0 (experimental)[6] | ~1.05 - 1.22 (experimental)[7][8] | ~1.0 (experimental)[4] |
| Tensile Strength (GPa) | ~100-200 (theoretical), up to 270 (experimental)[9] | ~130 (experimental)[6] | ~60 (compressive), 90-100 (nanowires)[10] | 11 - 63 (experimental)[11] |
| Band Gap (eV) | ~2.5 - 5.8 (tunable, experimental)[12] | 0 (semimetal) | ~5.5 (insulator)[13] | Variable (metallic or semiconducting)[14] |
| Electrical Conductivity | Metallic or Semiconducting (form dependent) | High | Insulator (undoped) | Metallic or Semiconducting (chirality dependent) |
| Thermal Conductivity (W/mK) | ~80,000 (theoretical)[3] | ~3000 - 5000 (experimental) | ~2000 (experimental)[13] | ~3000 - 3500 (experimental) |
Experimental Protocols
Precise and reliable measurement of the properties of these nanomaterials is crucial for their application. Below are detailed methodologies for key experiments cited in the comparison.
High-Field Technique for In Situ Measurement of Carbyne's Strength
This method allows for the direct measurement of the tensile strength of individual carbyne chains.
Experimental Workflow:
-
Sample Preparation: A sharp tip is fabricated from a material from which carbyne chains can be drawn, such as graphene or amorphous carbon.
-
Field Emission Microscopy (FEM) Setup: The tip is placed in a high-vacuum chamber of a field emission microscope. A high electric field is applied to the tip, causing the emission of electrons or ions, which are then projected onto a fluorescent screen, providing a magnified image of the tip's apex.
-
Carbyne Chain Formation: By carefully controlling the electric field and temperature, a single carbyne chain is formed, connecting the tip to a counter-electrode (often the microscope's screen assembly).
-
Tensile Testing: A tensile force is applied to the carbyne chain by increasing the electric field. The force is calculated from the applied voltage and the geometry of the setup.
-
Strength Measurement: The chain is stretched until it fractures. The maximum force sustained before fracture, divided by the cross-sectional area of the single-atom chain, gives the tensile strength. The Young's modulus can also be estimated from the force-displacement curve.[4][5][9]
Caption: Workflow for measuring carbyne's strength.
Raman Spectroscopy for Graphene Quality Assessment
Raman spectroscopy is a non-destructive technique widely used to characterize the structural and electronic properties of graphene.
Experimental Protocol:
-
Sample Preparation: A graphene sample is placed on a suitable substrate, such as SiO₂/Si.
-
Raman Spectrometer Setup: A confocal Raman spectrometer is used, typically with a laser excitation wavelength of 532 nm or 633 nm. The laser is focused onto the graphene sample through a microscope objective.
-
Data Acquisition: The scattered light is collected and passed through a spectrometer, which disperses the light into its constituent wavelengths. A detector records the intensity of the scattered light as a function of the Raman shift (in cm⁻¹).
-
Spectral Analysis: The resulting Raman spectrum of graphene exhibits several characteristic peaks:
-
G peak (~1580 cm⁻¹): Corresponds to the in-plane vibration of sp²-bonded carbon atoms.
-
2D peak (~2700 cm⁻¹): An overtone of the D peak, its shape and position are sensitive to the number of graphene layers.
-
D peak (~1350 cm⁻¹): Activated by defects in the graphene lattice. The intensity ratio of the D and G peaks (ID/IG) is a measure of the defect density.[12][15][16]
-
Caption: Experimental workflow for Raman spectroscopy of graphene.
Nanoindentation for Determining Young's Modulus of Diamond
Nanoindentation is a technique used to measure the mechanical properties of materials at the nanoscale.
Experimental Protocol:
-
Sample Preparation: A polished, flat diamond sample is securely mounted.
-
Nanoindenter Setup: A nanoindenter instrument equipped with a diamond indenter tip of a known geometry (e.g., Berkovich or spherical) is used.
-
Indentation Process: The indenter tip is brought into contact with the sample surface, and a controlled load is applied. The displacement of the indenter into the surface is continuously monitored as a function of the applied load.
-
Load-Displacement Curve: A load-displacement curve is generated during the loading and unloading cycle.
-
Data Analysis: The Young's modulus is calculated from the unloading portion of the curve using the Oliver-Pharr method. This method relates the stiffness of the contact (the slope of the initial unloading curve) to the reduced modulus, which is then used to determine the Young's modulus of the sample, taking into account the elastic properties of the indenter tip.[17][18]
Four-Point Probe Method for Electrical Conductivity of Carbon Nanotubes
The four-point probe method is a standard technique for measuring the electrical resistivity of materials, which minimizes the influence of contact resistance.
Experimental Protocol:
-
Sample Preparation: A film or a single carbon nanotube is placed on an insulating substrate, and four electrical contacts are made.
-
Four-Point Probe Setup: A current source is connected to the two outer probes, and a voltmeter is connected to the two inner probes.
-
Measurement: A known DC current is passed through the outer probes, and the resulting voltage drop across the inner probes is measured.
-
Conductivity Calculation: The sheet resistance is calculated from the measured current and voltage, and the geometry of the probe setup. By measuring the thickness of the sample, the electrical resistivity can be determined, and its reciprocal gives the electrical conductivity.[19][20][21]
Concluding Remarks
Carbyne, with its theoretically predicted extraordinary strength and tunable electronic properties, represents a frontier in materials science. However, its extreme instability poses significant challenges for synthesis and experimental characterization. In contrast, graphene, diamond, and carbon nanotubes are more established materials with well-documented properties and a broader range of demonstrated applications.
For applications requiring the ultimate in tensile strength and stiffness, carbyne holds immense promise, should the challenges of its production be overcome. Graphene offers a unique combination of high strength, exceptional electrical and thermal conductivity, and transparency, making it suitable for flexible electronics, composites, and energy storage. Diamond remains the material of choice for applications demanding extreme hardness, high thermal conductivity, and a wide band gap for high-power electronics. Carbon nanotubes provide a bridge between the 2D world of graphene and 1D systems, with their properties tunable by their chirality, making them ideal for applications in electronics, sensors, and reinforced materials.
The continued exploration and development of synthesis and characterization techniques for all these carbon allotropes will undoubtedly unlock new scientific discoveries and technological innovations. This comparative guide serves as a foundational resource for researchers to navigate the exciting landscape of carbon nanomaterials and select the most suitable allotrope for their specific research and development needs.
References
- 1. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 2. Electronic Properties of Diamond - Evolve Diamonds [evolvediamonds.com]
- 3. Carbon nanotube - Wikipedia [en.wikipedia.org]
- 4. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]
- 5. mdpi.com [mdpi.com]
- 6. ipme.ru [ipme.ru]
- 7. Diamond Properties [chm.bris.ac.uk]
- 8. bdt.semi.ac.cn [bdt.semi.ac.cn]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Material properties of diamond - Wikipedia [en.wikipedia.org]
- 11. Mechanical properties of carbon nanotubes - Wikipedia [en.wikipedia.org]
- 12. horiba.com [horiba.com]
- 13. tandfonline.com [tandfonline.com]
- 14. physics.uci.edu [physics.uci.edu]
- 15. spectroscopyeurope.com [spectroscopyeurope.com]
- 16. medium.com [medium.com]
- 17. solid.unito.it [solid.unito.it]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. dl.begellhouse.com [dl.begellhouse.com]
Carbyne's Conductivity Explored: A Comparative Guide to 1D Carbon Allotropes
A comprehensive analysis of carbyne's electrical conductivity in comparison to other one-dimensional materials, supported by experimental data and detailed methodologies, offers valuable insights for researchers and scientists in the field of nanotechnology and materials science.
Carbyne, a one-dimensional chain of sp-hybridized carbon atoms, has long been a subject of intense theoretical interest due to its predicted extraordinary properties. Recent advancements have enabled the first experimental measurements of its electrical conductivity, providing a crucial opportunity to benchmark this novel material against its well-established 1D carbon counterparts: carbon nanotubes (CNTs) and graphene nanoribbons (GNRs). This guide provides a comparative overview of their electrical conductivities, supported by experimental data, and details the methodologies employed in these measurements.
Quantitative Comparison of Electrical Conductivity
The electrical conductivity of these 1D materials is highly dependent on their specific atomic structure and the experimental conditions under which they are measured. The following table summarizes key experimental findings for carbyne, metallic single-walled carbon nanotubes (SWCNTs), and graphene nanoribbons.
| Material | Electrical Conductivity (S/m) | Measurement Method | Key Observations |
| Carbyne (Monatomic Carbon Chain) | Significantly lower than theoretically predicted for ideal chains | In-situ transmission electron microscopy (TEM) with current measurement | Conductivity is highly sensitive to strain and contact with electrodes. The measured values are lower than ideal predictions due to these experimental factors.[1][2] |
| Metallic Single-Walled Carbon Nanotube (SWCNT) | ~1 x 108 | Four-probe method | Conductivity is comparable to that of copper. It is highly dependent on the nanotube's chirality, which determines its metallic or semiconducting nature.[3][4] |
| Graphene Nanoribbon (GNR) | 1.46 ± 0.82 x 106 (CVD-grown monolayer) | Conductive Atomic Force Microscopy (C-AFM) | Conductivity is influenced by the edge structure (armchair vs. zigzag), width, and presence of defects. Doping can significantly enhance conductivity.[5][6] |
Experimental Protocols: Measuring Conductivity at the Nanoscale
The accurate measurement of electrical conductivity in 1D nanomaterials presents significant challenges due to their small size and the difficulty of establishing reliable electrical contacts. The four-probe method is a widely accepted technique that minimizes the influence of contact resistance, providing more accurate measurements compared to the simpler two-probe method.[7][8][9]
The Four-Probe Method
The four-probe technique involves placing four equally spaced probes in a line on the material's surface. A known DC current is passed through the two outer probes, and the voltage is measured between the two inner probes.[8][10] By measuring the voltage drop across the inner probes, the resistance of the material can be determined without the contribution of the contact resistance at the current-injecting probes.
Experimental Workflow:
Caption: Workflow for measuring 1D material conductivity.
Key Steps in the Experimental Setup:
-
Sample Preparation: The 1D nanomaterial is deposited or synthesized on an insulating substrate, such as silicon dioxide on a silicon wafer. Metal electrodes (e.g., gold, platinum) are then fabricated on top of the material using techniques like electron-beam lithography to serve as contact points for the probes.
-
Probe Configuration: A specialized probe station, often integrated within a scanning electron microscope (SEM) or atomic force microscope (AFM), is used to precisely position four sharp metallic tips onto the individual nanomaterial.[11]
-
Electrical Measurement: A source meter is used to apply a constant current through the outer two probes, while a sensitive voltmeter measures the voltage difference between the inner two probes.
-
Data Acquisition and Analysis: The measured current and voltage are used to calculate the resistance of the material segment between the inner probes. To obtain the electrical conductivity, the material's cross-sectional area and the distance between the probes must be accurately determined, often through high-resolution microscopy.
Comparative Analysis and Future Outlook
The experimental data reveals that while carbyne's measured conductivity is currently lower than that of metallic CNTs and high-quality GNRs, it is crucial to consider the nascent stage of carbyne research. The significant discrepancy between theoretical predictions and experimental results for carbyne highlights the critical role of factors like strain, defects, and the quality of electrical contacts in determining its conductive properties.[1][2]
In contrast, the conductivities of metallic SWCNTs and GNRs have been more extensively studied and optimized. For metallic SWCNTs, their conductivity is intrinsically high due to their unique electronic structure.[3][4] For GNRs, the ability to tune their electronic properties through modifications of their width and edge structure, as well as through chemical doping, offers a versatile platform for designing materials with specific conductivities.[5][6]
The following diagram illustrates the relationship between the structure and conductivity of these 1D carbon allotropes.
Caption: Factors influencing 1D carbon allotrope conductivity.
Future research on carbyne will likely focus on improving synthesis techniques to produce longer, more stable chains with fewer defects and on developing better methods for creating low-resistance electrical contacts. As these challenges are addressed, the true potential of carbyne as a highly conductive 1D material may be realized, potentially exceeding the performance of current nanomaterials in various electronic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. perso.uclouvain.be [perso.uclouvain.be]
- 3. physics.stackexchange.com [physics.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. Measurements of the Electrical Conductivity of Monolayer Graphene Flakes Using Conductive Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel electrical properties and applications in kaleidoscopic graphene nanoribbons - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05902E [pubs.rsc.org]
- 7. linseis.com [linseis.com]
- 8. Four Point Probe Measurement Explained [suragus.com]
- 9. valipod.com [valipod.com]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. researchgate.net [researchgate.net]
Unveiling the Band Gap of Carbyne: An Experimental and Theoretical Comparison
A comprehensive guide for researchers and scientists exploring the electronic properties of the one-dimensional carbon allotrope, carbyne. This guide provides a comparative analysis of experimentally validated and theoretically predicted band gap values, supported by detailed experimental protocols and data.
Carbyne, a one-dimensional chain of sp-hybridized carbon atoms, has captivated the scientific community with its predicted extraordinary mechanical and electronic properties. Among these, the band gap, a fundamental parameter governing its electrical conductivity and optical behavior, has been a subject of intense investigation. Due to its inherent instability, the experimental validation of carbyne's properties has been a significant challenge, leading to a reliance on theoretical calculations. However, recent advancements in synthesis and characterization techniques have enabled the first experimental measurements, providing crucial data to benchmark against theoretical predictions.
This guide offers a comparative overview of the experimentally determined and theoretically calculated band gap of carbyne. We present a summary of quantitative data in a structured table, detail the experimental protocols for key measurement techniques, and provide a visual representation of the experimental workflow.
Comparative Analysis of Carbyne's Band Gap
The band gap of carbyne is not a single, fixed value but is highly sensitive to its immediate environment, length, and mechanical strain. The following table summarizes a range of experimentally measured and theoretically calculated band gap values, highlighting the diverse conditions under which carbyne has been studied.
| Method | Carbyne Type/Environment | Band Gap (eV) | Reference/Notes |
| Experimental | |||
| Resonant Raman Excitation Spectroscopy | Long-chain carbyne encapsulated in double-walled carbon nanotubes (DWCNTs) | 1.848 - 2.253 | This range reflects the influence of the nanotube environment on the carbyne chain.[1] |
| Scanning Tunneling Spectroscopy (STS) | On-surface synthesized C14 polyyne on Au(111) | ~5.8 | Measurement on a short, specific polyyne chain. |
| Theoretical | |||
| First-principles calculations (DFT with GW approximation) | Infinite carbyne chain | 3.2 - 4.4 | The band gap is predicted to be tunable by applying mechanical strain (0% to 10% strain).[2][3] |
| First-principles calculations | Polyyne | 0.37 | Theoretical prediction for the polyyne form of carbyne. |
| Ab initio calculations | Finite hydrogen-capped polyynes | Decreases with increasing chain length | The HOMO-LUMO gap, analogous to the band gap, is shown to decrease as the chain length increases.[4] |
Experimental Protocols
The experimental determination of carbyne's band gap relies on sophisticated techniques capable of probing materials at the nanoscale. Below are detailed protocols for two key methods.
Resonant Raman Spectroscopy of Carbyne Encapsulated in DWCNTs
Resonant Raman spectroscopy is a powerful non-destructive technique for characterizing the vibrational and electronic properties of materials. When the energy of the excitation laser matches an electronic transition in the material, the Raman signal is significantly enhanced, providing information about the band gap.
1. Sample Preparation:
-
Synthesize carbyne chains within double-walled carbon nanotubes (DWCNTs) through methods such as high-temperature annealing of precursor molecules inside the nanotubes.[5][6]
-
Disperse the carbyne@DWCNT sample on a suitable substrate, such as a silicon wafer with a silicon dioxide layer.
2. Raman Spectroscopy Measurement:
-
Utilize a Raman spectrometer equipped with multiple excitation laser lines spanning the visible and near-infrared range.
-
For each laser excitation wavelength, acquire a Raman spectrum from the carbyne@DWCNT sample.
-
Normalize the Raman intensity of the carbyne-specific vibrational modes (e.g., the "C-mode" around 1850 cm⁻¹) to the intensity of a reference peak (e.g., the silicon peak at 520 cm⁻¹) to account for variations in laser power and instrument response.[4]
3. Data Analysis:
-
Plot the normalized intensity of the carbyne vibrational mode as a function of the excitation laser energy.
-
The resulting plot is the resonance Raman profile. The peak of this profile corresponds to the electronic transition energy, which provides a measure of the band gap.
-
Fit the resonance profile with a suitable model (e.g., a Lorentzian or Gaussian function) to accurately determine the peak position.
Scanning Tunneling Spectroscopy of On-Surface Synthesized Polyynes
Scanning Tunneling Spectroscopy (STS) is a technique that provides information about the local density of electronic states (LDOS) of a surface with atomic resolution. By measuring the tunneling current as a function of the bias voltage between a sharp metallic tip and the sample, the band gap of a material can be determined.
1. Sample Preparation:
-
Synthesize polyyne chains directly on a conductive substrate, typically a gold surface (Au(111)), through on-surface synthesis from molecular precursors.[7]
-
This process is carried out in an ultra-high vacuum (UHV) environment to ensure a clean and well-defined surface.
2. STS Measurement:
-
Introduce the sample into a UHV scanning tunneling microscope.
-
Position the STM tip over an individual polyyne chain.
-
While keeping the tip-sample distance constant, sweep the bias voltage (V) and record the corresponding tunneling current (I). This generates an I-V curve.
-
To obtain the differential conductance (dI/dV), which is proportional to the LDOS, a small AC modulation voltage is superimposed on the DC bias voltage, and the in-phase AC current is measured using a lock-in amplifier.
3. Data Analysis:
-
Plot the normalized differential conductance ((dI/dV)/(I/V)) as a function of the bias voltage.
-
The band gap is determined by the energy separation between the onset of the valence band (filled states, negative bias) and the conduction band (empty states, positive bias) features in the dI/dV spectrum. The region of zero or near-zero conductance corresponds to the band gap.
Experimental Workflow
The following diagram illustrates the typical workflow for the experimental validation of carbyne's band gap, from synthesis to final characterization.
Conclusion
The experimental validation of carbyne's band gap marks a significant step forward in understanding this exotic material. The available data, though still limited, reveals a strong dependence of the band gap on the local environment and structure of the carbyne chain. While experimental values for encapsulated carbyne are in the range of 1.8-2.3 eV, theoretical calculations suggest a wider tunable range, potentially reaching up to 4.4 eV under strain. The large discrepancy observed for on-surface synthesized short polyynes highlights the critical role of chain length and end-group effects.
This guide provides a foundational comparison for researchers in the field. Further experimental studies on well-characterized carbyne samples of varying lengths and in different environments are crucial for a more complete understanding and for reconciling the differences between experimental findings and theoretical predictions. Such efforts will undoubtedly pave the way for the future application of carbyne in next-generation electronic and optoelectronic devices.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. arxiv.org [arxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Raman spectroscopy of isolated carbyne chains confined in carbon nanotubes: Progress and prospects | Semantic Scholar [semanticscholar.org]
- 7. depts.washington.edu [depts.washington.edu]
A Comparative Guide to Carbyne Synthesis Methodologies
For researchers, scientists, and drug development professionals, the synthesis of carbyne, a one-dimensional allotrope of carbon, presents both immense opportunity and significant challenge. Its extraordinary predicted properties, including extreme tensile strength and tunable electronic characteristics, make it a tantalizing target for advanced materials and novel therapeutic platforms. However, its inherent instability has historically rendered its synthesis and isolation a formidable task. This guide provides a cross-verification of the most promising methods for carbyne synthesis, presenting available quantitative data, detailed experimental protocols, and visual workflows to aid in the selection and implementation of the most suitable technique for a given research objective.
Comparative Analysis of Carbyne Synthesis Methods
The pursuit of stable, long-chain carbyne has led to the development of several distinct synthetic strategies. The following table summarizes the key performance indicators for the three most prominent methods: Confined Synthesis within Carbon Nanotubes (CNTs), On-Surface Synthesis, and End-Capping of Polyynes. It is important to note that direct quantitative comparisons of yield and purity are often challenging due to variations in reporting standards and the nascent stage of much of this research.
| Parameter | Confined Synthesis within Carbon Nanotubes (CNTs) | On-Surface Synthesis | End-Capping of Polyynes |
| Principle | Encapsulation of growing carbyne chains within the protective environment of single-walled or double-walled carbon nanotubes. | Bottom-up synthesis of polyynes on a metallic substrate, typically under ultra-high vacuum conditions. | Stabilization of finite-length polyyne chains by attaching bulky functional groups to their termini. |
| Precursors | Carbonaceous molecules (e.g., C60 fullerenes), surfactants (e.g., ammonium deoxycholate), or amorphous carbon present within CNTs. | Halogenated organic molecules (e.g., C4Br6, C14Cl10). | Terminal alkynes coupled via oxidative reactions (e.g., Glaser or Cadiot-Chodkiewicz coupling). |
| Typical Product Length | Up to 6,000 carbon atoms.[1] | Up to ~120 carbon atoms.[2][3][4] | Up to 48 carbon atoms (24 contiguous alkyne units).[5] |
| Yield | Reported as "high," with strong Raman signals indicating a high fraction of carbyne in the product.[6][7][8] Specific percentages are not consistently reported. | Not typically reported in terms of bulk yield due to the nature of surface science experiments. | Varies significantly with chain length. For shorter chains (n=2), a relative concentration of 77.1% has been reported in a product mixture.[9] |
| Purity | The product is a composite material (carbyne@CNT), with purity referring to the fraction of filled CNTs and the integrity of the carbyne chains. | High purity on the atomic scale, with the ability to produce atomically precise structures.[3] | The product is a mixture of polyynes of different lengths, requiring purification (e.g., by HPLC).[9] |
| Stability | High; the CNT acts as a nanoreactor and protective sheath, preventing cross-linking.[1] | Stable under ultra-high vacuum and at low temperatures.[3] | Dependent on the steric bulk of the end-caps; longer chains are generally less stable.[5] |
| Scalability | Potentially scalable, with methods for bulk synthesis being explored.[1] | Inherently low-scalability, suitable for fundamental studies and nanoscale device fabrication. | Moderate scalability, with one-pot syntheses developed for producing gram-scale quantities of shorter polyynes.[9] |
| Key Advantages | Production of the longest and most stable carbyne chains. | Atomic precision and control over the final structure. | Access to monodisperse, finite-length polyynes for structure-property relationship studies. |
| Key Disadvantages | Carbyne is encapsulated, making it difficult to isolate and study its intrinsic properties directly. Removal of the CNT shell often leads to decomposition.[10] | Requires specialized equipment (UHV, STM/AFM) and is not suitable for bulk production. | Limited to relatively short chain lengths due to decreasing stability with increasing length. |
Experimental Protocols
Low-Temperature Confined Synthesis of Carbyne in Single-Walled Carbon Nanotubes (SWCNTs)
This method offers a high-yield route to carbyne@SWCNT composites at a relatively low temperature, minimizing damage to the host nanotubes.[6][7][8][11]
Materials:
-
SWCNTs
-
Ammonium deoxycholate (ADC) as a surfactant and carbon precursor
-
Anodic aluminum oxide (AAO) membrane for filtration
-
Argon gas (high purity)
Equipment:
-
Tip-sonicator
-
Liquid chromatography system
-
Ultrafiltration setup
-
Tube furnace with temperature and atmosphere control
-
Raman spectrometer for characterization
Procedure:
-
Dispersion and Separation: Disperse SWCNT powder in a solution using a tip-sonicator. Separate semiconducting and metallic SWCNTs using a liquid chromatography system.
-
Surfactant Exchange: Subject the separated SWCNT dispersion to ultrafiltration to replace the original surfactant with ammonium deoxycholate (ADC).
-
Film Formation: Perform filtration of the SWCNT-ADC dispersion using an AAO membrane to obtain a SWCNT film.
-
Annealing: Place the SWCNT film in a tube furnace and anneal at 400 °C for 1.5 hours under a constant flow of argon gas (300 sccm).
-
Characterization: Confirm the presence and quality of the confined carbyne using Raman spectroscopy. A strong phonon peak between 1860-1870 cm⁻¹ is indicative of carbyne formation.
On-Surface Synthesis of Polyynic Carbon Chains on Au(111)
This method allows for the atomically precise construction of carbyne chains on a gold surface.[2][3][4][12]
Materials:
-
Single-crystal Au(111) substrate
-
1,2,3,4-tetrabromo-1,3-butadiene (C4Br6) as a molecular precursor
-
Argon ions for sputtering
Equipment:
-
Ultra-high vacuum (UHV) chamber
-
Molecular evaporator
-
Scanning tunneling microscope (STM) and atomic force microscope (AFM) for in-situ synthesis and characterization
-
Sputter gun and annealing stage for substrate preparation
Procedure:
-
Substrate Preparation: Prepare a clean Au(111) surface in the UHV chamber by repeated cycles of Ar+ ion sputtering and annealing at 850 K.
-
Precursor Deposition: Deposit the C4Br6 precursor onto the clean Au(111) surface at room temperature using a molecular evaporator (evaporator temperature at 300 K).
-
On-Surface Reaction: Post-anneal the sample to 380 K for 120 minutes to induce dehalogenative polymerization and the formation of organometallic polyynes. Subsequent annealing can lead to demetallization and the formation of pure polyynic carbon chains.
-
Characterization: Characterize the resulting structures at the atomic scale using STM and bond-resolved AFM to confirm the polyynic nature of the carbon chains.
One-Pot Synthesis of End-Capped Polyynes
This protocol describes a convenient method for the synthesis of biphenyl-terminated polyynes.[9]
Materials:
-
Ethynylbiphenyl
-
Copper(I) chloride (CuCl)
-
Hydroxylamine hydrochloride
-
Concentrated ammonia solution
-
Diiodoacetylene
-
Decalin (solvent)
-
Silver nitrate (AgNO3)
Equipment:
-
Standard laboratory glassware
-
Magnetic stirrer
-
Filtration apparatus
-
High-performance liquid chromatography (HPLC) system for separation and analysis
Procedure:
-
Preparation of Copper Biphenylacetylide: Dissolve ethynylbiphenyl in ethanol. In a separate flask, dissolve CuCl and hydroxylamine hydrochloride in a concentrated ammonia solution. Mix the two solutions to form a yellow precipitate of copper biphenylacetylide. Collect the precipitate by filtration, wash with water and ethanol, and air dry.
-
Cadiot-Chodkiewicz Coupling: In a suitable reaction vessel, combine the prepared copper biphenylacetylide and diiodoacetylene in decalin. The reaction proceeds to form a mixture of α,ω-biphenylpolyynes of varying lengths.
-
Purification: To remove half-terminated polyyne by-products, treat the reaction mixture with a solution of silver nitrate in concentrated ammonia and water. This will precipitate the undesired products.
-
Separation and Analysis: Filter the mixture and analyze the resulting decalin solution containing the biphenyl-terminated polyynes using HPLC to separate and quantify the different chain lengths.
Visualizing the Synthesis Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflows for the described carbyne synthesis methods.
Caption: Workflow for Low-Temperature Confined Synthesis of Carbyne in SWCNTs.
Caption: Workflow for On-Surface Synthesis of Polyynic Carbon Chains.
Caption: Workflow for One-Pot Synthesis of End-Capped Polyynes.
References
- 1. Route to Carbyne: Scientists Create Ultra-Long 1D Carbon Chains | Sci.News [sci.news]
- 2. spacedaily.com [spacedaily.com]
- 3. academic.oup.com [academic.oup.com]
- 4. On-surface synthesis and characterization of polyynic carbon chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The loss of endgroup effects in long pyridyl-endcapped oligoynes on the way to carbyne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. arxiv.org [arxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. arxiv.org [arxiv.org]
- 12. academic.oup.com [academic.oup.com]
Unraveling Carbyne: A Comparative Analysis of Stabilization Techniques
For researchers, scientists, and drug development professionals, the quest to harness the extraordinary properties of carbyne, the one-dimensional allotrope of carbon, is a frontier of materials science. Its extreme instability, however, presents a significant hurdle. This guide provides a comparative analysis of the leading techniques developed to stabilize carbyne, with a focus on experimental data and detailed methodologies.
Carbyne, a chain of sp-hybridized carbon atoms, boasts theoretical properties that surpass those of graphene and diamond, including exceptional strength and unique electronic characteristics.[1][2] However, its high reactivity makes it prone to immediate destruction under ambient conditions.[1][3] To unlock its potential, researchers have developed several stabilization strategies, primarily focusing on end-capping, supramolecular encapsulation, and on-surface synthesis. This report delves into a comparative analysis of these methods.
Performance Comparison of Carbyne Stabilization Techniques
The efficacy of different stabilization techniques can be evaluated based on several key metrics, most notably the maximum length of the stabilized carbyne chain. The following table summarizes the quantitative data gathered from various experimental studies.
| Stabilization Technique | Maximum Achieved Chain Length (Number of Carbon Atoms) | Key Precursors/Materials | Characterization Methods |
| On-Surface Synthesis | ~120[4][5] | C4Br6 on Au(111)[4][5] | Bond-Resolved Atomic Force Microscopy (AFM), Scanning Tunneling Microscopy (STM), Scanning Tunneling Spectroscopy (STS)[4][6] |
| Encapsulation | >6000[3][7] | Aromatic hydrocarbon molecules inside single-walled or double-walled carbon nanotubes[3][8] | Transmission Electron Microscopy (TEM), Raman Spectroscopy, Tip-Enhanced Raman Scattering (TERS)[5][7][9] |
| End-Capping | 44 - 48[10] | Asymmetric 1-iodopolyynes, Biphenyl-terminated polyynes[1][11] | Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, UV/Vis Spectroscopy, X-ray Crystallography[1] |
In-Depth Analysis of Stabilization Methodologies
On-Surface Synthesis
This technique involves the synthesis of carbyne chains directly on a solid surface, typically a metal substrate like gold (Au(111)). The surface confines the reactive chains and facilitates their formation.
Experimental Protocol: On-Surface Synthesis of Polyyne Chains on Au(111)
-
Substrate Preparation: An Au(111) single crystal is cleaned in an ultra-high vacuum (UHV) chamber by repeated cycles of Argon ion sputtering and annealing to approximately 800 K. This process ensures an atomically clean and well-ordered surface.
-
Precursor Deposition: The precursor molecule, such as C4Br6, is deposited onto the clean Au(111) surface at room temperature from a heated crucible.[12]
-
Polymerization and Demetallization: The sample is then annealed to around 300 K to induce dehalogenative polymerization, forming organometallic polyyne chains.[6][12] A subsequent annealing step at a higher temperature can lead to demetallization, resulting in pure carbon chains.
-
Characterization: The resulting carbyne chains are characterized in-situ using scanning tunneling microscopy (STM) for imaging their length and arrangement on the surface. Bond-resolved atomic force microscopy (AFM) is employed to unambiguously confirm the polyynic structure with its alternating single and triple bonds.[4] Scanning tunneling spectroscopy (STS) can be used to measure the electronic band gap of the synthesized chains.[4]
Encapsulation within Carbon Nanotubes
This method utilizes the hollow interior of carbon nanotubes (CNTs) as a nano-reactor and a protective sheath for the carbyne chains. The confinement within the nanotube prevents the highly reactive carbyne from interacting with its environment and other chains.
Experimental Protocol: Low-Temperature Synthesis of Carbyne inside Single-Walled Carbon Nanotubes (SWCNTs)
-
Precursor Encapsulation: SWCNTs are dispersed in a solution containing a precursor, such as ammonium deoxycholate (ADC). The precursor molecules are encapsulated within the SWCNTs through sonication and subsequent filtration to form a film.[7]
-
Thermal Annealing: The SWCNT film containing the precursor is annealed at a relatively low temperature of 400 °C for approximately 1.5 hours under an inert argon atmosphere.[3][7] This process converts the precursor into long carbyne chains inside the nanotubes without damaging the SWCNT structure.
-
Characterization: Transmission electron microscopy (TEM) is used to visualize the encapsulated carbyne chains within the nanotubes. Raman spectroscopy is a key characterization technique, as carbyne exhibits a strong and characteristic Raman peak (C-mode) between 1760 and 1870 cm⁻¹.[7][13] Tip-enhanced Raman spectroscopy (TERS) can provide nanoscale resolution to study individual chains.[5][9]
End-Capping of Polyyne Chains
This classic organic chemistry approach involves attaching bulky chemical groups to the ends of a polyyne chain. These "end-caps" sterically hinder the reactive ends of the chain from approaching each other and undergoing unwanted reactions.
Experimental Protocol: Synthesis of Biphenyl-Terminated Polyynes
-
Reaction Setup: The synthesis is typically carried out using a Cadiot-Chodkiewicz cross-coupling reaction.[11] This involves reacting a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt catalyst and an amine base.
-
Iterative Chain Growth: To synthesize longer chains, an iterative approach is often employed. This involves a sequence of coupling and deprotection/halogenation steps to progressively extend the polyyne chain.[14]
-
Purification and Characterization: The resulting mixture of polyynes of different lengths is separated using techniques like high-performance liquid chromatography (HPLC).[11] The structure and purity of the isolated end-capped polyynes are confirmed by a suite of analytical techniques including NMR, mass spectrometry, and UV/Vis spectroscopy.[1]
Concluding Remarks
The choice of stabilization technique for carbyne depends heavily on the intended application and the desired properties of the final material. On-surface synthesis offers precise control over the placement and orientation of carbyne chains, making it ideal for fundamental studies and potential applications in nanoelectronics. Encapsulation within carbon nanotubes provides exceptional stability for extremely long chains, opening avenues for developing high-strength composites and exploring the intrinsic properties of near-infinite carbyne. End-capping, while yielding shorter chains, allows for the synthesis of well-defined, monodisperse polyynes that are valuable as molecular models for understanding the fundamental structure-property relationships of carbyne. The continued refinement of these techniques and the exploration of novel stabilization strategies will be crucial for translating the remarkable theoretical promise of carbyne into tangible technological advancements.
References
- 1. Synthesis of Long, Palladium End-Capped Polyynes through the Use of Asymmetric 1-Iodopolyynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. spacedaily.com [spacedaily.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Low-Temperature Synthesis of Weakly Confined Carbyne Inside Single-Walled Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. research-collection.ethz.ch [research-collection.ethz.ch]
- 10. On-surface synthesis of one-dimensional carbyne-like nanostructures with sp-carbon [cpb.iphy.ac.cn]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Carbyne-Based Devices: A Comparative Performance Analysis
For Researchers, Scientists, and Drug Development Professionals: An objective look at the burgeoning field of carbyne-based devices, comparing their performance against established alternatives and providing a deep dive into the experimental data that underpins their potential.
Carbyne, a one-dimensional allotrope of carbon, has emerged from the realm of theoretical curiosity to become a tangible contender in the development of next-generation electronics and sensors. Its unique linear chain of sp-hybridized carbon atoms bestows it with extraordinary predicted properties, including exceptional strength and a natural semiconducting bandgap, making it a compelling material for a variety of applications.[1] This guide provides a comprehensive assessment of the performance of carbyne-based devices, offering a direct comparison with established alternatives such as graphene and carbon nanotubes (CNTs), supported by available experimental data.
Carbyne in Electronics: The Transistor Landscape
The inherent semiconductor properties of carbyne give it a significant advantage over graphene, which lacks a natural bandgap, a critical feature for creating the on/off switching mechanism in transistors.[1] The first proof-of-concept field-effect transistor (FET) based on cumulenic sp-carbon atomic wires—a form of carbyne—has demonstrated promising performance.
Performance Comparison: Carbyne vs. Graphene and Carbon Nanotube FETs
| Performance Metric | Carbyne-Based FET (Cumulenic) | Graphene-Based FET | Carbon Nanotube (CNT) FET |
| On/Off Current Ratio (Ion/Ioff) | 105–106[2] | ~10 - 105 | > 105 |
| Subthreshold Swing (SS) | 750 mV/dec[2] | Variable (often high) | As low as 60 mV/dec |
| Carrier Mobility | Difficult to determine experimentally[2] | High (up to 200,000 cm²/Vs) | High (up to 100,000 cm²/Vs) |
| Cut-off Frequency | Not yet reported | Up to 427 GHz (demonstrated) | Up to 30 GHz (intrinsic) |
Key Insights: The early results for the carbyne-based FET show a very encouraging on/off ratio, a crucial parameter for low-power electronics.[2] However, its subthreshold swing, which indicates the efficiency of switching, is currently higher than that of advanced CNT FETs. The determination of carrier mobility in these initial carbyne devices has been challenging due to material irregularities.[2] Further research and improvements in material synthesis and device fabrication are necessary to fully realize the theoretical potential of carbyne in high-speed electronics.
Sensing Capabilities: Carbyne's High Sensitivity
The high surface-area-to-volume ratio and unique electronic structure of carbyne make it an excellent candidate for highly sensitive chemical and biological sensors. Experimental studies have demonstrated the potential of carbyne-based sensors for detecting various analytes, including ethanol, ammonia, and nitrogen dioxide.
Performance Comparison: Carbyne vs. Graphene in Gas Sensing
Ethanol Sensing:
| Performance Metric | Carbyne-Enriched Nanocoating Sensor | Graphene-Based Sensor |
| Sensitivity | Up to 221 µV/ppm[3] | Varies (e.g., resistance change) |
| Dynamic Range | 30–660 ppm[3] | Typically wide |
| Response Time | 20 s[3] | Varies (seconds to minutes) |
| Recovery Time | 14.1 s[3] | Varies (seconds to minutes) |
Ammonia (NH3) and Nitrogen Dioxide (NO2) Sensing:
| Analyte | Carbyne-Based Sensor Performance | Graphene-Based Sensor Performance |
| Ammonia (NH3) | Response Time: 4.7 min; Recovery Time: 9.3 min (sensitivity noted as relatively low)[4] | High sensitivity, response times in minutes |
| Nitrogen Dioxide (NO2) | Limit of Detection: 2 ppm; Response/Recovery Time: < 100 s (light-assisted) | High sensitivity (ppb levels), fast response |
Key Insights: Carbyne-based sensors have demonstrated competitive response and recovery times for ethanol detection.[3] While the sensitivity for ammonia was reported to be lower than other carbon materials in one study, the potential for tuning carbyne's electronic properties could lead to significant improvements.[4] The light-activated NO2 sensor highlights the potential for novel sensing mechanisms with carbyne.
The Future of Interconnects: A Role for Carbyne?
The increasing miniaturization of integrated circuits has pushed copper, the traditional interconnect material, to its physical limits due to rising resistivity and electromigration issues.[5][6] Carbon nanotubes have been extensively researched as a potential replacement. While experimental data on carbyne-based interconnects is still nascent, its theoretical properties suggest it could be a viable candidate.
Performance Comparison: Interconnect Materials
| Material | Resistivity | Current Carrying Capacity |
| Copper | Increases significantly at nanoscale | Prone to electromigration |
| Carbon Nanotubes (CNTs) | Lower than copper at nanoscale | High (orders of magnitude > Cu) |
| Carbyne | Theoretically low | Theoretically high |
Key Insights: The exceptional theoretical strength and electrical conductivity of carbyne make it an intriguing possibility for future interconnects.[7][8] However, significant challenges in synthesizing long, stable carbyne chains need to be overcome before its performance as an interconnect can be experimentally verified and compared to CNTs and copper.
Experimental Corner: Methodologies and Workflows
A critical aspect of assessing any new technology is understanding the methods used to create and test it. Below are summaries of the experimental protocols for the carbyne-based devices discussed, along with a visualization of the typical workflow.
Fabrication of a Cumulenic sp-Carbon Atomic Wire FET
The first carbyne-based field-effect transistor was fabricated using a solution-based approach.
Experimental Protocol:
-
Substrate Preparation: A heavily doped silicon wafer with a silicon dioxide layer serves as the back gate and gate dielectric.
-
Electrode Patterning: Source and drain electrodes (e.g., gold) are patterned on the substrate using standard photolithography techniques.
-
Carbyne Deposition: A solution of cumulenic sp-carbon atomic wires in a suitable solvent (e.g., dichloromethane) is prepared.[2]
-
Device Assembly: The carbyne solution is drop-casted onto the substrate, allowing the solvent to evaporate and the cumulenic wires to self-assemble and bridge the source and drain electrodes.[2]
-
Characterization: The electrical characteristics of the FET are then measured using a semiconductor parameter analyzer.
Synthesis of Carbyne-Enriched Nanocoatings for Sensors
The active layer of the carbyne-based gas sensors is a specialized nanocoating deposited using a plasma-based technique.
Experimental Protocol:
-
Substrate Preparation: A suitable substrate, such as a surface acoustic wave (SAW) device with pre-patterned electrodes, is cleaned.[3]
-
Deposition Chamber Setup: The substrate is placed in a vacuum chamber equipped with a carbon source and an ion source.
-
Ion-Assisted Pulse-Plasma Deposition: A pulsed plasma is generated from the carbon source, while an ion beam is directed at the substrate. The interaction of the plasma and ion beam leads to the growth of a carbyne-enriched nanocoating.[3][9] Key parameters include the base pressure, plasma voltage, and ion beam energy.
-
Characterization: The morphology and composition of the coating are analyzed using techniques like scanning electron microscopy (SEM) and X-ray photoelectron spectroscopy (XPS). The sensing performance is then evaluated by exposing the device to the target analyte and measuring the change in its electrical properties.
Concluding Remarks
The field of carbyne-based devices is in its infancy, yet the initial experimental results are highly encouraging. For electronic applications, carbyne's natural bandgap presents a clear advantage over graphene, although significant improvements in material quality and device fabrication are needed to compete with the performance of established CNT-based transistors. In the realm of sensors, carbyne's high sensitivity and fast response times have been demonstrated, positioning it as a promising material for a new generation of detection devices. The potential of carbyne in interconnects remains largely theoretical and hinges on overcoming the significant challenge of large-scale synthesis of stable, long-chain carbyne. As research progresses and synthesis methods mature, we can expect to see a more comprehensive and definitive assessment of carbyne's performance across a wider range of applications, potentially paving the way for its integration into future technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. research.itu.edu.tr [research.itu.edu.tr]
- 5. scispace.com [scispace.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. What is the difference between Carbyne and Graphene [edinformatics.com]
- 8. azom.com [azom.com]
- 9. Tuning the Spatially Controlled Growth, Structural Self-Organizing and Cluster-Assembling of the Carbyne-Enriched Nano-Matrix during Ion-Assisted Pulse-Plasma Deposition [techscience.com]
Replicating Published Results on Carbyne Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals venturing into the synthesis of carbyne, the one-dimensional allotrope of carbon, navigating the landscape of published methodologies can be a significant challenge. This guide provides an objective comparison of the primary strategies for carbyne synthesis, presenting available experimental data to aid in the replication and adaptation of these techniques. The focus is on four main approaches: the synthesis of Fischer-type carbyne complexes, Schrock-type carbyne complexes, end-capped polyynes as carbyne models, and the direct synthesis of carbyne through confinement within carbon nanotubes.
Comparative Analysis of Carbyne Synthesis Methods
The synthesis of carbyne and its precursors can be broadly categorized into methods that generate transition metal carbyne complexes (Fischer and Schrock types), those that create finite chains of sp-hybridized carbon atoms (polyynes), and those that aim for the direct synthesis of long-chain carbyne. Each approach offers distinct advantages and disadvantages in terms of precursor accessibility, reaction conditions, and the stability of the final product.
| Synthesis Method | Precursors | Typical Reagents | Yield | Stability | Key Characterization |
| Fischer Carbyne Complexes | Metal carbonyls (e.g., W(CO)₆), organolithium reagents | Trialkyloxonium salts (e.g., [R₃O]BF₄) | 78-88% (for the carbene precursor)[1] | Stable as solids, slightly sensitive in solution | ¹H NMR, ¹³C NMR, IR Spectroscopy |
| Schrock Carbyne Complexes | High-valent metal halides (e.g., WCl₆), organolithium or Grignard reagents | - | Moderate to high (specific data not readily available in compared literature) | Highly reactive, sensitive to air and moisture | ¹H NMR, ¹³C NMR |
| End-Capped Polyynes | Terminal alkynes | Copper salts (e.g., CuCl, Cu(OAc)₂), base (e.g., pyridine, TMEDA), oxidant (e.g., O₂) | 9-78% (for specific rotaxanes)[2] | Stability decreases with increasing chain length; bulky end-caps enhance stability[3][4] | UV-Vis Spectroscopy, Raman Spectroscopy, ¹³C NMR |
| Carbyne in Carbon Nanotubes | Carbon source (graphite, organic molecules like ammonium deoxycholate) | - | High (qualitative)[5][6] | Stabilized by encapsulation[4][5] | Raman Spectroscopy (characteristic peak ~1850 cm⁻¹)[5][7] |
| On-Surface Synthesis | Halogenated organic precursors (e.g., C₄Br₆) | Au(111) surface | Not applicable (surface-limited reaction) | Stabilized on the surface | Scanning Tunneling Microscopy (STM), Atomic Force Microscopy (AFM)[8][9] |
Experimental Protocols
Synthesis of Fischer-Type Carbyne Complexes
Fischer carbyne complexes are typically prepared from stable metal carbonyls. The following protocol is a representative synthesis of a tungsten carbene complex, a direct precursor to a Fischer carbyne.
Protocol: Synthesis of Pentacarbonyl[ethoxy(phenyl)carbene]tungsten(0) [1]
-
A solution of phenyllithium is added to a suspension of tungsten hexacarbonyl [W(CO)₆] in an appropriate solvent (e.g., diethyl ether) at low temperature.
-
The resulting lithium acylpentacarbonyltungstate(0) is then alkylated with a trialkyloxonium salt, such as triethyloxonium tetrafluoroborate [(C₂H₅)₃O][BF₄].
-
The mixture is stirred at room temperature, followed by filtration and removal of the solvent under vacuum.
-
The residue is dissolved in a minimal amount of a nonpolar solvent like pentane and cooled to -78 °C to induce crystallization.
-
The resulting crystals of pentacarbonyl[ethoxy(phenyl)carbene]tungsten(0) are collected. The reported yield for this precursor is approximately 88%.
Synthesis of Schrock-Type Carbyne Complexes
Schrock-type carbyne complexes involve high-oxidation-state early transition metals. Their synthesis often starts from metal halides and involves alkylation and subsequent α-hydrogen abstraction.
General Protocol:
-
A high-valent metal halide (e.g., tungsten(VI) chloride) is reacted with multiple equivalents of an organolithium or Grignard reagent in an inert solvent.
-
This reaction typically leads to the formation of a metal-alkyl complex.
-
Subsequent reaction steps, which can include oxidation or deprotonation, lead to the formation of the metal-carbyne triple bond. These complexes are often highly reactive and require handling under strictly inert conditions.
Synthesis of End-Capped Polyynes via Glaser Coupling
Glaser coupling is a widely used method for synthesizing symmetrical 1,3-diynes and can be extended to create longer polyynes by coupling terminal alkynes.
Protocol: Glaser Coupling of Terminal Alkynes [10][11]
-
A terminal alkyne is dissolved in a suitable solvent, often in the presence of a base such as pyridine or an amine like N,N,N',N'-tetramethylethylenediamine (TMEDA).
-
A copper(I) salt, such as copper(I) chloride or copper(I) iodide, is added as a catalyst.
-
An oxidant, typically oxygen from the air, is bubbled through the reaction mixture.
-
The reaction is stirred at room temperature or slightly elevated temperatures until the starting material is consumed.
-
The resulting symmetrical polyyne is then isolated and purified, often by chromatography. The stability of the resulting polyyne is highly dependent on the steric bulk of the end-capping groups[3][4].
Direct Synthesis of Carbyne in Carbon Nanotubes
The extreme reactivity of long carbyne chains necessitates stabilization, which can be achieved by encapsulating them within carbon nanotubes.
Protocol 1: Arc-Discharge Method [7][12]
-
A direct current arc discharge is generated between two graphite electrodes in an inert gas atmosphere (e.g., helium or hydrogen).
-
The anode is consumed, and the evaporated carbon deposits on the cathode, forming a "cathode deposit".
-
This deposit contains multi-walled carbon nanotubes, some of which encapsulate carbyne chains, which are formed under the high-temperature plasma conditions.
-
The carbyne-containing nanotubes can then be purified from the bulk deposit.
Protocol 2: Low-Temperature Annealing [5][6]
-
Single-walled carbon nanotubes (SWCNTs) are filled with a carbon-rich precursor molecule, such as ammonium deoxycholate.
-
The filled SWCNTs are then annealed at a relatively low temperature (e.g., 400 °C) under an inert atmosphere (e.g., argon).
-
The precursor decomposes and rearranges within the nanotube to form long carbyne chains. This method has been shown to produce a high fraction of carbyne within the nanotubes.
On-Surface Synthesis of Polyynes
This method allows for the atomically precise fabrication of polyynes on a solid substrate.
Protocol: On-Surface Synthesis on Au(111) [8][9][13][14]
-
A clean Au(111) single crystal surface is prepared in an ultrahigh vacuum chamber.
-
A precursor molecule, such as 1,1,2,3,4,4-hexabromobutadiene (C₄Br₆), is deposited onto the gold surface at room temperature.
-
The sample is then annealed to a specific temperature (e.g., 380 K) to induce dehalogenative polymerization, forming organometallic polyynes.
-
Further annealing can lead to demetallization, resulting in the formation of pure polyynic carbon chains on the surface.
-
The resulting structures are characterized in-situ using scanning tunneling microscopy (STM) and atomic force microscopy (AFM).
Visualizing the Synthesis Workflows
The following diagrams illustrate the logical flow of the key synthesis methods described above.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Polyyne - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Low-Temperature Synthesis of Weakly Confined Carbyne Inside Single-Walled Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myukk.xsrv.jp [myukk.xsrv.jp]
- 8. academic.oup.com [academic.oup.com]
- 9. On-surface synthesis and characterization of polyynic carbon chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. spacedaily.com [spacedaily.com]
Safety Operating Guide
Navigating the Disposal of "Karbin": A Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. The term "Karbin" can refer to several different substances, each with unique properties and disposal requirements. This guide provides detailed procedures for the handling and disposal of materials that may be identified as "this compound," ensuring that researchers, scientists, and drug development professionals can manage their chemical waste safely and effectively.
It is imperative to correctly identify the specific chemical agent before proceeding with any disposal protocol. Consult the Safety Data Sheet (SDS) and any accompanying product information to confirm the identity of the substance.
"CARBINE T Poudre" (Activated Carbon)
"CARBINE T Poudre" is an enological product primarily composed of activated carbon. According to its Safety Data Sheet, this product is not classified as a dangerous substance.[1]
Disposal Procedures:
While not classified as hazardous, proper laboratory hygiene and waste management practices should still be observed.
-
Waste Collection: Collect waste "CARBINE T Poudre" in a designated, sealed, and clearly labeled waste container.
-
Container Selection: Use a container that is in good condition and compatible with the material.
-
Disposal Route: Although not classified as hazardous, it is recommended to dispose of it as solid laboratory waste according to your institution's guidelines. Avoid disposing of it down the drain.[1]
-
Spill Management: In case of a spill, sweep or scoop the material, avoiding dust generation.
"this compound" (CAS #3240-85-5)
This substance is identified as a bioactive chemical.[2] While it is shipped as a non-hazardous chemical, caution should be exercised due to its bioactive nature.[2]
Storage and Handling:
-
Short-term storage: 0 - 4 °C for days to weeks.[2]
-
Long-term storage: -20 °C for months to years.[2]
-
The product is stable for several weeks during standard shipping.[2]
Disposal Procedures:
-
Waste Segregation: Collect all waste containing this "this compound" in a dedicated, properly sealed, and labeled hazardous waste container.
-
Disposal Vendor: The disposal must be managed through a licensed hazardous waste disposal company.
-
Institutional Guidelines: Follow all federal, state, and local regulations, as well as your institution's specific protocols for chemical waste disposal.
Carboxin
Carboxin is a chemical that is harmful if swallowed, can cause serious eye irritation, and may provoke an allergic skin reaction. It is also very toxic to aquatic life with long-lasting effects.[3]
Immediate Safety Precautions and Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Nitrile or butyl rubber gloves.[3] |
| Eye Protection | Chemical safety goggles with indirect-vent, impact, and splash resistance.[3] |
| Skin and Body | Full-length, buttoned laboratory coat. Consider a chemically resistant apron or suit for higher-risk operations.[3] |
| Respiratory | Use an appropriate air-purifying respirator if there is a risk of inhaling dust or aerosols.[3] |
Spill Management:
-
Evacuate and Secure: Immediately clear the area of non-essential personnel.[3]
-
Ventilate: Ensure the area is well-ventilated.[3]
-
Containment:
-
Collect: Place the contained material into a dedicated, sealed, and labeled hazardous waste container.[3]
-
Decontaminate: Clean the spill area with a detergent and water solution, followed by a rinse. All cleaning materials must be disposed of as hazardous waste.[3]
Disposal Procedures:
-
Preferred Method: Incineration is the preferred method for the ultimate disposal of Carboxin.[3]
-
Waste Segregation: Collect all Carboxin-containing waste in a dedicated, sealed, and labeled hazardous waste container. This includes unused product, contaminated consumables, and spill cleanup materials.[3]
-
Container Selection: Use containers that are chemically compatible with Carboxin and its solvents. Avoid strong acids and alkalis.[3]
-
Empty Containers: Triple-rinse empty containers with a suitable solvent (e.g., acetone or methanol). The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of as non-hazardous waste according to institutional guidelines.[3]
-
Disposal Vendor: The disposal of Carboxin and its contaminated waste must be handled by a licensed hazardous waste disposal company.[3] On-site chemical treatment is not recommended.[3]
Carbinol (Methanol)
Carbinol is another name for Methanol, a highly flammable and toxic liquid.
Hazards:
-
Highly flammable liquid and vapor.
-
Toxic if swallowed, in contact with skin, or if inhaled.
-
Causes damage to organs.
Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Handle with gloves that have been inspected prior to use. Use proper glove removal technique. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[4] |
| Eye Protection | Face shield and safety glasses. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).[4] |
| Skin and Body | Protective clothing. |
Disposal Procedures:
-
Waste Collection: Collect in a suitable, labeled container with a lid.
-
Storage: Keep hazardous waste containers capped and closed except when adding or removing material. Segregate waste containers according to their contents (e.g., flammable, corrosive).[5]
-
Disposal Route: Dispose of contents and container to an approved waste disposal plant.
Experimental Protocols and Logical Relationships
To ensure clarity in handling and disposal workflows, the following diagrams illustrate the procedural steps.
Caption: Carboxin Spill Cleanup Workflow
References
Personal protective equipment for handling Karbin
Essential Safety and Handling Guide for Karbin
This guide provides crucial safety and logistical information for handling "this compound." The term "this compound" can refer to at least two distinct substances relevant to research and development: a specific bioactive chemical and "Carbyne," a highly reactive allotrope of carbon. This document addresses the handling protocols for both, ensuring the safety of researchers, scientists, and drug development professionals.
Identifying Your "this compound"
Before proceeding, it is critical to identify which substance you are working with, as the handling requirements differ significantly.
-
Bioactive this compound (CAS 3240-85-5) : A specific bioactive chemical with the formula C₁₁H₁₃Cl₂NO₂.[1][2] It is identified as a carbamic acid ester.[2] While it may be shipped as a "non-hazardous chemical" for research purposes, all new or sparsely studied bioactive compounds should be handled with care, assuming potential toxicity.[2]
-
Carbyne (Linear Acetylenic Carbon) : An allotrope of carbon composed of a long chain of carbon atoms with alternating single and triple bonds.[3][4] It is known for its extraordinary strength but also for being extremely unstable and highly reactive.[5][6][7]
Personal Protective Equipment (PPE) for Bioactive this compound (CAS 3240-85-5)
When handling the bioactive chemical this compound, a standard approach for compounds with unknown toxicological profiles should be adopted. The following PPE is essential to minimize exposure.
2.1. Recommended PPE Summary
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves are preferred for their chemical resistance and durability.[8][9] For extended contact, consider thicker gloves or double-gloving. | Prevents dermal absorption, a potential route of exposure for bioactive molecules. |
| Eye & Face Protection | Safety glasses with side shields are the minimum requirement. A full-face shield should be used when there is a significant risk of splashes.[10] | Protects eyes and face from accidental splashes of the chemical or solvents. |
| Body Protection | A standard laboratory coat should be worn at all times. For procedures with a higher risk of splashes, chemical-resistant aprons or coveralls are recommended. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of aerosols or dust.[11] If a fume hood is not available, a respirator may be required. | Prevents inhalation of the compound, which is a primary route of exposure for powdered substances. |
2.2. Glove Selection for Chemical Handling
The choice of glove material is critical for providing an effective barrier against chemical exposure.
| Glove Material | Protection Against | Considerations |
| Nitrile | Good resistance to a wide range of chemicals, including oils, greases, some acids, and solvents.[9][12] An excellent general-use glove.[8] | Preferred over latex to avoid allergies. Tears are often clearly visible.[8] |
| Neoprene | Resistant to hydraulic fluids, gasoline, alcohols, organic acids, and alkalis.[13][14] | Offers good pliability and dexterity. |
| Butyl | High resistance to corrosive acids, ketones, esters, and aldehydes.[12][13][14] | Ideal for handling highly corrosive or reactive substances but may be less dexterous. |
Always inspect gloves for rips or punctures before use and remove them immediately if a chemical splash occurs. Never wash or reuse disposable gloves.[8]
Operational and Disposal Plan for Bioactive this compound
A systematic approach to handling and disposal is crucial for laboratory safety.
3.1. Experimental Workflow
The following diagram outlines the standard workflow for handling Bioactive this compound in a laboratory setting.
Caption: Standard workflow for handling Bioactive this compound.
3.2. Disposal Plan
Proper disposal of chemical waste is essential to protect human health and the environment.
-
Waste Segregation : All waste contaminated with this compound (e.g., pipette tips, gloves, paper towels) should be collected in a dedicated, clearly labeled hazardous waste container.[15]
-
Liquid Waste : Solutions containing this compound should be collected in a sealed, properly labeled container. Do not mix with incompatible waste streams.[15]
-
Empty Containers : Empty manufacturer's containers should be disposed of as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[16]
-
Professional Disposal : All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste contractor.[15][17]
Personal Protective Equipment (PPE) for Carbyne
Carbyne is extremely reactive and unstable, often requiring handling in an inert atmosphere.[5][7] The PPE and handling protocols reflect the need to protect both the researcher from the material and the material from the environment.
4.1. Recommended PPE for Handling Carbyne
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with compatible materials is recommended. Use of air-impermeable gloves may be necessary depending on the specific handling conditions (e.g., in a glovebox). | Provides an extra layer of protection against a highly reactive substance and minimizes the risk of contamination. |
| Eye & Face Protection | A full-face shield worn over safety goggles is mandatory.[10] | Offers maximum protection from potential energetic decomposition or unexpected reactions. |
| Body Protection | Flame-resistant (FR) lab coat is essential due to the potential for pyrophoric behavior or energetic reactions. Chemical-resistant coveralls may be required for larger-scale work. | Protects against thermal hazards and chemical splashes from this highly unstable material. |
| Respiratory Protection | All handling must be performed in a controlled, inert atmosphere (e.g., a glovebox).[18] If there is any risk of exposure to airborne particles outside of a controlled environment, a self-contained breathing apparatus (SCBA) is necessary.[10] | Carbyne is air and moisture sensitive, and its inhalation could be extremely hazardous. An inert atmosphere is critical for both safety and material stability.[3][18] |
4.2. Logical Relationship for PPE Selection
The selection of PPE for Carbyne is dictated by its high reactivity.
Caption: PPE selection logic based on Carbyne's properties.
Operational and Disposal Plan for Carbyne
Handling Carbyne requires specialized procedures and an unwavering commitment to safety.
5.1. Handling Procedures
-
Inert Atmosphere : All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques.[18]
-
Material Stability : Be aware that Carbyne is extremely unstable.[5][7] Long chains are prone to decomposition. Handle with extreme care and avoid exposure to air, moisture, heat, or mechanical shock.
-
Small Quantities : Only work with the smallest quantities of material necessary for the experiment.[11]
5.2. Disposal of Highly Reactive Waste
-
Quenching : Before removal from the inert atmosphere, any residual reactive Carbyne must be carefully and completely quenched as part of the experimental procedure. Consult established protocols for quenching highly reactive materials. Never attempt to dispose of unquenched reactive materials.
-
Waste Collection : The quenched material should be collected in a separate, clearly labeled hazardous waste container.[19]
-
Empty Containers : Do not attempt to quench residual material in the original reagent bottle. The container should be sealed, labeled as hazardous waste, and collected by EH&S.[19]
-
Consult EH&S : Due to the extreme reactivity, consult with your institution's Environmental Health and Safety (EH&S) department before beginning work to establish a safe and compliant disposal plan.[17][19]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
6.1. Chemical Exposure Response
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[20][21] Seek medical attention if symptoms persist.[21] |
| Eye Contact | Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[20][21] Seek immediate medical attention. |
| Inhalation | Move the exposed person to fresh air at once.[22] If breathing is difficult or has stopped, provide respiratory support and call for emergency medical assistance.[22] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[23] Consult the Safety Data Sheet (SDS) or a poison control center for further instructions.[21] |
6.2. Spill Response
-
Minor Spill : If the spill is small and you are trained and equipped to handle it, use an appropriate absorbent material, wearing full PPE. Protect personnel with appropriate PPE, remove ignition sources, and ventilate the area.[21]
-
Major Spill : For large or highly hazardous spills, evacuate the area immediately.[21][24] Alert others and call 911 or your institution's emergency number from a safe location.[20][24] Provide details about the chemical involved. Do not attempt to clean up a major spill yourself.[20]
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medkoo.com [medkoo.com]
- 3. Linear acetylenic carbon - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. sciencedaily.com [sciencedaily.com]
- 6. azom.com [azom.com]
- 7. Carbyne – an unusual form of carbon - Faculty of Sciences [nat.fau.eu]
- 8. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 9. envirosafetyproducts.com [envirosafetyproducts.com]
- 10. Safely Working with Chemicals: PPE Essentials [safetystoragesystems.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. ecospill.com.au [ecospill.com.au]
- 13. safetyandhealthmagazine.com [safetyandhealthmagazine.com]
- 14. safety.fsu.edu [safety.fsu.edu]
- 15. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 16. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 17. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
- 20. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 21. safety.fsu.edu [safety.fsu.edu]
- 22. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 23. cdhfinechemical.com [cdhfinechemical.com]
- 24. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
